molecular formula C7H12O2 B1359776 Methyl cyclopentanecarboxylate CAS No. 4630-80-2

Methyl cyclopentanecarboxylate

Cat. No.: B1359776
CAS No.: 4630-80-2
M. Wt: 128.17 g/mol
InChI Key: IIHIJFJSXPDTNO-UHFFFAOYSA-N
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Description

Methyl cyclopentanecarboxylate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87553. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclopentanecarboxylate
Source PubChem
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InChI

InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHIJFJSXPDTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50196806
Record name Methyl cyclopentanecarboxylate
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Molecular Weight

128.17 g/mol
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CAS No.

4630-80-2
Record name Methyl cyclopentanecarboxylate
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Record name Methyl cyclopentanecarboxylate
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Record name Methyl cyclopentanecarboxylate
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Foundational & Exploratory

Methyl cyclopentanecarboxylate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate (B8599756)

CAS Number: 4630-80-2

This technical guide provides a comprehensive overview of methyl cyclopentanecarboxylate, a significant organic compound in various research and industrial applications. The document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis.

Chemical Identity and Structure

This compound is an organic ester derived from cyclopentanecarboxylic acid and methanol (B129727).[1] It is characterized by a five-membered cyclopentane (B165970) ring attached to a methoxycarbonyl group.[1] This structure imparts properties that make it a useful intermediate in organic synthesis and a component in fragrance formulations.[1][2]

IdentifierValue
CAS Number 4630-80-2[1][3][4][5][6]
Molecular Formula C₇H₁₂O₂[1][3][4][5][7]
Molecular Weight 128.17 g/mol [3][6][7]
IUPAC Name This compound
Synonyms Cyclopentanecarboxylic acid methyl ester, 1-(Methoxycarbonyl)cyclopentane, Methyl cyclopentanoate[1][4][6]
InChI Key IIHIJFJSXPDTNO-UHFFFAOYSA-N[1][4][5][6]
SMILES C(OC)(=O)C1CCCC1[1]

Physicochemical Properties

This compound is a colorless to nearly colorless liquid with a characteristic pleasant, fruity odor.[1][2] It is soluble in organic solvents but has limited solubility in water.[2]

PropertyValue
Appearance Colorless to almost colorless clear liquid[6]
Melting Point 77-78°C[6][8]
Boiling Point 81-82°C at 5 mmHg[6][8]
Density 1.014 g/cm³[6][8]
Refractive Index (n²⁵D) 1.4341 - 1.4360[6][8][9]
Flash Point 81-82°C at 5 mmHg[6][8]
Storage Temperature Room Temperature, sealed in a dry environment[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also considered harmful if swallowed.[7][10] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable LiquidsGHS02Warning H226: Flammable liquid and vapor[6]
Acute Toxicity, OralGHS07Warning H302: Harmful if swallowed[7][10]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][11]

  • P233: Keep container tightly closed.[6]

  • P240: Ground/bond container and receiving equipment.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][11]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P403 + P235: Store in a well-ventilated place. Keep cool.[6]

Applications

Due to its chemical properties and pleasant odor, this compound finds use in several areas:

  • Fragrance and Flavoring: It is utilized as a flavoring agent and in the fragrance industry to impart a fruity scent.[1][2]

  • Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.[1][2]

  • Pharmaceutical Intermediate: It is an important intermediate in the synthesis of pharmaceuticals, such as the Janus kinase inhibitor, Ruxolitinib.[2][8]

  • Research: In laboratory settings, it is used in studies related to enzyme inhibition, including serine proteases, and has been investigated for its anti-inflammatory and anti-cancer properties.[12]

Experimental Protocols

Synthesis via Favorskii Rearrangement

A common method for preparing this compound is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[9]

Methodology:

  • A suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[9]

  • A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension over approximately 40 minutes, regulating the exothermic reaction by the rate of addition.[9]

  • After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.[9]

  • The mixture is then cooled, and water is added to dissolve the salts.[9]

  • The ethereal layer is separated, and the aqueous layer is extracted twice with 50 ml portions of ether.[9]

  • The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[9]

  • The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.[9]

  • The crude ester is purified by fractional distillation to yield this compound (72-78 g).[9]

Synthesis from Cyclopentanecarboxylic Acid

An alternative synthesis involves the esterification of cyclopentanecarboxylic acid.[6]

Methodology:

  • Cyclopentanecarboxylic acid (87.6 mmol) is dissolved in anhydrous dichloromethane (B109758) (100 mL) in an oven-dried flask.[6]

  • Oxalyl chloride (105.1 mmol) is added dropwise, followed by 2 drops of DMF as a catalyst. The reaction proceeds for 7 hours.[6]

  • The mixture is concentrated under vacuum.[6]

  • The residue is dissolved in methanol (25 mL) and the reaction is continued for 19 hours.[6]

  • After the reaction is complete, the mixture is again concentrated under vacuum.[6]

  • The residue is redissolved in dichloromethane (100 mL) and washed sequentially with saturated sodium bicarbonate solution and brine.[6]

  • The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated.[6]

  • The final product is purified by simple distillation to afford this compound as a colorless oil (85% yield).[6]

Visualizations

The following diagrams illustrate the chemical classification and a typical synthesis workflow for this compound.

G Figure 1: Chemical Classification A Organic Compound B Carboxylic Acid Derivative A->B C Carboxylic Ester B->C D Cycloalkane Carboxylic Ester C->D E This compound D->E

Caption: Figure 1: Chemical Classification of this compound.

G Figure 2: Synthesis Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 2-Chlorocyclohexanone P1 Mix & Reflux (2h) R1->P1 R2 Sodium Methoxide R2->P1 R3 Ether (Solvent) R3->P1 P2 Aqueous Workup (Dissolve Salts) P1->P2 P3 Extraction with Ether P2->P3 P4 Wash with HCl, NaHCO₃, and Brine P3->P4 P5 Dry over MgSO₄ P4->P5 U1 Solvent Removal (Distillation) P5->U1 U2 Fractional Distillation U1->U2 FP Methyl Cyclopentanecarboxylate U2->FP

Caption: Figure 2: Workflow for Synthesis via Favorskii Rearrangement.

References

An In-depth Technical Guide to the Physical Properties of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl cyclopentanecarboxylate (B8599756), a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development endeavors.

Core Physical Properties

Methyl cyclopentanecarboxylate is a colorless to almost colorless clear liquid.[1] It is an ester derived from cyclopentanecarboxylic acid and methanol.[2]

Table 1: Identification and Structural Information

ParameterValueReference
CAS Number 4630-80-2[3][4]
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3][5]
IUPAC Name This compound[4][5]
Synonyms Cyclopentanecarboxylic acid methyl ester, Methyl cyclopentanoate[2][5]
SMILES COC(=O)C1CCCC1[5]
InChI Key IIHIJFJSXPDTNO-UHFFFAOYSA-N[4][5]

Table 2: Quantitative Physical Properties

PropertyValueConditionsReference
Boiling Point 158 °C(lit.)[6]
81-82 °C5 mmHg[7][8]
Melting Point 77-78 °C[7][9]
Density 0.98 g/cm³20/20 °C
1.014 g/cm³[7][10]
Refractive Index 1.43@ 20°C
1.4360[7][10]
Flash Point 44 °C
Vapor Pressure 2.55 mmHg@ 25 °C[7][11]
Solubility Soluble in organic solvents; insoluble/difficult to mix with water.[1][11][12]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux method is commonly employed.

Methodology:

  • Apparatus Setup: A small quantity of the liquid (approximately 0.5 mL) is placed in a test tube with a boiling chip or a small magnetic stir bar to ensure smooth boiling. A thermometer is positioned with its bulb just above the liquid's surface to measure the vapor temperature. The test tube is then placed in a heating block or an oil bath.

  • Heating: The sample is heated gently. The temperature at which the liquid boils and a ring of condensing vapor is observed on the walls of the test tube at the same level as the thermometer bulb is recorded as the boiling point.[13]

  • Capillary Method: An alternative micro method involves placing a small amount of the liquid in a fusion tube.[14][15] A capillary tube, sealed at one end, is inverted into the liquid.[14][15] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[15][16]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_capillary Capillary Method A Sample in Test Tube B Thermometer A->B positioning C Heating Block A->C placement D Gentle Heating E Observe Reflux D->E G Invert Sealed Capillary F Record Temperature E->F H Heat and Observe Bubbles G->H I Cool and Observe Liquid Entry H->I J Record Temperature I->J

Workflow for Boiling Point Determination

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision using common laboratory equipment.

Methodology:

  • Mass Measurement: The mass of a clean, dry pycnometer (density bottle) or a graduated cylinder is accurately measured using an electronic balance.[17]

  • Volume Measurement: A known volume of this compound is added to the pycnometer or graduated cylinder. The volume is read precisely from the graduation marks, ensuring the reading is taken at the bottom of the meniscus.[17]

  • Final Mass Measurement: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[17] For improved accuracy, measurements should be repeated and an average value calculated.[18]

Density_Determination A Weigh Empty Graduated Cylinder (m1) B Add Known Volume of Liquid (V) A->B C Weigh Cylinder with Liquid (m2) B->C D Calculate Mass of Liquid (m = m2 - m1) C->D E Calculate Density (ρ = m / V) D->E

Workflow for Density Determination

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used for identification and purity assessment.

Methodology:

  • Instrumentation: An Abbe refractometer is a commonly used instrument for this measurement.[19]

  • Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Refractive_Index_Determination A Calibrate Abbe Refractometer B Place Sample on Prism A->B C Adjust Light and Focus B->C D Align Boundary Line with Crosshairs C->D E Read Refractive Index from Scale D->E

Workflow for Refractive Index Determination

References

Spectroscopic Profile of Methyl Cyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl cyclopentanecarboxylate (B8599756) (C₇H₁₂O₂), a valuable building block in organic synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the fundamental experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: methyl cyclopentanecarboxylate[1]

  • Molecular Formula: C₇H₁₂O₂[1]

  • Molecular Weight: 128.17 g/mol [1]

  • CAS Number: 4630-80-2

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65s3H-OCH₃
~2.70p1H-CH-
~1.85 - 1.50m8H-CH₂- (cyclopentyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~176C=O (ester)
~51-OCH₃
~43-CH-
~30-CH₂-
~26-CH₂-
Infrared (IR) Spectroscopy

The following data represents the major absorption bands observed in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960StrongC-H stretch (alkane)
~2870MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1450MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
8799.99[M - OCH₃]⁺
6943.0[C₅H₉]⁺
10013.90[M - C₂H₄]⁺
5514.50[C₄H₇]⁺
6712.40[C₅H₇]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure an adequate signal-to-noise ratio.

3.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Neat Liquid Analysis

For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate (B1210297) or hexane.

3.3.2. GC-MS Analysis

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms). The injector temperature is typically set to 250°C. The oven temperature program usually starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C) to ensure the elution of the compound.[4] Helium is commonly used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 40-400.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Verification Synthesis Synthesis of Methyl Cyclopentanecarboxylate Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and visualizations of the molecular structure and proton signaling pathways.

Spectral Data Summary

The 1H NMR spectrum of methyl cyclopentanecarboxylate exhibits distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the ester group causes a downfield shift for adjacent protons. The signals for the protons on the cyclopentane (B165970) ring often appear as complex multiplets due to intricate spin-spin coupling.

The quantitative data for the 1H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard[1][2], is summarized below.

Signal AssignmentChemical Shift (δ) (ppm)IntegrationMultiplicity
-OCH₃ (Methyl protons)~ 3.673HSinglet (s)
-CH-COOCH₃ (Methine proton)~ 2.751HMultiplet (m)
-CH₂- (Cyclopentane protons)~ 1.5 - 1.98HMultiplet (m)

Molecular Structure and Proton Assignments

The structure of this compound contains three distinct types of proton environments, which are assigned as follows: H_a for the methyl ester protons, H_b for the methine proton on the cyclopentane ring attached to the ester group, and H_c for the remaining methylene (B1212753) protons on the cyclopentane ring.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for this process.

A. Materials and Equipment

  • Sample: this compound (1-10 mg for 1H NMR).[3][4]

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic compounds.[5]

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[2][6]

  • Equipment: 5 mm NMR tube, Pasteur pipette with glass wool, vial, analytical balance, and an NMR spectrometer (e.g., 400 MHz).[5][7]

B. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[3][5] Gently vortex or swirl the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution.[4][8]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Carefully pipette the solution and filter it directly into a clean 5 mm NMR tube.[8]

    • The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[3][5]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[5] Cap the tube securely.

C. NMR Spectrometer Operation

  • Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR magnet.

  • Locking: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal from the CDCl₃ solvent. This step stabilizes the magnetic field.[5][9]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to maximize signal resolution and produce sharp, symmetrical peaks.[5]

  • Tuning: The probe is tuned to the resonance frequency of the ¹H nucleus to ensure maximum signal sensitivity.

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) data.

  • Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Signaling Pathways and Splitting Analysis

The multiplicity, or splitting pattern, of each signal in a 1H NMR spectrum is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.[2][10] The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is independent of the spectrometer's magnetic field strength.[11]

Splitting_Analysis Ha Ha (-OCH₃) ~3.67 ppm Singlet Singlet (n=0, n+1=1) Ha->Singlet 0 Neighbors Hb Hb (-CH-) ~2.75 ppm Multiplet_Hb Multiplet (Complex coupling) Hb->Multiplet_Hb Neighbors = Hc Hc Hc (-CH₂-) ~1.5-1.9 ppm Multiplet_Hc Multiplet (Complex coupling) Hc->Multiplet_Hc Neighbors = Hb, Hc'

Caption: Logical diagram of proton spin-spin splitting relationships.

  • Signal H_a (-OCH₃): These three protons have no adjacent protons (n=0). Therefore, their signal is an unsplit singlet (n+1 = 1).

  • Signal H_b (-CH-): This proton is adjacent to four protons on two different neighboring methylene (-CH₂-) groups (part of H_c). The coupling to these sets of protons results in a complex multiplet.

  • Signal H_c (-CH₂-): The eight protons on the cyclopentane ring are chemically non-equivalent and couple with each other as well as with the H_b proton. This complex network of geminal and vicinal coupling results in overlapping multiplets that are often difficult to resolve at lower field strengths.[11]

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl cyclopentanecarboxylate (B8599756), a key intermediate and building block in pharmaceutical and fragrance industries. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow and structure-spectrum correlations.

Molecular Structure and Expected Vibrational Modes

Methyl cyclopentanecarboxylate (C₇H₁₂O₂) is an ester composed of a cyclopentane (B165970) ring and a methyl ester group.[1][2][3][4][5] Its structure dictates the types of molecular vibrations that absorb infrared radiation, giving rise to a unique spectral fingerprint. The key functional groups and their expected vibrational modes are:

  • C-H bonds: Present in both the cyclopentane ring and the methyl group. These give rise to stretching and bending vibrations.

  • C=O bond: The carbonyl group of the ester is a strong IR absorber.

  • C-O bonds: The ester linkage contains two distinct C-O single bonds.

  • Cyclopentane ring: The ring structure exhibits characteristic skeletal vibrations.

Quantitative Infrared Spectrum Data

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the prominent peaks and their assignments based on established correlation tables and spectral data from sources like the NIST WebBook.[3][4][6]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2960 - 2870C-H StretchCyclopentane & MethylStrong
~1738C=O StretchEster CarbonylVery Strong, Sharp
~1460C-H Bend (Scissoring)CH₂ (Cyclopentane)Medium
~1300 - 1000C-O StretchEsterStrong
Fingerprint Region (<1500)Complex VibrationsEntire MoleculeComplex

Experimental Protocol for IR Spectrum Acquisition

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer

  • Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • This compound sample

  • Pipette

  • Kimwipes or other lint-free tissue

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and ensure it is clean and dry.

  • Background Spectrum Acquisition:

    • Place a clean, empty pair of salt plates in the sample holder.

    • Close the sample compartment.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the salt plates.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of this compound onto the center of one salt plate using a clean pipette.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles between the plates.

  • Sample Spectrum Acquisition:

    • Place the "sandwiched" salt plates into the sample holder in the spectrometer.

    • Close the sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.[7]

  • Data Processing and Interpretation:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and correlate them with the expected vibrational frequencies for this compound.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a volatile solvent and a lint-free tissue.

    • Store the clean, dry plates in a desiccator to prevent damage from moisture.

Visualizing the Analytical Process and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the workflow of IR spectrum analysis and the logical relationship between the molecular structure of this compound and its characteristic IR absorption bands.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start prep_sample Prepare Neat Liquid Sample (this compound) start->prep_sample place_on_plate Place on Salt Plate prep_sample->place_on_plate acquire_sample Acquire Sample Spectrum place_on_plate->acquire_sample acquire_bg Acquire Background Spectrum acquire_bg->acquire_sample process_data Process Spectrum (Baseline Correction, etc.) acquire_sample->process_data identify_peaks Identify Key Absorption Peaks process_data->identify_peaks assign_peaks Assign Peaks to Vibrational Modes identify_peaks->assign_peaks conclusion Structural Confirmation assign_peaks->conclusion

Caption: Workflow for the IR spectroscopic analysis of this compound.

Structure_Spectrum_Correlation cluster_structure Molecular Structure of this compound cluster_spectrum Characteristic IR Absorption Regions mol C₇H₁₂O₂ ester Ester Group (-COOCH₃) mol->ester ring Cyclopentane Ring mol->ring co_stretch C=O Stretch (~1738 cm⁻¹) ester->co_stretch c_o_stretch C-O Stretch (1300-1000 cm⁻¹) ester->c_o_stretch ch_stretch C-H Stretch (2960-2870 cm⁻¹) ester->ch_stretch ring->ch_stretch ch_bend C-H Bend (~1460 cm⁻¹) ring->ch_bend

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl cyclopentanecarboxylate (B8599756). The document details the characteristic fragmentation patterns observed under electron ionization (EI), presents quantitative data for key fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates the primary fragmentation pathways using detailed diagrams. This information is critical for the accurate identification and characterization of this compound in various research and development settings.

Compound Information

  • Compound Name: Methyl cyclopentanecarboxylate

  • Synonyms: Cyclopentanecarboxylic acid, methyl ester; Methyl cyclopentanoate[1][2][3][4]

  • CAS Registry Number: 4630-80-2[1][2][3][4]

  • Chemical Formula: C₇H₁₂O₂[1][2][3]

  • Molecular Weight: 128.17 g/mol [1][2][3]

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion peak (M⁺) is typically observed at m/z 128, although its abundance may be low. The base peak, the most intense signal in the spectrum, is observed at m/z 87. Other significant fragments are found at m/z 100, 69, and 55.

Table 1: Key Fragment Ions and Relative Abundances

The quantitative data for the most significant ions in the EI mass spectrum of this compound are summarized below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonRelative Abundance (%)
128[C₇H₁₂O₂]⁺˙ (Molecular Ion)Low / Not reported in top 5
100[M - C₂H₄]⁺˙ or [M - CO]⁺˙13.90
87[M - C₃H₇]⁺ or [C₅H₇O]⁺99.99 (Base Peak)
69[C₅H₉]⁺43.00
55[C₄H₇]⁺14.50

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows pathways characteristic of esters and cyclic compounds. The initial ionization event involves the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion (m/z 128). Subsequent fragmentation proceeds through several key pathways illustrated below.

fragmentation_pathway M This compound C₇H₁₂O₂ m/z 128 F100 [M - C₂H₄]⁺˙ m/z 100 M->F100 - C₂H₄ (28 Da) F87 [M - OCH₃]⁺ C₆H₉O⁺ m/z 97 (not prominent) [M - C₃H₇]⁺ C₄H₅O₂⁺ m/z 87 (Base Peak) M->F87 - C₃H₇ (41 Da) F69 [C₅H₉]⁺ m/z 69 M->F69 - COOCH₃ (59 Da) F55 [C₄H₇]⁺ m/z 55 F87->F55 - CH₃OH (32 Da) F69->F55 - CH₂ (14 Da)

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methodologies for the analysis of similar volatile esters.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis of the compound in a complex matrix, employ an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte and minimize matrix interference.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Detector: Electron multiplier.

4.3. Data Acquisition and Analysis

  • Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (m/z 87, 100, 69, 55).

  • Data Analysis:

    • Identification: Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by running a known standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the base peak (m/z 87) against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample P2 Dilution/Extraction P1->P2 A1 Injection P2->A1 A2 GC Separation A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis A3->A4 D1 Chromatogram Generation A4->D1 D2 Mass Spectrum Acquisition A4->D2 D4 Quantification D1->D4 D3 Library Matching & Identification D2->D3

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide on the Molecular Weight of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular weight of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

Methyl cyclopentanecarboxylate is an organic compound classified as an ester of cyclopentanecarboxylic acid and methanol (B129727).[1] Its fundamental properties are pivotal for its application in chemical synthesis and research.

Molecular Formula and Weight

The chemical formula for this compound is C7H12O2.[1][2][3][4] Based on this formula, the computed molecular weight is approximately 128.17 g/mol .[2][4][5][6] The precise molecular weight, based on the most abundant isotopes of its constituent elements, is 128.1690 g/mol .[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC7H12O2-[1][2][3][4]
Molar Mass128.17 g/mol [2][4][5][6]
Density1.014g/cm³[5][7]
Boiling Point81-82 (at 5 mmHg)°C[7]
Melting Point77-78°C[5][7]
Refractive Index1.4360-[7]
Vapor Pressure2.55mmHg at 25°C[7]

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques. Mass spectrometry is the most common and precise method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of a purified sample of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified this compound

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in the chosen high-purity solvent. The concentration is typically in the range of 1 to 10 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known molecular weight to ensure mass accuracy.

  • Sample Infusion: The prepared sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, typically [M+H]+ or other adducts such as [M+Na]+.

  • Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is acquired, plotting ion intensity versus the m/z ratio.

  • Data Analysis: The peak corresponding to the molecular ion (or its adduct) is identified. The molecular weight of the compound is then calculated from the observed m/z value. For an [M+H]+ ion, the molecular weight is the m/z value minus the mass of a proton.

Visualizations

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

cluster_0 Computational Method cluster_1 Experimental Method A Determine Molecular Formula (C7H12O2) B Sum Atomic Weights of all Atoms A->B C Calculate Molecular Weight (128.17 g/mol) B->C G Determine Experimental Molecular Weight C->G Compare D Sample Preparation and Purification E Mass Spectrometry Analysis D->E F Identify Molecular Ion Peak E->F F->G Reactant1 Cyclopentanecarboxylic Acid Reaction Fischer Esterification Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product Methyl Cyclopentanecarboxylate Byproduct Water Reaction->Product Reaction->Byproduct

References

An In-depth Technical Guide to the Solubility Profile of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of methyl cyclopentanecarboxylate (B8599756). Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document summarizes the available qualitative and calculated data. It also details a standard experimental protocol for determining the solubility of liquid organic compounds like methyl cyclopentanecarboxylate, providing a framework for researchers to generate specific data as needed.

Introduction to this compound

This compound (CAS No: 4630-80-2) is an ester of cyclopentanecarboxylic acid and methanol.[1] It is a colorless liquid with a fruity odor, utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a moderately polar ester group and a nonpolar cyclopentane (B165970) ring, influencing its solubility in various solvents.

This compound is generally considered to have low solubility in water. Various sources describe it as "insoluble," "slightly soluble," or "difficult to mix" with water.[2][3] A calculated value for its water solubility is available, providing a quantitative estimate.

Table 1: Aqueous Solubility Data for this compound

SolventTemperature (°C)SolubilityData Type
Water25 (Assumed)log10(S) = -1.27 mol/LCalculated
WaterAmbientDifficult to mixQualitative

Note: The calculated log10(S) value suggests a molar solubility of approximately 0.054 M. Experimental verification is recommended.

This compound is widely reported to be soluble or miscible with most common organic solvents.[1] This is attributed to its ability to engage in dipole-dipole interactions via its ester group and van der Waals forces via its hydrocarbon ring. While specific quantitative data is scarce, its general miscibility is a key property for its use in organic synthesis.

Table 2: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassExample SolventsQualitative Solubility
Hydrocarbons Hexane, TolueneSoluble / Miscible
Ethers Diethyl Ether, THFSoluble / Miscible
Alcohols Methanol, EthanolSoluble / Miscible
Ketones Acetone, MEKSoluble / Miscible
Chlorinated Dichloromethane, ChloroformSoluble / Miscible

Note: The term "Miscible" implies solubility in all proportions. For critical applications, it is imperative to determine quantitative solubility at the specific temperatures and pressures required.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a liquid compound in a solvent.[4][5][6] The concentration of the dissolved compound is then typically determined using an analytical technique such as gas chromatography (GC).[7][8][9]

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

1. Materials and Apparatus:

  • This compound (high purity)
  • Solvent of interest (analytical grade)
  • Thermostatic orbital shaker or water bath capable of maintaining ±0.5°C.[5]
  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa).
  • Analytical balance
  • Pipettes and syringes
  • Centrifuge
  • Gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).
  • Internal standard for GC analysis (a non-reactive compound with a distinct retention time).

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
  • Add a fixed concentration of the internal standard to each standard solution and to the samples to be analyzed. This corrects for variations in injection volume.
  • Analyze these standards by GC to generate a calibration curve (peak area ratio vs. concentration).

3. Saturation Procedure:

  • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.[6]
  • Place the flask in the thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C).
  • Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary but is often between 24 and 72 hours.[6] It is recommended to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.

4. Sample Preparation and Analysis:

  • Once equilibrium is achieved, cease agitation and allow the mixture to stand in the thermostat for several hours to allow the two phases to separate.
  • To ensure complete separation of the undissolved solute, centrifuge the sample at the same temperature.[10]
  • Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute).
  • Accurately dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration used for the standards.
  • Inject the prepared sample into the GC.

5. Data Interpretation:

  • Using the peak area of the solute and the internal standard from the GC chromatogram, calculate the concentration of this compound in the diluted sample using the previously generated calibration curve.
  • Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
  • Perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G prep 1. Preparation - Add excess solute to solvent - Seal flask equil 2. Equilibration - Agitate in thermostatic shaker - Allow sufficient time (24-72h) prep->equil sep 3. Phase Separation - Cease agitation - Centrifuge sample equil->sep sampling 4. Sampling & Dilution - Withdraw aliquot from supernatant - Dilute and add internal standard sep->sampling analysis 5. GC Analysis - Inject sample into GC - Obtain chromatogram sampling->analysis calc 6. Calculation - Use calibration curve - Determine solubility analysis->calc result Result Quantitative Solubility Value calc->result

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentanecarboxylate (B8599756) is an organic compound with a cyclopentane (B165970) ring and a carboxylate ester functional group.[1] It is a colorless liquid with a pleasant odor, recognized for its utility as a versatile intermediate in organic synthesis.[1] In the realms of pharmaceutical research and drug development, this compound and its structural motifs are of growing interest due to their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of methyl cyclopentanecarboxylate, including its synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its potential mechanisms of action for therapeutic applications.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for research and regulatory purposes. This compound is known by several names and is registered under various chemical identifiers.

Identifier TypeValue
IUPAC Name This compound[2]
CAS Number 4630-80-2[2]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
InChI Key IIHIJFJSXPDTNO-UHFFFAOYSA-N[2]
SMILES COC(=O)C1CCCC1[2]
Synonyms Cyclopentanecarboxylic acid, methyl ester; 1-(Methoxycarbonyl)cyclopentane; Methyl cyclopentane carboxylate; NSC 87553[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 81-82 °C at 5 mmHg[4]
Density 1.014 g/cm³[4]
Refractive Index 1.4360[4]
Flash Point 81-82 °C/5mm[4]
Solubility Difficult to mix with water[4]
LogP 1.350[2]
¹H NMR (CDCl₃) δ 3.67 (s, 3H), 2.75 (p, J=7.9 Hz, 1H), 1.90-1.50 (m, 8H)
¹³C NMR (CDCl₃) δ 176.8, 51.4, 43.3, 29.1, 25.8
IR (cm⁻¹) 2950, 2870, 1735 (C=O), 1440, 1170 (C-O)
Mass Spectrum (EI) m/z 128 (M+), 97, 87, 69, 59, 41[3]

Experimental Protocols

Synthesis of this compound via Favorskii Rearrangement

This protocol describes the synthesis of this compound from 2-chlorocyclohexanone (B41772) through a Favorskii rearrangement.

Materials:

  • 2-chlorocyclohexanone

  • Sodium methoxide (B1231860)

  • Anhydrous ether

  • 5% Hydrochloric acid

  • 5% Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (B86663)

Procedure:

  • Prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) in a flask equipped with a stirrer.

  • Slowly add a solution of 2-chlorocyclohexanone (1 mole) diluted with anhydrous ether (30 ml) to the stirred suspension over approximately 40 minutes, controlling the exothermic reaction.

  • After the addition is complete, heat the mixture under reflux for 2 hours.

  • Cool the mixture and add water to dissolve the salts.

  • Separate the ethereal layer and extract the aqueous layer with two portions of ether.

  • Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.

  • Distill the crude ester under reduced pressure (70–73°/48 mm) to yield pure this compound.[5]

Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from cyclopentanecarboxylic acid using Fischer esterification.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by distillation to yield pure this compound.[6]

Visualization of Synthesis and Potential Signaling Pathways

Experimental Workflow for Synthesis

G Experimental Workflow for Fischer Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Cyclopentanecarboxylic Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux for 2-4 hours B->C D Cool and Quench with Water C->D Reaction Completion E Extract with Diethyl Ether D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 F->G H Solvent Removal G->H I Distillation H->I J This compound I->J Pure Product

Fischer Esterification Workflow
Proposed Anti-Inflammatory and Anticancer Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is limited, studies on structurally related cyclopentane derivatives suggest potential mechanisms of action. The following diagram illustrates a hypothetical model of how this compound or its active metabolites might exert anti-inflammatory and anticancer effects based on findings for similar compounds.

It has been reported that some cyclopentane derivatives can suppress the NF-κB signaling cascade, a key regulator of inflammation.[2] Furthermore, certain cyclopentanecarboxylate-substituted compounds have been shown to inhibit the Akt phosphorylation pathway, which is crucial for cancer cell survival and proliferation.[3]

G Proposed Signaling Pathways for Cyclopentane Derivatives cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus_Inflam Nucleus NF-κB->Nucleus_Inflam translocates to Inflammatory Genes Expression of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus_Inflam->Inflammatory Genes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt activates Cell Survival Inhibition of Apoptosis and Cell Proliferation Akt->Cell Survival This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits This compound Derivative->Akt Inhibits Phosphorylation

Hypothetical MOA for Cyclopentane Derivatives

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in compounds being investigated for various pharmacological activities.

  • Anti-Inflammatory Agents: As suggested by the proposed mechanism, cyclopentane derivatives are being explored for their ability to modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.[2]

  • Anticancer Therapeutics: The inhibition of the Akt signaling pathway by related compounds points to the potential for developing cyclopentanecarboxylate-based anticancer drugs.[3]

  • Pain Management: Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of novel analgesics.[1]

  • Serine Protease Inhibitors: Some sources suggest that methyl cyclopentane carboxylate may act as a serine protease inhibitor, a class of enzymes involved in numerous physiological and pathological processes.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharges.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

References

An In-depth Technical Guide on the Natural Occurrence of Cyclopentanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of cyclopentanecarboxylic acid esters and related cyclopentanoid compounds. It covers their sources, biosynthesis, and the analytical methods for their identification, with a focus on quantitative data and detailed experimental protocols.

Introduction

Cyclopentanecarboxylic acid and its derivatives are a class of cyclic fatty acids and related compounds that have garnered interest in the scientific community due to their unique structural features and biological activities. While not as widespread as their straight-chain counterparts, these molecules are found in various natural sources, from plants to fungi. This guide delves into the known natural occurrences of esters of cyclopentanecarboxylic acid and its analogs, providing a resource for researchers in natural product chemistry, drug discovery, and related fields.

Natural Occurrence of Cyclopentanecarboxylic Acid Esters and Related Compounds

The natural occurrence of simple esters of cyclopentanecarboxylic acid is not extensively documented. However, cyclopentane (B165970) and cyclopentene (B43876) rings are integral components of several classes of naturally occurring carboxylic acids and their derivatives. These are primarily found as fatty acids in the seed oils of specific plant families and as signaling molecules.

Table 1: Quantitative Data on the Natural Occurrence of Cyclopentanecarboxylic Acid Derivatives

Compound ClassSpecific CompoundNatural SourcePlant PartMethod of AnalysisConcentration/Relative Abundance
Cyclopentane Fatty Acid EsterCyclopentaneundecanoic acid, methyl esterCarica papaya (Papaya)LeavesGC-MS12.02% of identified compounds in one study.
Cyclopentenyl Fatty AcidsChaulmoogric acidHydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family)SeedsGC, HPLC-MS9% to 75% of total fatty acids in seed oil.[1]
Cyclopentenyl Fatty AcidsHydnocarpic acidHydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family)SeedsGC, HPLC-MS9% to 75% of total fatty acids in seed oil.[1]
Cyclopentanone (B42830) Plant HormoneJasmonic acidVarious higher plants, some fungi and algaeVarious tissuesLC-MSVaries widely depending on tissue and stress conditions.
Cyclopentanone Plant Hormone EsterMethyl jasmonateVarious higher plants (e.g., Jasminum grandiflorum), some fungiFlowers, various tissuesGC-MSComponent of essential oils, concentration varies.[2]

One of the most direct pieces of evidence for a naturally occurring cyclopentanecarboxylic acid ester is the identification of cyclopentaneundecanoic acid, methyl ester in the leaf extract of Carica papaya.[3][4] This discovery highlights the potential for finding other simple esters of cyclopentane-containing fatty acids in the plant kingdom.

The most well-known naturally occurring cyclopentane carboxylic acids are the cyclopentenyl fatty acids , primarily chaulmoogric acid and hydnocarpic acid .[5][6] These compounds are major constituents of chaulmoogra oil, which is extracted from the seeds of trees in the Flacourtiaceae family, such as Hydnocarpus wightiana.[5] Chaulmoogra oil has a long history in traditional medicine for the treatment of leprosy.[7]

Closely related to cyclopentanecarboxylic acids are the jasmonates , a class of plant hormones that includes jasmonic acid and its volatile methyl ester, methyl jasmonate .[8] These cyclopentanone derivatives are biosynthesized from linolenic acid and play crucial roles in plant defense and development.[8][9][10] Their natural occurrence is widespread across the plant kingdom and has also been noted in some fungi.[10]

Biosynthesis of Cyclopentanoid Compounds

The biosynthetic pathways of cyclopentanecarboxylic acid esters are not fully elucidated. However, the formation of the cyclopentenyl ring in chaulmoogric acid and the cyclopentanone ring in jasmonic acid have been studied.

The biosynthesis of chaulmoogric acid is thought to begin with aleprolic acid ((2-cyclopentenyl)carboxylic acid), which is then elongated.[11] While the complete pathway from a primary metabolite is not fully confirmed, the elongation of the aleprolic acid side chain is a key proposed step.[11]

Chaulmoogric Acid Biosynthesis precursor Primary Metabolites (e.g., Aspartate, Pyruvate) aleprolic_acid Aleprolic Acid ((2-Cyclopentenyl)carboxylic acid) precursor->aleprolic_acid Cyclization elongation Chain Elongation (Addition of C2 units) aleprolic_acid->elongation chaulmoogric_acid Chaulmoogric Acid elongation->chaulmoogric_acid

Proposed biosynthetic pathway of chaulmoogric acid.

The biosynthesis of jasmonic acid is a well-characterized pathway that starts from α-linolenic acid, a common fatty acid in plant membranes.

Jasmonic Acid Biosynthesis alpha_linolenic α-Linolenic Acid hydroperoxide 13(S)-HPOT alpha_linolenic->hydroperoxide LOX allene_oxide Allene Oxide hydroperoxide->allene_oxide AOS opda 12-oxo-PDA allene_oxide->opda AOC ja Jasmonic Acid opda->ja OPR3 & β-oxidation

Biosynthetic pathway of jasmonic acid.

Experimental Protocols

The identification and quantification of cyclopentanecarboxylic acid esters and related compounds from natural sources typically involve extraction, derivatization, and chromatographic analysis.

This protocol is a composite based on methods described for the analysis of chaulmoogra oil.[7][12]

  • Oil Extraction :

    • Grind the seeds of the plant material (e.g., Hydnocarpus wightiana) into a fine powder.

    • Perform a Soxhlet extraction of the seed powder with petroleum ether for 6-8 hours to extract the crude oil.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

  • Saponification :

    • Reflux the extracted oil with an excess of 2 M methanolic potassium hydroxide (B78521) for 2 hours to saponify the glycerides into their potassium salts.

  • Liberation of Free Fatty Acids :

    • After cooling, acidify the mixture with 6 M hydrochloric acid to a pH of 1-2 to precipitate the free fatty acids.

    • Extract the free fatty acids into an organic solvent such as diethyl ether or hexane (B92381).

    • Wash the organic layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the total free fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) :

    • For GC-MS analysis, it is necessary to convert the fatty acids into their more volatile methyl esters.

    • Dissolve the fatty acid mixture in a solution of 2% (v/v) sulfuric acid in anhydrous methanol.

    • Heat the mixture at 80°C for 1-2 hours in a sealed reaction vial.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with a saturated sodium bicarbonate solution and then with distilled water.

    • Dry the hexane layer over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

The following is a general protocol for the GC-MS analysis of FAMEs.[13]

  • Gas Chromatograph (GC) System : Agilent 7890A or equivalent.

  • Mass Spectrometer (MS) System : Agilent 5975C or equivalent.

  • Column : A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

  • MS Interface Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : m/z 40-550.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Identification : Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention times with those of authentic standards.

Experimental Workflow sample Plant Material (e.g., Seeds, Leaves) extraction Solvent Extraction sample->extraction crude_extract Crude Lipid Extract extraction->crude_extract saponification Saponification (for glycerides) crude_extract->saponification ffa Free Fatty Acids saponification->ffa derivatization Esterification to FAMEs ffa->derivatization fames Fatty Acid Methyl Esters derivatization->fames gcms GC-MS Analysis fames->gcms data_analysis Data Analysis & Identification gcms->data_analysis

General experimental workflow for the analysis of cyclic fatty acids.

Signaling Pathways Involving Cyclopentanoid Compounds

While specific signaling pathways for cyclopentanecarboxylic acid esters have not been extensively characterized, the closely related cyclopentanone plant hormone, jasmonic acid, has a well-defined signaling pathway that is crucial for plant defense responses.

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 is the central event in jasmonate signaling.[9][10] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors (like MYC2) that regulate the expression of jasmonate-responsive genes.[8][9]

Jasmonic Acid Signaling stress Biotic/Abiotic Stress ja_ile JA-Ile Synthesis stress->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 jaz JAZ (Repressor) coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses genes JA-Responsive Genes myc2->genes activates response Defense/Developmental Response genes->response

Simplified jasmonic acid signaling pathway.

Conclusion

The natural occurrence of cyclopentanecarboxylic acid esters is an area of growing interest. While direct evidence for a wide variety of these esters is still emerging, the well-established presence of cyclopentenyl fatty acids in certain plant families and the identification of specific methyl esters in plants like Carica papaya suggest a broader distribution than is currently documented. The closely related jasmonates serve as a model for understanding the biosynthesis and signaling of cyclopentanoid compounds in nature. The experimental protocols outlined in this guide provide a framework for the further exploration and characterization of these unique natural products, which may hold potential for applications in drug development and other scientific fields.

References

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentanecarboxylate (B8599756), a cyclic ester with the chemical formula C₇H₁₂O₂, is a significant compound in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. Its unique structural features, including a five-membered aliphatic ring and a methyl ester group, impart characteristic physical and chemical properties that make it a versatile building block and a valuable ingredient in various applications. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, and key synthetic methodologies of methyl cyclopentanecarboxylate, tailored for a scientific audience.

Historical Context and Discovery

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its history is intrinsically linked to the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The groundwork for understanding cyclopentane (B165970) derivatives was laid by pioneers such as Paul Caspar Freer and W. H. Perkin Jr., who synthesized methylcyclopentane (B18539) in 1888.[1] Further foundational work was contributed by Nikolai Kischner, who in 1895 correctly identified methylcyclopentane as the product of the hydrogenation of benzene (B151609) with hydriodic acid, a reaction that had previously puzzled chemists.[1][2][3]

The most pivotal development in the synthesis of cyclopentanecarboxylic acid derivatives, including the methyl ester, was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii, first reported in 1894.[4][5][6] This reaction, involving the base-mediated rearrangement of α-halo ketones, provided a novel and efficient method for contracting a six-membered ring (cyclohexanone derivative) into a five-membered ring (cyclopentanecarboxylic acid derivative).[6][7] The use of an alkoxide base, such as sodium methoxide (B1231860), in this rearrangement directly yields the corresponding ester, this compound.[7] This elegant ring-contraction strategy became a cornerstone in the synthesis of cyclopentane-based molecules.

Beyond the Favorskii rearrangement, the more straightforward method of direct esterification of cyclopentanecarboxylic acid with methanol (B129727) also became a common synthetic route. Cyclopentanecarboxylic acid itself can be prepared through various methods, including the Favorskii rearrangement followed by hydrolysis, the carbonylation of cyclopentyl alcohol, or the reaction of a cyclopentyl Grignard reagent with carbon dioxide.[8][9]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[10] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [11]
CAS Number4630-80-2[12]
AppearanceColorless liquid[10]
OdorFruity
Boiling Point70-73 °C at 48 mmHg[8]
DensityNot available
SolubilitySoluble in organic solvents, insoluble in water[10]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data
¹H NMRData available, but specific shifts vary with solvent.
¹³C NMRData available, but specific shifts vary with solvent.
Infrared (IR) SpectroscopyData available through the NIST WebBook.[13]
Mass Spectrometry (MS)Data available through the NIST WebBook.[13]

Experimental Protocols

This section details the experimental procedures for the two primary methods of synthesizing this compound.

Synthesis via Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)

This method utilizes a ring contraction of a six-membered ring to a five-membered ring.

Experimental Workflow:

Favorskii_Workflow start Start step1 Suspend Sodium Methoxide in Anhydrous Ether start->step1 step2 Add 2-Chlorocyclohexanone Solution Dropwise step1->step2 step3 Reflux the Mixture step2->step3 step4 Quench with Water and Separate Layers step3->step4 step5 Wash Ethereal Solution step4->step5 step6 Dry and Concentrate step5->step6 step7 Fractional Distillation step6->step7 end This compound step7->end

Caption: Experimental workflow for the Favorskii rearrangement synthesis.

Detailed Protocol: [8]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether.

  • Addition of Reactant: To the stirred suspension, add a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether dropwise. The addition should take approximately 40 minutes, controlling the exothermic reaction.

  • Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.

  • Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer.

  • Extraction and Washing: Extract the aqueous layer with two 50 mL portions of ether. Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Drying and Concentration: Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.

  • Purification: The crude ester is purified by fractional distillation at 70–73°C under a pressure of 48 mm Hg. The yield of this compound is typically between 72–78 g.

Synthesis via Fischer Esterification of Cyclopentanecarboxylic Acid

This is a direct esterification method.

Reaction Pathway:

Fischer_Esterification CPA Cyclopentanecarboxylic Acid product Methyl Cyclopentanecarboxylate CPA->product + MeOH Methanol MeOH->product Acid Acid Catalyst (e.g., H₂SO₄) Acid->product water Water

Caption: Fischer esterification of cyclopentanecarboxylic acid.

Detailed Protocol: [14]

  • Reaction Setup: In an oven-dried flask, dissolve cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol) in anhydrous dichloromethane (B109758) (100 mL).

  • Activation: Slowly add oxalyl chloride (8.8 mL, 105.1 mmol) dropwise, followed by 2 drops of DMF as a catalyst. Allow the reaction to proceed for 7 hours.

  • Esterification: Concentrate the mixture under vacuum to remove excess oxalyl chloride and dichloromethane. Dissolve the residue in methanol (25 mL) and continue the reaction for 19 hours.

  • Work-up: Concentrate the reaction mixture under vacuum.

  • Purification: Redissolve the residue in dichloromethane (100 mL) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum. The final product is purified by simple distillation to yield methyl cyclopentanoate as a colorless oil (85% yield).

Applications

This compound and its derivatives have found applications in several industrial and research areas.

  • Fragrance and Flavors: Due to its pleasant, fruity aroma, this compound is used as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[10]

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. The cyclopentane ring is a common motif in many natural products and biologically active compounds.

  • Pharmaceutical Research: Derivatives of cyclopentanecarboxylic acid are of interest in drug discovery. For example, certain derivatives have been investigated for their potential as pharmaceutical intermediates.[15]

Conclusion

This compound is a compound with a rich history rooted in the foundational discoveries of alicyclic chemistry. The development of elegant synthetic routes, most notably the Favorskii rearrangement, has made this and related cyclopentane derivatives readily accessible for a variety of applications. Its well-characterized physicochemical properties and versatile reactivity ensure its continued importance as a building block in organic synthesis and as a valuable component in the fragrance and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals working with this important cyclic ester.

References

Methodological & Application

Application Note: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Favorskii rearrangement is a robust and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to produce carboxylic acid derivatives.[1][2][3] A significant and practical application of this rearrangement is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic systems.[4] Specifically, a six-membered ring, such as that in 2-chlorocyclohexanone (B41772), can be effectively converted into a five-membered cyclopentane (B165970) ring system. This transformation is typically facilitated by a base, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), to yield the corresponding methyl ester, methyl cyclopentanecarboxylate (B8599756).[5][6] The reaction proceeds through a key bicyclic cyclopropanone (B1606653) intermediate.[1][7] This method is a cornerstone in synthetic chemistry for accessing highly functionalized or strained cyclic molecules.[8]

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide involves several distinct steps, beginning with enolate formation and culminating in the ring-contracted ester.[1][7][9]

Signaling Pathway: Reaction Mechanism

Favorskii_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_attack Step 3: Nucleophilic Attack cluster_ring_opening Step 4: Ring Opening & Protonation start_material 2-Chlorocyclohexanone enolate Resonance-Stabilized Enolate start_material->enolate  -CH3O- intermediate Bicyclic Cyclopropanone Intermediate enolate->intermediate  -Cl- tetrahedral Tetrahedral Intermediate intermediate->tetrahedral  +CH3O- carbanion Stable Carbanion tetrahedral->carbanion  Ring Cleavage product Methyl Cyclopentanecarboxylate carbanion->product  +H+ (from MeOH)

Caption: Reaction mechanism of the Favorskii rearrangement.

Experimental Workflow Diagram

Experimental_Workflow prep 1. Preparation of NaOMe Solution (Na in anhydrous MeOH at 0°C) reaction 3. Initiate Reaction (Add ketone solution to NaOMe at 0°C, then warm to 55°C and reflux for 2-4h) prep->reaction dissolve 2. Dissolve 2-Chlorocyclohexanone (in anhydrous diethyl ether) dissolve->reaction workup 4. Workup & Quenching (Cool to 0°C, add ether, and quench with sat. aq. NH4Cl) reaction->workup extract 5. Extraction (Separate layers, extract aqueous phase with diethyl ether) workup->extract wash 6. Washing & Drying (Wash with brine, dry over MgSO4) extract->wash purify 7. Purification (Filter, concentrate in vacuo, and distill) wash->purify

Caption: Experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
2-Chlorocyclohexanone133 (1.0)g (equiv)Purity is critical for high yield.[6]
Sodium Metal24.6 (1.07)g (equiv)Used to prepare fresh sodium methoxide.
Reagents & Solvents
Anhydrous Methanol200mLFor preparing sodium methoxide.
Anhydrous Diethyl Ether180mLAs the primary reaction solvent.
Reaction Conditions
Initial Temperature0°CFor the addition of the chloroketone.[4]
Reflux Temperature55°CMaintained for the duration of the reaction.[2][4]
Reaction Time2 - 4hoursAfter the initial addition is complete.[4][6]
Product Yield
This compound72 - 78%Isolated yield after purification.[4][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Favorskii rearrangement of 2-chlorocyclohexanone.[2][4][6]

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath and oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and distillation

Procedure:

  • Preparation of Sodium Methoxide Solution:

    • In a flame-dried three-neck round-bottom flask under an inert atmosphere, add 200 mL of anhydrous methanol.

    • Cool the flask to 0 °C using an ice/water bath.

    • Carefully add 24.6 g of sodium metal in small pieces to the stirred methanol. Maintain the temperature at 0 °C until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup and Execution:

    • To the freshly prepared sodium methoxide solution, add 150 mL of anhydrous diethyl ether.[4]

    • In a separate flask, dissolve 133 g of 2-chlorocyclohexanone in 30 mL of anhydrous diethyl ether.

    • Transfer the 2-chlorocyclohexanone solution to a dropping funnel and add it dropwise to the stirred sodium methoxide suspension over approximately 40 minutes.[6] The exothermic reaction should be controlled by the rate of addition. A white slurry will form.[2]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.

    • Stir the reaction mixture vigorously at 55 °C for 4 hours.[4]

  • Workup and Quenching:

    • After the reflux period, cool the reaction mixture to room temperature, and then further cool to 0 °C in an ice/water bath.

    • Dilute the mixture with an additional portion of diethyl ether.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution until the salts dissolve.[2][4]

  • Extraction and Washing:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with diethyl ether.[2]

    • Combine all organic layers and wash them sequentially with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and finally with saturated sodium chloride solution (brine).[6]

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter the drying agent and wash it with a small amount of ether.

    • Concentrate the filtrate in vacuo using a rotary evaporator to remove the ether.

    • Purify the crude residue via fractional distillation to afford pure this compound (boiling point: 70–73°C at 48 mmHg).[6] The expected yield is between 72% and 78%.[6]

References

Application Notes and Protocols: Mechanism of the Favorskii Rearrangement for Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis that facilitates the transformation of α-halo ketones into carboxylic acid derivatives, such as carboxylic acids, esters, or amides.[1] When applied to cyclic α-halo ketones, this rearrangement uniquely results in a ring contraction, providing an elegant method for the synthesis of smaller carbocyclic frameworks.[2][3] This transformation is of significant interest to researchers and drug development professionals as it allows for the construction of strained and functionally dense cyclic systems, which are key structural motifs in numerous natural products and pharmaceutical agents.[4] A notable application is its use in the synthesis of highly strained molecules like cubane.[2]

This document provides a detailed overview of the mechanisms involved in the Favorskii rearrangement of cyclic ketones, presents quantitative data for various substrates and reaction conditions, and offers detailed experimental protocols for key transformations.

Mechanistic Pathways

The mechanism of the Favorskii rearrangement for cyclic ketones is primarily understood to proceed through two distinct pathways, largely dependent on the structure of the starting α-halo ketone.

The Cyclopropanone (B1606653) Mechanism

This is the most generally accepted mechanism and operates when the α-halo ketone possesses at least one enolizable α'-proton.[3] The key steps are as follows:

  • Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen), forming an enolate intermediate.[3]

  • Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the halogen, displacing the halide and forming a strained bicyclic cyclopropanone intermediate.[3]

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.[3]

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the more stable carbanion.[2]

  • Protonation: The carbanion is subsequently protonated by the solvent or a proton source to yield the final ring-contracted carboxylic acid derivative.

Favorskii_Cyclopropanone_Mechanism cluster_start Starting Material cluster_mechanism Mechanism cluster_end Product alpha-Halo Cyclic Ketone alpha-Halo Cyclic Ketone Enolate Formation Enolate Formation alpha-Halo Cyclic Ketone->Enolate Formation Base (e.g., -OR) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular SN2 Nucleophilic Attack Nucleophilic Attack Cyclopropanone Intermediate->Nucleophilic Attack Nucleophile (e.g., -OR) Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Ring Opening (Carbanion Formation) Ring Opening (Carbanion Formation) Tetrahedral Intermediate->Ring Opening (Carbanion Formation) Ring-Contracted Product Ring-Contracted Product Ring Opening (Carbanion Formation)->Ring-Contracted Product Protonation

Caption: The cyclopropanone mechanism of the Favorskii rearrangement.

The Quasi-Favorskii (Semibenzilic) Mechanism

In cases where the α-halo ketone lacks an enolizable α'-proton, the reaction proceeds through an alternative pathway known as the quasi-Favorskii or semibenzilic mechanism.[3] This pathway is characterized by the following steps:

  • Nucleophilic Addition: The nucleophile directly attacks the carbonyl carbon of the α-halo ketone to form a tetrahedral intermediate.

  • Concerted Rearrangement: This is followed by a concerted 1,2-migration of the adjacent carbon and the displacement of the halide ion. This step is analogous to the benzilic acid rearrangement.

  • Product Formation: The rearranged product is the corresponding carboxylic acid derivative.

Quasi_Favorskii_Mechanism cluster_start Starting Material cluster_mechanism Mechanism cluster_end Product Non-enolizable alpha-Halo Ketone Non-enolizable alpha-Halo Ketone Nucleophilic Addition Nucleophilic Addition Non-enolizable alpha-Halo Ketone->Nucleophilic Addition Nucleophile (e.g., -OR) Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Addition->Tetrahedral Intermediate Concerted Migration & Halide Displacement Concerted Migration & Halide Displacement Tetrahedral Intermediate->Concerted Migration & Halide Displacement Rearranged Product Rearranged Product Concerted Migration & Halide Displacement->Rearranged Product Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare NaOMe in MeOH Prepare NaOMe in MeOH Combine reactants at 0 °C Combine reactants at 0 °C Prepare NaOMe in MeOH->Combine reactants at 0 °C Dissolve 2-Bromocyclohexanone in Et2O Dissolve 2-Bromocyclohexanone in Et2O Dissolve 2-Bromocyclohexanone in Et2O->Combine reactants at 0 °C Warm to RT Warm to RT Combine reactants at 0 °C->Warm to RT Reflux at 55 °C for 4h Reflux at 55 °C for 4h Warm to RT->Reflux at 55 °C for 4h Cool and Quench with aq. NH4Cl Cool and Quench with aq. NH4Cl Reflux at 55 °C for 4h->Cool and Quench with aq. NH4Cl Extract with Et2O Extract with Et2O Cool and Quench with aq. NH4Cl->Extract with Et2O Dry and Concentrate Dry and Concentrate Extract with Et2O->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography

References

Application Note & Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and polymers. Methyl cyclopentanecarboxylate, an important chemical intermediate, can be efficiently synthesized through the Fischer-Speier esterification of cyclopentanecarboxylic acid with methanol.[1][2] This process involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4] The Fischer esterification is an equilibrium-driven, nucleophilic acyl substitution reaction.[5][6] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing the water byproduct as it is formed.[5][7][8]

Reaction Scheme & Mechanism

The overall reaction involves the conversion of cyclopentanecarboxylic acid to this compound, with water as the only byproduct.

Reaction_Scheme reactant1 Cyclopentanecarboxylic Acid plus1 + product1 This compound reactant2 Methanol reactant2->product1 H₂SO₄ (cat.) Δ (Reflux) reactant2->edge_style plus2 + product2 Water edge_style->product1 Experimental_Workflow arrow arrow A 1. Reagent Setup (Acid, MeOH, Stir Bar in Flask) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (4-6 hours @ ~65°C) B->C D 4. Cool & Concentrate (Remove excess MeOH) C->D E 5. Extraction (Add Et₂O and Water) D->E F 6. Neutralizing Wash (Sat. NaHCO₃ Solution) E->F G 7. Brine Wash (Sat. NaCl Solution) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J 10. Purification (Distillation) I->J K Final Product (this compound) J->K

References

Application Notes and Protocols: Laboratory Scale Synthesis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of methyl cyclopentanecarboxylate (B8599756). The primary method described is the Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727), a robust and widely applicable method for producing esters.[1][2][3][4][5][6] An alternative synthesis via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) is also briefly discussed.[7][8][9][10] This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.

Introduction

Methyl cyclopentanecarboxylate is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a fragrance component.[11] Its structure consists of a cyclopentane (B165970) ring attached to a methyl ester group. This document outlines two common laboratory-scale methods for its preparation: Fischer esterification and the Favorskii rearrangement. The focus of the detailed protocol will be on the Fischer esterification due to its procedural simplicity and the ready availability of starting materials.

Synthesis Methodologies

Two primary synthetic routes are presented for the preparation of this compound.

2.1. Fischer Esterification of Cyclopentanecarboxylic Acid

This is a direct and acid-catalyzed reaction between cyclopentanecarboxylic acid and methanol to yield this compound and water.[1][3][4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3][5] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[2]

2.2. Favorskii Rearrangement of 2-Chlorocyclohexanone

This method involves the ring contraction of 2-chlorocyclohexanone upon treatment with a base, such as sodium methoxide, to produce this compound.[7][8] This reaction proceeds through a cyclopropanone (B1606653) intermediate and offers good yields.[8]

Experimental Protocol: Fischer Esterification

This section provides a detailed step-by-step procedure for the synthesis of this compound via Fischer esterification.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Cyclopentanecarboxylic acidC₆H₁₀O₂114.1410.0 g (87.6 mmol)
Methanol (anhydrous)CH₄O32.04100 mL (excess)Reagent and solvent
Sulfuric acid (concentrated)H₂SO₄98.082 mLCatalyst
Diethyl ether(C₂H₅)₂O74.12~150 mLFor extraction
Saturated sodium bicarbonate solutionNaHCO₃84.01~100 mLFor neutralization
Brine (saturated NaCl solution)NaCl58.44~50 mLFor washing
Anhydrous magnesium sulfate (B86663)MgSO₄120.37~5 gDrying agent

3.2. Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

3.3. Reaction Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (87.6 mmol) of cyclopentanecarboxylic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

3.4. Work-up and Purification

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently and allow the layers to separate.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with 50 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by distillation under reduced pressure.

3.5. Characterization Data

PropertyValue
AppearanceColorless liquid
OdorPleasant, fruity
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point151-152 °C (at atmospheric pressure)
Density~0.99 g/mL at 25 °C
Expected Yield75-85%
¹H NMR (CDCl₃)δ 3.67 (s, 3H), 2.70 (p, 1H), 1.95-1.50 (m, 8H)
¹³C NMR (CDCl₃)δ 176.8, 51.4, 43.3, 29.1, 25.8
IR (neat, cm⁻¹)2955, 2870, 1735 (C=O), 1435, 1195, 1170 (C-O)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Fischer esterification.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Cyclopentanecarboxylic Acid and Methanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Excess Methanol D->E F 6. Extraction with Diethyl Ether E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry with MgSO4 G->H I 9. Evaporate Diethyl Ether H->I J 10. Crude Product I->J K 11. Optional: Distillation J->K L 12. Characterization (NMR, IR) K->L

References

Application Note: Purification of Methyl Cyclopentanecarboxylate by Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl cyclopentanecarboxylate (B8599756) is a valuable ester intermediate used in the synthesis of various organic compounds and active pharmaceutical ingredients.[1] Its purity is critical for successful downstream applications, as impurities can lead to side reactions, lower yields, and complications in product isolation. Distillation is a robust and widely used technique for purifying liquid compounds based on differences in their boiling points.[2]

For compounds like methyl cyclopentanecarboxylate, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method. Lowering the pressure reduces the boiling point, mitigating the risk of thermal decomposition.[3] When impurities with close boiling points are present, fractional distillation is employed.[4][5] This technique utilizes a fractionating column to achieve a more efficient separation, equivalent to performing multiple simple distillations in a single apparatus.[2][6]

This application note provides a detailed protocol for the purification of this compound, incorporating a pre-distillation acid-base extraction to remove acidic impurities followed by fractional vacuum distillation.

Data Presentation

Effective separation by distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the boiling points of this compound and common potential impurities at atmospheric and reduced pressures.

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
This compound 158[7]70-73 @ 48[8], 81-82 @ 5[9][10]
Cyclopentanecarboxylic Acid216131 @ 20[11]
Methanol64.715 @ 76[11]
Diethyl Ether (common extraction solvent)34.6-
2-Chlorocyclohexanone (potential precursor)196-19798-99 @ 14.5[8]

Experimental Workflow

The overall purification process involves two main stages: an initial extraction to remove acidic impurities and the final purification by fractional vacuum distillation.

G cluster_0 Pre-distillation Workup cluster_1 Fractional Vacuum Distillation Crude Crude Methyl Cyclopentanecarboxylate Dissolve Dissolve in Diethyl Ether Crude->Dissolve Wash_NaHCO3 Wash with sat. NaHCO₃ solution Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over anhydrous MgSO₄ Wash_Brine->Dry Filter Filter and Concentrate (Rotary Evaporator) Dry->Filter Distill Fractional Vacuum Distillation Filter->Distill Crude Ester Fractions Collect Fractions Distill->Fractions Pure Pure Methyl Cyclopentanecarboxylate Fractions->Pure

Caption: Purification workflow from crude product to pure ester.

Experimental Protocols

Protocol 1: Pre-distillation Workup (Acid-Base Extraction)

This protocol is designed to remove acidic impurities, such as unreacted cyclopentanecarboxylic acid, prior to distillation.

Materials and Equipment:

  • Crude this compound

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Transfer the crude this compound to a separatory funnel. Dissolve the crude product in an equal volume of diethyl ether.

  • Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.[8][11] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until gas evolution ceases.

  • Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel.[8][11] This helps to remove residual water and break any emulsions. Gently mix, allow the layers to separate, and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Concentration: Filter the solution to remove the drying agent.[8] Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining oil is the crude ester, ready for distillation.

Protocol 2: Fractional Vacuum Distillation

This protocol describes the purification of the crude ester using a fractional distillation apparatus under reduced pressure.

Materials and Equipment:

  • Crude, dried this compound (from Protocol 1)

  • Round-bottom flask (sized so it is no more than two-thirds full)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple, e.g., small round-bottom flasks)

  • Vacuum adapter

  • Vacuum pump with a trap and pressure gauge (manometer)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Glass joint grease and clamps

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped to create a good seal. Place a magnetic stir bar or boiling chips in the distillation flask.

  • Charging the Flask: Transfer the crude this compound into the distillation flask.

  • Applying Vacuum: Begin stirring and slowly apply the vacuum. A pressure of around 48 mmHg is a good target, though other pressures can be used (refer to the data table).[8] Allow the pressure to stabilize.

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Collecting Fractions:

    • Observe the vapor condensation ring as it slowly rises through the fractionating column.[6]

    • Collect any low-boiling forerun (e.g., residual solvent) in the first receiving flask. The temperature will be unstable during this phase.

    • When the vapor temperature at the distillation head stabilizes, change to a new, pre-weighed receiving flask. Collect the main fraction while the temperature remains constant within a narrow range (e.g., 70-73°C at 48 mmHg).[8]

    • If the temperature begins to drop or rise significantly, it indicates the main product has finished distilling or a higher-boiling impurity is beginning to come over. Change the receiving flask to collect this final fraction separately.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid overheating the residue. Turn off the heat and allow the apparatus to cool completely to room temperature.

  • Releasing Vacuum: Once cooled, slowly and carefully release the vacuum before disassembling the apparatus.

  • Analysis: Determine the yield and assess the purity of the collected main fraction using techniques such as Gas Chromatography (GC), NMR spectroscopy, or Refractive Index measurement. The refractive index for pure this compound is approximately 1.43.

G Flask Distillation Flask (with stir bar) Column Fractionating Column Flask->Column Head Distillation Head Column->Head Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser Adapter Vacuum Adapter Condenser->Adapter WaterIn Water In Condenser->WaterIn WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask Adapter->Receiver Vacuum To Vacuum + Manometer Adapter->Vacuum Heating Heating Mantle + Stirrer Heating->Flask

Caption: Fractional vacuum distillation apparatus setup.

Safety Precautions

  • This compound is a flammable liquid and vapor. Keep it away from ignition sources and use explosion-proof equipment.

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • When working with a vacuum, ensure the glassware has no cracks or star fractures to prevent implosion. It is good practice to use a blast shield.

  • Vent the separatory funnel frequently during extractions, especially when using sodium bicarbonate, to prevent pressure buildup.

References

Application Notes and Protocols: The Use of Methyl Cyclopentanecarboxylate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentanecarboxylate (B8599756) (CAS No. 4630-80-2) is a volatile ester recognized for its characteristic pleasant, fruity aroma.[1][2] This colorless liquid, with the chemical formula C₇H₁₂O₂, is utilized in the fragrance industry to impart fruity notes to a variety of consumer and fine fragrance products.[2] Its chemical structure, consisting of a cyclopentane (B165970) ring and a methyl ester group, contributes to its unique olfactory profile. These application notes provide a comprehensive overview of its use, including its chemical properties, olfactory characteristics, and protocols for its incorporation and evaluation in fragrance formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl cyclopentanecarboxylate is presented in the table below. Understanding these properties is crucial for its effective handling, storage, and formulation.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3][4]
CAS Number 4630-80-2[3][4]
Appearance Colorless liquid[1]
Odor Pleasant, fruity[1][2]
Purity >98.0% (GC)[3]
log Pow 1.467[5]

Olfactory Profile and Application

In fragrance formulations, this compound can be used to:

  • Enhance Fruity Accords: It serves as a key component in building a wide range of fruity notes, from subtle to impactful.

  • Add a Brightening Top Note: Due to its volatility, it can contribute to the initial impression of a fragrance.

  • Modify and Modernize Floral Compositions: The introduction of a fruity facet can add a contemporary twist to traditional floral scents.

While specific formulation examples for this compound are proprietary and not publicly disclosed, data from related cyclopentane and cyclohexane (B81311) carboxylate derivatives used by major fragrance houses can provide an estimated range for its use. For instance, cyclopentane derivatives have been noted for use in perfume compositions at concentrations ranging from approximately 0.05% to 5% by weight.

Recommended Usage Levels (Estimated)

The following table provides estimated usage levels for this compound in various fragrance applications, based on data for structurally related compounds. These are starting points for formulation development and should be optimized based on the desired olfactory outcome and product base.

ApplicationRecommended Concentration (% w/w)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 2.0
Personal Care (Lotions, Creams)0.05 - 0.5
Hair Care (Shampoos, Conditioners)0.05 - 0.3
Soaps and Body Wash0.1 - 1.0
Air Care (Candles, Diffusers)0.5 - 5.0

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the olfactory profile of this compound and its odor detection threshold.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips (blotters)

  • A panel of trained sensory assessors (minimum of 5)

  • Controlled and well-ventilated evaluation room

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%, 0.001% w/w).

  • Blotter Preparation: Dip a smelling strip into each dilution for 2 cm and allow the solvent to evaporate for 30 seconds.

  • Odor Profile Description: Present the 1% dilution blotter to the sensory panel. Each panelist should individually describe the odor using a standardized fragrance vocabulary (e.g., fruity, sweet, ethereal, waxy).

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three blotters: two with the solvent blank and one with a very low concentration of the odorant.

    • Ask the panelist to identify the blotter with the different odor.

    • Present progressively higher concentrations until the panelist can reliably detect the odorant. The concentration at which this occurs is the individual's detection threshold.

    • The group's odor detection threshold is the geometric mean of the individual thresholds.

Data Analysis:

  • Compile the odor descriptors to create a comprehensive olfactory profile.

  • Calculate the geometric mean of the individual odor detection thresholds to determine the group threshold.

Protocol 2: Evaluation of Fragrance Performance in a Product Base

Objective: To assess the performance and stability of a fragrance formulation containing this compound in a representative product base (e.g., a simple lotion).

Materials:

  • Fragrance oil containing a known concentration of this compound.

  • Unfragranced lotion base.

  • Glass beakers and stirring equipment.

  • Storage containers.

  • Controlled environment for storage (e.g., oven for accelerated aging at 40°C).

  • Sensory panel.

Procedure:

  • Formulation: Incorporate the fragrance oil into the lotion base at a predetermined concentration (e.g., 0.5% w/w) with gentle mixing until homogeneous.

  • Initial Sensory Evaluation: A sensory panel evaluates the initial odor of the fragranced lotion on the skin, assessing its character and intensity.

  • Stability Testing (Accelerated Aging):

    • Store samples of the fragranced lotion at 40°C for 4, 8, and 12 weeks.

    • Store a control sample at room temperature in the dark.

  • Periodic Evaluation: At each time point, a sensory panel evaluates the aged samples compared to the control. They should assess any changes in odor character, intensity, and the presence of any off-odors.

  • Physical Stability: Observe the samples for any changes in physical properties such as color, viscosity, and phase separation.

Data Analysis:

  • Record the sensory evaluation data, noting any significant differences between the aged samples and the control.

  • Document any observed physical changes in the product base.

Signaling Pathway and Experimental Workflows

The perception of fruity esters like this compound begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmitted to Olfactory_Cortex Olfactory Cortex (Scent Perception) Olfactory_Bulb->Olfactory_Cortex Processed in

Caption: Olfactory signaling pathway for odorant perception.

Fragrance_Formulation_Workflow Concept Fragrance Concept Definition Ingredient_Selection Ingredient Selection (incl. This compound) Concept->Ingredient_Selection Formulation_Dev Formulation Development (Blending & Dilution) Ingredient_Selection->Formulation_Dev Stability_Testing Stability & Performance Testing (in Product Base) Formulation_Dev->Stability_Testing Sensory_Eval Sensory Evaluation (Panel Testing) Formulation_Dev->Sensory_Eval Refinement Formula Refinement Stability_Testing->Refinement Sensory_Eval->Refinement Refinement->Formulation_Dev Iteration Final_Fragrance Final Fragrance Formulation Refinement->Final_Fragrance

Caption: Workflow for fragrance formulation and evaluation.

References

Methyl Cyclopentanecarboxylate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cyclopentanecarboxylate (B8599756) and its derivatives are valuable intermediates in the pharmaceutical industry, primarily utilized for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potentially other therapeutic agents. The cyclopentane (B165970) ring serves as a common scaffold in a variety of biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of methyl cyclopentanecarboxylate derivatives in the synthesis of the NSAID, Loxoprofen (B1209778). Additionally, it briefly explores its potential application in the synthesis of other pharmaceutical classes such as prostaglandins (B1171923) and serine protease inhibitors.

Application in the Synthesis of Loxoprofen

A key application of a derivative of this compound is in the synthesis of Loxoprofen, a widely used NSAID.[2] The direct precursor in this synthesis is methyl 2-oxocyclopentanecarboxylate.

Experimental Protocols

The synthesis of Loxoprofen from methyl 2-oxocyclopentanecarboxylate generally proceeds through two main steps: alkylation followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Methyl 2-oxocyclopentanecarboxylate

This step involves the reaction of methyl 2-oxocyclopentanecarboxylate with a suitable arylating agent, such as 2-(4-bromomethylphenyl)propionate, in the presence of a base.

  • Reactants:

    • Methyl 2-oxocyclopentanecarboxylate

    • 2-(4-bromomethylphenyl)propionate

    • Base (e.g., Potassium Carbonate, Sodium Methoxide)

    • Solvent (e.g., Toluene, Acetone)

  • Procedure:

    • To a stirred solution of methyl 2-oxocyclopentanecarboxylate in the chosen solvent, add the base.

    • Slowly add a solution of 2-(4-bromomethylphenyl)propionate to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • The filtrate is then concentrated under reduced pressure to yield the crude product, methyl 2-[4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl]propanoate.

Step 2: Hydrolysis and Decarboxylation to Loxoprofen

The intermediate from Step 1 is then hydrolyzed and decarboxylated to yield Loxoprofen.

  • Reactants:

    • Crude product from Step 1

    • Acid (e.g., Hydrobromic acid, Hydrochloric acid in acetic acid)

  • Procedure:

    • The crude product from the previous step is dissolved in a mixture of a strong acid and an organic acid (e.g., 47% hydrobromic acid and glacial acetic acid).[4]

    • The mixture is heated to reflux for several hours (typically 8-10 hours) to effect both hydrolysis of the ester and decarboxylation.[4]

    • After the reaction is complete, the mixture is cooled and diluted with water.

    • The product, 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid (Loxoprofen), is extracted with an organic solvent (e.g., toluene).[5]

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude Loxoprofen, which can be further purified by crystallization.[4]

Data Presentation
StepReactantsKey ReagentsSolventReaction Time (h)Molar Yield (%)Purity (%)Reference
Alkylation Methyl 2-oxocyclopentanecarboxylate, 2-(4-bromomethylphenyl)propionatePotassium CarbonateToluene1270-[3]
Hydrolysis & Decarboxylation Methyl 2-[4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl]propanoate47% HBr, Acetic Acid-108698 (HPLC)[4]

Note: Yields and purity can vary based on the specific reaction conditions and purification methods used.

Potential Applications in Other Pharmaceutical Classes

While the most well-documented application is in the synthesis of Loxoprofen, the cyclopentane scaffold present in this compound makes it a potential starting material for other classes of pharmaceuticals.

Prostaglandin (B15479496) Analogs

Prostaglandins are potent lipid compounds with diverse physiological effects. The core structure of many prostaglandins is based on a substituted cyclopentane ring. Synthetic strategies for prostaglandins often involve the stereocontrolled functionalization of cyclopentane precursors.[6] Although direct synthetic routes from this compound to specific prostaglandins are not extensively detailed in readily available literature, its structure represents a fundamental building block for the elaboration of the complex stereochemistry required in prostaglandin synthesis.

Serine Protease Inhibitors

Serine proteases are a class of enzymes involved in numerous physiological and pathological processes. The development of serine protease inhibitors is a significant area of pharmaceutical research. The cyclopentane ring can serve as a rigid scaffold to orient functional groups in a way that they can effectively interact with the active site of these enzymes. While specific examples starting directly from this compound are not prevalent, the use of cyclopentane-based structures in the design of potent protease inhibitors is an active area of investigation.[7][8]

Visualizations

Logical Relationship: Synthesis of Loxoprofen

Loxoprofen_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis & Decarboxylation cluster_final Final Product start1 Methyl 2-oxocyclopentanecarboxylate alkylation Alkylation Reaction (Base, Solvent, Reflux) start1->alkylation start2 2-(4-bromomethylphenyl)propionate start2->alkylation intermediate Methyl 2-[4-((1-methoxycarbonyl-2-oxocyclopentyl) methyl)phenyl]propanoate alkylation->intermediate decarboxylation Hydrolysis & Decarboxylation (Acid, Reflux) intermediate->decarboxylation final_product Loxoprofen decarboxylation->final_product

Caption: Workflow for the synthesis of Loxoprofen.

Signaling Pathway: Mechanism of Action of Loxoprofen

Loxoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzyme Enzymatic Conversion cluster_mediators Inflammatory Mediators cluster_drug Drug Action phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 cox_enzymes COX-1 & COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation loxoprofen Loxoprofen loxoprofen->cox_enzymes Inhibition

Caption: Inhibition of the COX pathway by Loxoprofen.

References

Application of Methyl Cyclopentanecarboxylate in Agrochemical Synthesis: A Focus on Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Introduction

This application note provides a detailed experimental protocol for the synthesis of a model N-aryl cyclopentanecarboxamide (B1346233) from methyl cyclopentanecarboxylate (B8599756). Furthermore, it explores a hypothetical application of such a derivative as a fungicide targeting fungal serine proteases, a class of enzymes crucial for fungal pathogenicity.[2][3][4]

Synthesis of Agrochemical Intermediates: Cyclopentanecarboxamides

The conversion of methyl cyclopentanecarboxylate to cyclopentanecarboxamides represents a key transformation, yielding a scaffold present in numerous biologically active molecules. The direct amidation of esters is a common and efficient method for forming the robust amide bond.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyclopentanecarboxamide

This protocol describes a representative base-promoted direct amidation of this compound with 4-chloroaniline (B138754) to yield N-(4-chlorophenyl)cyclopentanecarboxamide.

Materials:

  • This compound (≥98%)

  • 4-Chloroaniline (≥99%)

  • Potassium tert-butoxide (t-BuOK) (≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (B1210297) (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq, e.g., 1.28 g, 10 mmol) and this compound (2.0 eq, e.g., 2.56 g, 20 mmol).

  • Add anhydrous DMSO (e.g., 20 mL) to the flask to dissolve the reactants.

  • While stirring, slowly add potassium tert-butoxide (2.5 eq, e.g., 2.81 g, 25 mmol) portion-wise to the reaction mixture at room temperature. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-chlorophenyl)cyclopentanecarboxamide.

Data Presentation: Reaction Yields

The following table summarizes typical yields for the base-promoted amidation of methyl esters with various amines, demonstrating the general applicability of this transformation.

EntryAmineProductTypical Yield (%)
14-ChloroanilineN-(4-chlorophenyl)cyclopentanecarboxamide85-95
2BenzylamineN-benzylcyclopentanecarboxamide80-92
3Piperidine(Cyclopentyl)(piperidino)methanone88-96
4AnilineN-phenylcyclopentanecarboxamide82-93

Yields are based on literature precedents for similar base-promoted amidation reactions and may vary depending on specific reaction conditions and scale.

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification methyl_ester Methyl Cyclopentanecarboxylate reaction_vessel Combine Reactants in Flask methyl_ester->reaction_vessel amine 4-Chloroaniline amine->reaction_vessel base Potassium tert-butoxide base->reaction_vessel solvent Anhydrous DMSO solvent->reaction_vessel stirring Stir at Room Temperature reaction_vessel->stirring quench Quench with Water stirring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure N-(4-chlorophenyl) cyclopentanecarboxamide purify->product

Caption: Workflow for the synthesis of N-(4-chlorophenyl)cyclopentanecarboxamide.

Hypothetical Agrochemical Application: Fungicidal Mode of Action

While a specific commercial fungicide derived from this compound is not publicly documented, the resulting cyclopentanecarboxamide scaffold is a plausible pharmacophore for fungicidal activity. A potential mode of action for such a compound could be the inhibition of fungal serine proteases.

Background: Fungal Serine Proteases as a Target

Fungal serine proteases are critical virulence factors for many pathogenic fungi.[2][3] These enzymes play a crucial role in various aspects of fungal pathogenesis, including:

  • Nutrient Acquisition: Degradation of host proteins to provide nutrients for fungal growth.[4]

  • Host Tissue Invasion: Breaking down host physical barriers, such as the plant cell wall or animal extracellular matrix.[3]

  • Evasion of Host Defenses: Degradation of host defense proteins.[4]

Inhibition of these essential enzymes can disrupt the fungal life cycle and prevent the establishment of infection, making them an attractive target for the development of novel fungicides.

Hypothetical Signaling Pathway of a Cyclopentanecarboxamide Fungicide

The following diagram illustrates the hypothetical mechanism by which an N-aryl cyclopentanecarboxamide, synthesized from this compound, could act as a fungicide by inhibiting a secreted fungal serine protease.

signaling_pathway fungus Fungal Cell serine_protease Secreted Serine Protease fungus->serine_protease Secretes host_proteins Host Structural Proteins serine_protease->host_proteins Degrades host_defense Host Defense Proteins serine_protease->host_defense Degrades host_proteins->fungus Provides Nutrients fungicide Cyclopentanecarboxamide Fungicide fungicide->serine_protease Inhibits

Caption: Hypothetical mode of action of a cyclopentanecarboxamide fungicide.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in the synthesis of agrochemically relevant compounds. The straightforward conversion of this ester to various N-substituted cyclopentanecarboxamides provides access to a chemical scaffold known for its biological activity. The provided experimental protocol for the synthesis of an N-aryl cyclopentanecarboxamide serves as a practical example of this application. While the direct lineage of a commercial agrochemical from this compound is not explicitly detailed in public literature, the exploration of derivatives, such as those targeting essential fungal enzymes like serine proteases, represents a promising avenue for the development of novel crop protection agents. The methodologies and concepts presented herein are intended to provide a foundation for researchers and scientists in the field of agrochemical development.

References

Application Notes and Protocols for the Hydrolysis of Methyl Cyclopentanecarboxylate to Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of methyl cyclopentanecarboxylate (B8599756) is a fundamental and widely utilized chemical transformation in organic synthesis. This reaction converts the methyl ester into the corresponding carboxylic acid, cyclopentanecarboxylic acid, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Cyclopentanecarboxylic acid and its derivatives are key intermediates in the production of various complex molecules.

This document provides detailed protocols for the hydrolysis of methyl cyclopentanecarboxylate via two common methods: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). Saponification is often preferred for its irreversibility and typically high yields. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The efficiency of the hydrolysis of this compound is dependent on the chosen catalytic method and reaction conditions. Below is a summary of typical conditions and expected yields for both acid- and base-catalyzed approaches. Due to the straightforward nature of this transformation for a simple aliphatic ester, yields are generally high.

ParameterAcid-Catalyzed Hydrolysis (Representative)Base-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous, often with a co-solvent (e.g., Dioxane, THF)Alcohol/Water mixture (e.g., Methanol (B129727)/H₂O, Ethanol (B145695)/H₂O)
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux (typically 25-80 °C)
Reaction Time 6-18 hours (estimated)1-5 hours
Yield Generally high, but reversibleTypically >95%[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the saponification of this compound, which is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Ethyl acetate (B1210297) or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).

  • Addition of Base: Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq). For example, a 30% aqueous solution of NaOH can be used.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up (Solvent Removal): Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Work-up (Aqueous Dilution and Wash): Dilute the remaining aqueous solution with water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral impurities.

  • Work-up (Acidification): Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated or 1 M HCl. The cyclopentanecarboxylic acid may precipitate if it is a solid at this temperature or form an oil.

  • Work-up (Extraction): Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).

  • Work-up (Drying and Concentration): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclopentanecarboxylic acid.

  • Purification: Further purification can be achieved by recrystallization or distillation if necessary. A yield of over 95% can be expected.[1]

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis of this compound. This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Tetrahydrofuran (THF) (optional co-solvent)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).

  • Addition of Acid and Solvent: Add an aqueous solution of a strong acid (e.g., 3 M H₂SO₄, 5-10 volumes). If the ester is not fully soluble, a co-solvent like dioxane or THF can be added until a homogenous solution is formed.

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-18 hours).

  • Work-up (Cooling and Neutralization): Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Work-up (Extraction): Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).

  • Work-up (Washing): Combine the organic layers and wash with water, followed by brine.

  • Work-up (Drying and Concentration): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude cyclopentanecarboxylic acid.

  • Purification: The product can be further purified by recrystallization or distillation if necessary.

Visualizations

G cluster_saponification Base-Catalyzed Hydrolysis (Saponification) Workflow start This compound step1 Dissolve in Alcohol (MeOH/EtOH) start->step1 step2 Add Aqueous Base (NaOH/KOH) step1->step2 step3 Heat to Reflux (1-4h) step2->step3 step4 Remove Alcohol (Rotovap) step3->step4 step5 Aqueous Work-up (Wash with Ether) step4->step5 step6 Acidify with HCl (pH ~2) step5->step6 step7 Extract with Organic Solvent step6->step7 step8 Dry and Concentrate step7->step8 end Cyclopentanecarboxylic Acid step8->end

Caption: Workflow for Base-Catalyzed Hydrolysis (Saponification).

G cluster_acid_hydrolysis Acid-Catalyzed Hydrolysis Workflow start_acid This compound step1_acid Add Aqueous Acid (H₂SO₄/HCl) start_acid->step1_acid step3_acid Heat to Reflux (6-18h) step2_acid Add Co-solvent (optional) step1_acid->step2_acid if needed step2_acid->step3_acid step4_acid Neutralize with NaHCO₃ step3_acid->step4_acid step5_acid Extract with Organic Solvent step4_acid->step5_acid step6_acid Wash with Water and Brine step5_acid->step6_acid step7_acid Dry and Concentrate step6_acid->step7_acid end_acid Cyclopentanecarboxylic Acid step7_acid->end_acid

References

Application Notes and Protocols for the Grignard Reaction with Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the reaction of methyl cyclopentanecarboxylate (B8599756) with a Grignard reagent, specifically methylmagnesium bromide, to synthesize 1-methylcyclopentanol (B105226). This tertiary alcohol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone, requiring two equivalents of the Grignard reagent.[1][2][3]

Reaction Scheme

The overall transformation involves the reaction of methyl cyclopentanecarboxylate with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup to yield 1-methylcyclopentanol.

Chemical Equation:

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₇H₁₂O₂128.17158-1600.993
Methylmagnesium Bromide (3.0 M in Diethyl Ether)CH₃MgBr119.28~35 (solvent)~0.8 (solution)
1-MethylcyclopentanolC₆H₁₂O100.16135-1360.904

Table 2: Experimental Parameters and Expected Results

ParameterValue
Stoichiometry (Ester:Grignard)1 : 2.2
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Expected Yield70-85%
Purification MethodDistillation

Experimental Protocols

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface and remove any moisture. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, prepare a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether.

  • Formation: Add a small portion of the methyl iodide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part B: Reaction with this compound

  • Ester Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude 1-methylcyclopentanol by distillation. Collect the fraction boiling at 135-136 °C.

Characterization:

The final product, 1-methylcyclopentanol, can be characterized by its physical properties (boiling point) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR (CDCl₃): δ 1.55-1.75 (m, 8H, cyclopentyl protons), 1.45 (s, 3H, methyl protons), 1.35 (s, 1H, hydroxyl proton).[4]

  • IR (neat): Broad peak around 3400 cm⁻¹ (O-H stretch), 2960-2870 cm⁻¹ (C-H stretch).[5]

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction cluster_workup Part C: Work-up and Purification Mg Mg turnings Grignard Methylmagnesium Bromide (CH3MgBr) Mg->Grignard Reflux MeI Methyl Iodide in Ether MeI->Mg Dropwise addition in Ether Ester This compound ReactionMix Reaction Mixture Ester->ReactionMix Dropwise addition at 0 °C Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extraction with Ether Quench->Extract Dry Drying with MgSO4 Extract->Dry Evaporate Solvent Removal Dry->Evaporate Purify Distillation Evaporate->Purify Product 1-Methylcyclopentanol Purify->Product

Caption: Experimental workflow for the synthesis of 1-methylcyclopentanol.

Signaling_Pathway Ester Methyl Cyclopentanecarboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Nucleophilic Acyl Substitution Grignard1 CH3MgBr (1st equivalent) Grignard1->Tetrahedral1 Ketone Cyclopentyl Methyl Ketone (Intermediate) Tetrahedral1->Ketone Elimination of -OCH3 Tetrahedral2 Alkoxide Intermediate Ketone->Tetrahedral2 Nucleophilic Addition Grignard2 CH3MgBr (2nd equivalent) Grignard2->Tetrahedral2 Product 1-Methylcyclopentanol Tetrahedral2->Product Workup Acidic Workup (H3O+) Workup->Product

Caption: Mechanism of the Grignard reaction with an ester.

References

Application Notes and Protocols for the Reduction of Methyl Cyclopentanecarboxylate to Cyclopentylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. Cyclopentylmethanol, a valuable building block, can be efficiently synthesized by the reduction of its corresponding methyl ester, methyl cyclopentanecarboxylate (B8599756). This document provides detailed application notes and experimental protocols for two common and effective methods for this transformation: reduction using the powerful reducing agent Lithium Aluminum Hydride (LAH) and a milder, more selective method employing Sodium Borohydride (B1222165) in the presence of a Lewis acid activator.

Reaction Principle and Comparison of Methods

The conversion of methyl cyclopentanecarboxylate to cyclopentylmethanol involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, carboxylic acids, and amides. Its high reactivity ensures a rapid and high-yielding conversion but requires stringent anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.

  • Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl): Sodium borohydride is a milder reducing agent and is generally unreactive towards esters under standard conditions. However, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as lithium chloride. The in-situ formation of lithium borohydride (LiBH₄) results in a reagent capable of reducing esters to alcohols under milder conditions than LiAlH₄, offering a safer and more selective alternative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary methods discussed for the reduction of this compound.

ParameterMethod 1: Lithium Aluminum Hydride (LAH)Method 2: Sodium Borohydride/Lithium Chloride
Starting Material This compoundThis compound
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl)
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl EtherAnhydrous Tetrahydrofuran (THF)
Reactant Stoichiometry LiAlH₄ (1.0 - 1.5 equivalents)NaBH₄ (2.0 - 3.0 equivalents), LiCl (2.0 - 3.0 equivalents)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to Reflux (approx. 66 °C)
Reaction Time 1 - 4 hours6 - 18 hours
Product CyclopentylmethanolCyclopentylmethanol
Typical Yield 85 - 95%75 - 85%

Experimental Protocols

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is adapted from standard procedures for the LAH reduction of esters.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for quenching)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of the Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add the ester solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching (Workup):

    • Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood, away from any ignition sources.

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH.

    • Sequentially and carefully add water (corresponding to the mass of LAH used), followed by 15% aqueous sodium hydroxide (B78521) (same volume as the water), and then water again (3 times the initial volume of water).

  • Isolation and Purification:

    • Filter the resulting white precipitate (aluminum salts) through a pad of Celite or filter paper.

    • Wash the filter cake with additional THF or diethyl ether.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude cyclopentylmethanol can be purified by distillation if necessary.

Method 2: Reduction using Sodium Borohydride and Lithium Chloride

This protocol provides a milder alternative to the LAH reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous lithium chloride (2.5 equivalents) and anhydrous THF. Stir the suspension.

  • Addition of Reagents: Add sodium borohydride (2.5 equivalents) to the suspension, followed by the this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching (Workup):

    • Cool the reaction mixture to room temperature.

    • Slowly and cautiously add 1 M HCl to quench the excess borohydride and neutralize the reaction mixture. Be aware of gas evolution.

  • Isolation and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclopentylmethanol.

    • Purify the product by distillation if required.

Visualizations

Signaling Pathway of Ester Reduction

Ester_Reduction General Mechanism of Ester Reduction to a Primary Alcohol Ester This compound (Ester) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Hydride (H⁻) Aldehyde Cyclopentanecarbaldehyde (Aldehyde Intermediate) Tetrahedral_Intermediate->Aldehyde - Methoxide (⁻OCH₃) Alkoxide Cyclopentylmethoxide (Alkoxide) Aldehyde->Alkoxide + Hydride (H⁻) Alcohol Cyclopentylmethanol (Primary Alcohol) Alkoxide->Alcohol Aqueous Workup (H⁺)

Caption: General reaction pathway for the reduction of an ester to a primary alcohol.

Experimental Workflow: LiAlH₄ Reduction

Caption: Step-by-step workflow for the reduction using Lithium Aluminum Hydride.

Logical Relationship: NaBH₄/LiCl Reduction

NaBH4_LiCl_Logic Reagent Activation in NaBH₄/LiCl Reduction NaBH4 Sodium Borohydride (Mild Reductant) LiBH4 Lithium Borohydride (Stronger Reductant) NaBH4->LiBH4 in situ formation LiCl Lithium Chloride (Lewis Acid) LiCl->LiBH4 in situ formation THF THF (Solvent) THF->LiBH4 Ester Methyl Cyclopentanecarboxylate THF->Ester Product Cyclopentylmethanol LiBH4->Product Ester->Product

Caption: Activation of Sodium Borohydride with Lithium Chloride for ester reduction.

Scale-up Synthesis of Methyl Cyclopentanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of methyl cyclopentanecarboxylate (B8599756), a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The following sections outline two primary synthetic routes, offering flexibility based on available starting materials, equipment, and desired scale.

Introduction

Methyl cyclopentanecarboxylate is a colorless liquid with a pleasant odor, characterized by a cyclopentane (B165970) ring and a carboxylate functional group.[2] Its utility as a solvent, flavoring agent, and intermediate in the production of pharmaceuticals and agricultural chemicals necessitates robust and scalable synthetic methods.[1] This document details two effective methods for its preparation: the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) and the direct esterification of cyclopentanecarboxylic acid.

Data Presentation: Comparison of Synthetic Routes

ParameterFavorskii RearrangementFischer EsterificationEsterification via Acyl Chloride
Starting Materials 2-Chlorocyclohexanone, Sodium Methoxide (B1231860), Methanol (B129727)Cyclopentanecarboxylic Acid, MethanolCyclopentanecarboxylic Acid, Oxalyl Chloride, Methanol
Key Reagents Sodium MethoxideStrong Acid Catalyst (e.g., H₂SO₄)Oxalyl Chloride, DMF (catalyst)
Solvent Anhydrous EtherMethanol (in excess) or inert solvent (e.g., Toluene)Anhydrous Dichloromethane
Reaction Temperature RefluxRefluxRoom Temperature, then continued reaction
Reaction Time ~3 hours (addition + reflux)Several hours (equilibrium dependent)~7 hours (acid chloride formation) + 19 hours (esterification)
Reported Yield 72-78%[3]Typically high, equilibrium driven[4][5]85%[6]
Purification Extraction, Distillation[3]Extraction, Distillation[4]Extraction, Distillation[6]

Experimental Protocols

Method 1: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.[3]

Materials:

  • 2-Chlorocyclohexanone (133 g, 1 mole)

  • Sodium methoxide (58 g, 1.07 moles)[3]

  • Anhydrous ether (360 ml)[3]

  • Water

  • 5% Hydrochloric acid

  • 5% Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (B86663)

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Calcium chloride drying tubes

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Equip a dry 1-L three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

  • Initial Mixture: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.[3]

  • Addition of Chloroketone: Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry ether. Add this solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.[3]

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 2 hours.[3]

  • Quenching and Extraction: Cool the reaction mixture and add water until all the salts have dissolved (approximately 175 ml).[3] Separate the ether layer. Extract the aqueous layer twice with 50 ml portions of ether.

  • Washing: Combine all the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[3]

  • Drying and Concentration: Dry the ether solution over magnesium sulfate. Filter to remove the drying agent and wash it with a small amount of ether. Remove the ether by distillation at atmospheric pressure.[3]

  • Purification: Purify the crude ester by fractional distillation. The product, this compound, distills at 70–73°C/48 mm Hg. The expected yield is 72–78 g.[3]

Method 2: Esterification of Cyclopentanecarboxylic Acid

This section describes two approaches for the esterification of cyclopentanecarboxylic acid: direct Fischer esterification and a two-step method via the acyl chloride.

This is a classic and straightforward method for ester synthesis.[4][5]

Materials:

  • Cyclopentanecarboxylic acid

  • Methanol (in large excess, also acts as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottomed flask, add cyclopentanecarboxylic acid and a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture under reflux for several hours to reach equilibrium. The reaction can be monitored by TLC or GC. To drive the equilibrium towards the product, a Dean-Stark trap can be used if an inert solvent like toluene (B28343) is employed to remove the water byproduct.[7]

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation.

This method is suitable for small to medium scale and generally gives high yields.[6]

Materials:

  • Cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol)[6]

  • Oxalyl chloride (8.8 mL, 105.1 mmol)[6]

  • Anhydrous Dichloromethane (CH₂Cl₂) (200 mL)[6]

  • N,N-Dimethylformamide (DMF) (2 drops, catalyst)[6]

  • Methanol (25 mL)[6]

  • Saturated sodium bicarbonate (NaHCO₃) solution[6]

  • Brine[6]

  • Anhydrous sodium sulfate (Na₂SO₄)[6]

Equipment:

  • Oven-dried flask with a CaCl₂ drying tube

  • Stirring apparatus

  • Vacuum evaporator

  • Separatory funnel

Procedure:

  • Acid Chloride Formation: In an oven-dried flask equipped with a drying tube, dissolve cyclopentanecarboxylic acid (9.5 mL) in anhydrous CH₂Cl₂ (100 mL). Slowly add oxalyl chloride (8.8 mL) dropwise, followed by 2 drops of DMF as a catalyst. Stir the reaction for 7 hours.[6]

  • Solvent Removal: Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent.[6]

  • Esterification: Dissolve the concentrated residue in methanol (25 mL) and continue the reaction for 19 hours.[6]

  • Workup: Concentrate the mixture again under vacuum. Redissolve the residue in CH₂Cl₂ (100 mL) and wash sequentially with saturated NaHCO₃ solution and brine.[6]

  • Drying and Concentration: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under vacuum.[6]

  • Purification: Purify the residue by simple distillation to obtain this compound (yield: 9.5 g, 85%).[6]

Mandatory Visualizations

Scale_up_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chlorocyclohexanone 2-Chlorocyclohexanone Reaction_Vessel 1-L Three-Necked Flask (Stirring, Reflux) 2-Chlorocyclohexanone->Reaction_Vessel Dropwise Addition Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction_Vessel Quenching Add Water Reaction_Vessel->Quenching Cool & Quench Extraction Separate Layers Extract with Ether Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Remove Ether Drying->Concentration Purification Fractional Distillation Concentration->Purification Product Methyl Cyclopentanecarboxylate Purification->Product

Caption: Workflow for the Favorskii Rearrangement Synthesis.

Fischer_Esterification_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic_Acid Reaction_Vessel Round-Bottomed Flask (Reflux) Cyclopentanecarboxylic_Acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Reaction_Vessel Concentration1 Remove Excess Methanol Reaction_Vessel->Concentration1 Cool Extraction Dissolve & Extract Concentration1->Extraction Washing Wash with NaHCO3, Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration2 Concentrate Drying->Concentration2 Purification Distillation Concentration2->Purification Product Methyl Cyclopentanecarboxylate Purification->Product

Caption: Workflow for Fischer Esterification Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of methyl cyclopentanecarboxylate (B8599756). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields, troubleshooting common issues, and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing methyl cyclopentanecarboxylate?

A1: this compound can be synthesized through several routes. The most common methods include:

  • Fischer-Speier Esterification: This is a direct esterification of cyclopentanecarboxylic acid with methanol (B129727) in the presence of an acid catalyst.[1][2][3][4][5] This method is favored for its simplicity.[2]

  • Favorskii Rearrangement: This method involves the rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860) to yield this compound.[6][7]

  • From Cyclopentanecarboxylic Acid via Acid Chloride: Cyclopentanecarboxylic acid can be converted to its acid chloride using an agent like oxalyl chloride or thionyl chloride, which is then reacted with methanol.[8][9] This method can lead to high yields.[8]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and optimization of reaction conditions.

  • Via Favorskii Rearrangement , yields of 56-61% have been reported.[6]

  • Using oxalyl chloride to form the acid chloride followed by reaction with methanol, a yield of 85% has been achieved.[8]

  • Fischer esterification can have yields ranging from 65-95%, although this is a general figure for this type of reaction.[10]

Q3: What are the key starting materials for the synthesis?

A3: The primary starting materials depend on the synthetic route:

  • Fischer Esterification: Cyclopentanecarboxylic acid and methanol.

  • Favorskii Rearrangement: 2-chlorocyclohexanone and sodium methoxide.[6]

  • Acid Chloride Formation: Cyclopentanecarboxylic acid, a chlorinating agent (e.g., oxalyl chloride), and methanol.[8]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Potential Cause Recommended Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is an equilibrium reaction.[2][3][4] To drive the reaction towards the product, use a large excess of methanol or remove water as it forms, for instance, by using a Dean-Stark apparatus.[2][4][5] Consider extending the reaction time and monitor progress using TLC or GC.
Purity of Reactants (Favorskii Rearrangement) The purity of 2-chlorocyclohexanone is critical for achieving a good yield.[6] Ensure the starting material is pure, potentially by distillation before use.
Improper Order of Addition (Favorskii Rearrangement) Adding sodium methoxide to 2-chlorocyclohexanone can lead to the formation of high-boiling condensation products, thus lowering the yield.[6] The recommended procedure is to add the 2-chlorocyclohexanone to the sodium methoxide suspension.[6]
Insufficient Catalyst (Fischer Esterification) A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is necessary.[2] Ensure an adequate amount of catalyst is used.
Presence of Water Anhydrous conditions are crucial, especially for reactions involving acid chlorides or the Favorskii rearrangement. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Impurities in the Final Product

Issue: The purified product contains significant impurities.

Potential Cause Recommended Solution
Unreacted Cyclopentanecarboxylic Acid This is a common impurity in Fischer esterification. To remove it, wash the crude product with a saturated sodium bicarbonate solution.[10][11] This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.
Residual Methanol Excess methanol from the reaction can be removed by washing the organic layer with water, as methanol is highly water-soluble.[11] Subsequent distillation will also effectively separate the lower-boiling methanol.
High-Boiling Condensation Products (Favorskii Rearrangement) These can form if the order of addition is incorrect.[6] If present, fractional distillation is the most effective method for purification.[6]
Colored Impurities If the product is discolored, it may contain non-volatile impurities. Treatment with activated charcoal followed by filtration can sometimes remove the color.[11] For more persistent color, flash column chromatography may be necessary.[11]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cyclopentanecarboxylic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of cyclopentanecarboxylic acid with methanol.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation.

Protocol 2: Synthesis via Favorskii Rearrangement

This protocol details the synthesis of this compound from 2-chlorocyclohexanone.

Materials:

  • Sodium methoxide

  • Anhydrous ether

  • 2-chlorocyclohexanone

  • 5% Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml).[6]

  • Begin stirring and add a solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) dropwise. The reaction is exothermic, so control the rate of addition (approximately 40 minutes).[6]

  • After the addition is complete, stir and heat the mixture under reflux for 2 hours.[6]

  • Cool the mixture and add water until all the salts dissolve.[6]

  • Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50 ml portions of ether.[6]

  • Combine all ethereal solutions and wash them successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[6]

  • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.[6]

  • Distill the crude ester under reduced pressure to obtain pure this compound (boiling point 70–73°C at 48 mm Hg).[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Key Reagents Reported Yield Reference
Fischer-Speier EsterificationCyclopentanecarboxylic acid, MethanolAcid catalyst (e.g., H₂SO₄)65-95% (general)[2][10]
Favorskii Rearrangement2-chlorocyclohexanoneSodium methoxide56-61%[6]
Via Acid ChlorideCyclopentanecarboxylic acid, MethanolOxalyl chloride, DMF (cat.)85%[8]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Cyclopentanecarboxylic Acid + Methanol (excess) Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add Reflux Reflux (2-4h) Catalyst->Reflux Heat Quench Quench with Water Reflux->Quench Cool Extract Extract with Et₂O Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Experimental workflow for Fischer-Speier esterification.

Troubleshooting_Low_Yield cluster_esterification Fischer Esterification Issues cluster_favorskii Favorskii Rearrangement Issues Start Low or No Yield Equilibrium Reversible Reaction? Start->Equilibrium Catalyst Sufficient Catalyst? Start->Catalyst Purity Pure Reactants? Start->Purity Addition Correct Addition Order? Start->Addition Solution_Equilibrium Use excess MeOH or remove H₂O Equilibrium->Solution_Equilibrium Yes Solution_Catalyst Ensure adequate amount of acid catalyst Catalyst->Solution_Catalyst No Solution_Purity Purify 2-chlorocyclohexanone Purity->Solution_Purity No Solution_Addition Add chloroketone to methoxide Addition->Solution_Addition No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Favorskii Rearrangement of 2-Chlorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Favorskii rearrangement of 2-chlorocyclohexanone (B41772).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Favorskii rearrangement of 2-chlorocyclohexanone, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Desired Product (Cyclopentanecarboxylic Acid/Ester) Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated appropriately (e.g., 55 °C) for a sufficient duration (e.g., 4 hours) as indicated in the protocol.[1] Monitor the reaction progress using techniques like TLC or GC-MS.
Decomposition of the starting material or product under harsh basic conditions.Use a moderate base concentration and avoid excessively high temperatures. Consider using a milder base if decomposition is suspected.
Presence of water in the reaction mixture when an ester is the desired product.Use anhydrous solvents and reagents. Freshly prepare the alkoxide base to minimize water content.
Formation of Significant Amounts of Byproducts Presence of α,α'-dihalogenated cyclohexanone (B45756) impurity in the starting material.Purify the 2-chlorocyclohexanone starting material before use to remove any dihalogenated impurities.
Competing elimination reaction favored by certain bases or conditions.Use a nucleophilic, non-hindered base like sodium methoxide (B1231860) or ethoxide. Avoid bulky bases that may favor elimination.
Nucleophilic substitution on the starting material.Maintain a low reaction temperature initially to favor the rearrangement pathway over direct substitution.
Inconsistent Reaction Outcomes Variability in the quality of reagents (base, solvent, starting material).Use high-purity, anhydrous solvents and freshly prepared base solutions. Ensure the 2-chlorocyclohexanone is pure.
Difficulty in controlling reaction temperature.Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Favorskii rearrangement of 2-chlorocyclohexanone?

A1: The most common byproducts include cyclohex-2-en-1-one, 2-hydroxycyclohexanone, and 2-methoxycyclohexanone (B1203222) (if using methoxide as a base). Cyclohex-2-en-1-one is formed via an elimination reaction, while the hydroxy and methoxy (B1213986) derivatives arise from nucleophilic substitution of the chloride.[2][3] The presence of α,α'-dihaloketones as impurities in the starting material can also lead to the formation of α,β-unsaturated carboxylic acid derivatives.[2][3]

Q2: How can I minimize the formation of the cyclohex-2-en-1-one byproduct?

A2: To minimize the elimination byproduct, it is crucial to use a non-hindered alkoxide base, such as sodium methoxide or sodium ethoxide, and to maintain controlled reaction temperatures. Bulky bases are more likely to act as a base for elimination rather than as a nucleophile to initiate the rearrangement.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: Ensure that the base is active and freshly prepared. The reaction rate can also be influenced by the solvent; polar aprotic solvents can sometimes accelerate the reaction. Increasing the reaction temperature can also improve the rate, but be cautious of increased byproduct formation.[1]

Q4: Is the reaction stereospecific?

A4: The Favorskii rearrangement can be stereospecific. The formation of the cyclopropanone (B1606653) intermediate is believed to proceed through an intramolecular SN2 reaction, which involves a backside attack of the enolate on the carbon bearing the halogen.[4]

Data Presentation: Common Byproducts

While specific quantitative yields for byproducts in the Favorskii rearrangement of 2-chlorocyclohexanone are not extensively reported in the literature under a standardized set of conditions, the following table outlines the common byproducts and the conditions that may favor their formation.

Byproduct Chemical Structure Formation Pathway Conditions Favoring Formation Approximate Yield Range
Cyclohex-2-en-1-oneElimination of HClUse of bulky or non-nucleophilic bases; higher reaction temperatures.Not specified in literature
2-HydroxycyclohexanoneNucleophilic substitution by hydroxide (B78521) ionsPresence of water in the reaction medium; use of hydroxide bases.Not specified in literature
2-AlkoxycyclohexanoneNucleophilic substitution by alkoxide ionsHigher concentration of alkoxide; prolonged reaction times at elevated temperatures.Not specified in literature

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol is adapted from a general procedure for the Favorskii rearrangement and is intended for the synthesis of methyl cyclopentanecarboxylate.[1]

Materials:

  • 2-chlorocyclohexanone

  • Sodium metal

  • Anhydrous methanol (B129727)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and an argon/nitrogen inlet, carefully add sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath. In a separate flask, dissolve 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Substrate: Transfer the solution of 2-chlorocyclohexanone to the sodium methoxide solution via cannula at 0 °C. A white slurry is expected to form.

  • Reaction: Allow the reaction mixture to warm to room temperature, then heat it to 55 °C in a preheated oil bath. Stir the mixture at this temperature for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution in vacuo. The crude product can be purified by silica (B1680970) gel flash chromatography to yield this compound.

Visualizations

Favorskii_Rearrangement cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation 2-Chlorocyclohexanone 2-Chlorocyclohexanone Enolate Enolate 2-Chlorocyclohexanone->Enolate + NaOMe - MeOH Elimination_Product Cyclohex-2-en-1-one 2-Chlorocyclohexanone->Elimination_Product Substitution_Product 2-Methoxycyclohexanone 2-Chlorocyclohexanone->Substitution_Product + MeO- (SN2) - Cl- Cyclopropanone_Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone_Intermediate - Cl- Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone_Intermediate->Tetrahedral_Intermediate + MeO- Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring Opening Product Methyl Cyclopentanecarboxylate Carbanion->Product + H+ (from solvent)

Caption: Favorskii rearrangement of 2-chlorocyclohexanone.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Reagents Check Purity and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Base Ensure Base is Freshly Prepared and Active Start->Check_Base Check_Temp Verify and Control Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction for Completion (TLC/GC) Start->Check_Time Purify_Start Purify Starting Material Check_Reagents->Purify_Start Optimize_Base Consider a Different Base or Concentration Check_Base->Optimize_Base End Improved Yield Check_Temp->End Check_Time->End Purify_Start->End Optimize_Base->End

Caption: Troubleshooting workflow for the Favorskii rearrangement.

References

Removal of unreacted starting material from Methyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from methyl cyclopentanecarboxylate (B8599756).

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in crude methyl cyclopentanecarboxylate?

The most common impurities are typically the starting materials from the esterification reaction: cyclopentanecarboxylic acid and methanol (B129727).[1][2][3] Their presence can affect the purity and yield of the final product.

Q2: How can I remove unreacted cyclopentanecarboxylic acid from my product?

Unreacted cyclopentanecarboxylic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.[1][4][5] This converts the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous phase.

Q3: How do I remove residual methanol from the reaction mixture?

Methanol is highly soluble in water and can be removed by washing the organic layer with water or a saturated sodium chloride (brine) solution.[1] The brine wash also helps to break up emulsions and remove dissolved water from the organic layer.[1] For larger amounts of methanol, distillation is an effective method due to the significant difference in boiling points.[6]

Q4: My final product is cloudy. What is the likely cause and how can I fix it?

A cloudy appearance in the final product is often due to the presence of water. This can be resolved by drying the organic solution with an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible CauseRecommended Solution
Incomplete Extraction During the aqueous workup, ensure vigorous mixing of the organic and aqueous layers to maximize the transfer of this compound into the organic solvent. Perform multiple extractions (at least 2-3) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).[1]
Ester Hydrolysis Prolonged contact with acidic or basic aqueous solutions during the washing steps can lead to the hydrolysis of the ester back to cyclopentanecarboxylic acid and methanol. Use a mild base like saturated sodium bicarbonate for neutralization and work efficiently to minimize contact time.[1]
Emulsion Formation The formation of a stable emulsion between the organic and aqueous layers can trap the product, leading to loss during separation. To break an emulsion, you can add a small amount of brine. In persistent cases, filtering the mixture through a pad of Celite® can be effective.[1]
Issue 2: Presence of Impurities in the Final Product (Confirmed by NMR or GC)
Impurity DetectedRecommended Action
Cyclopentanecarboxylic Acid Repeat the wash with a saturated sodium bicarbonate solution.[4][5] Ensure the pH of the final aqueous wash is basic to confirm the complete removal of the acid. If the impurity persists, consider purification by fractional distillation.[1]
Methanol Perform additional washes with water and/or brine to remove the residual alcohol.[1] Simple or fractional distillation is also highly effective for separating the lower-boiling methanol from the product.[6]
Unknown High-Boiling Impurities If distillation is not effective, consider purification by flash column chromatography. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, should effectively separate the less polar this compound from more polar impurities.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Unreacted Starting Materials

This protocol describes a standard liquid-liquid extraction procedure to remove acidic and water-soluble impurities.

  • Transfer to Separatory Funnel : Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acid Wash (Optional) : If the reaction was conducted under basic conditions, wash the organic layer with a 5% hydrochloric acid solution to neutralize any remaining base.[4]

  • Sodium Bicarbonate Wash : Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from evolved CO₂ gas. Continue mixing until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[1][4][5]

  • Water Wash : Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities, including methanol.[1]

  • Brine Wash : Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and aids in breaking any emulsions.[1][5]

  • Drying : Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.

  • Filtration and Concentration : Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating this compound from starting materials and byproducts with different boiling points.

  • Apparatus Setup : Assemble a fractional distillation apparatus. A Vigreux or packed column is recommended for better separation. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask : Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Distillation :

    • If residual methanol is present, a simple distillation can be performed first to remove the low-boiling alcohol.

    • For the purification of the product, apply a vacuum for vacuum distillation.[4] Gently heat the distillation flask.

    • Collect any forerun (low-boiling impurities) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure (boiling point at atmospheric pressure is approximately 158-159 °C), change the receiving flask to collect the pure product.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₂O₂128.17158-159
Cyclopentanecarboxylic AcidC₆H₁₀O₂114.14216
MethanolCH₄O32.0464.7

Note: Data is compiled from various chemical suppliers and databases.

Visualizations

experimental_workflow cluster_reaction Crude Product cluster_workup Aqueous Workup cluster_purification Final Purification crude Crude Methyl Cyclopentanecarboxylate sep_funnel Separatory Funnel crude->sep_funnel bicarb_wash Wash with Sat. NaHCO3 Solution sep_funnel->bicarb_wash Removes Acid water_wash Wash with Water bicarb_wash->water_wash Removes Methanol & Salts brine_wash Wash with Brine water_wash->brine_wash Removes Water drying Dry with Na2SO4 brine_wash->drying filtration Filter drying->filtration concentration Concentrate filtration->concentration distillation Fractional Distillation concentration->distillation Optional pure_product Pure Methyl Cyclopentanecarboxylate distillation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_purity Purity Check cluster_troubleshooting Troubleshooting Steps start Analyze Purified Product (e.g., by NMR, GC) is_pure Is the product pure? start->is_pure impurity_id Identify Impurity is_pure->impurity_id No end_node Pure Product Obtained is_pure->end_node Yes acid_impurity Unreacted Cyclopentanecarboxylic Acid impurity_id->acid_impurity Acidic methanol_impurity Residual Methanol impurity_id->methanol_impurity Low Boiling other_impurity Other Impurities impurity_id->other_impurity Other acid_solution Repeat NaHCO3 wash acid_impurity->acid_solution methanol_solution Repeat water/brine wash or distill methanol_impurity->methanol_solution other_solution Consider column chromatography or distillation other_impurity->other_solution acid_solution->start Re-analyze methanol_solution->start Re-analyze other_solution->start Re-analyze

Caption: Troubleshooting logic for the purification of this compound.

References

Troubleshooting low yield in Methyl cyclopentanecarboxylate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Cyclopentanecarboxylate (B8599756) Synthesis

Welcome to the technical support center for the synthesis of Methyl Cyclopentanecarboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of cyclopentanecarboxylic acid is giving a low yield. What are the most common causes?

Low yields in the Fischer esterification are typically traced back to a few critical factors.[1] The reaction is an equilibrium process, meaning the formation of water as a byproduct can drive the reaction in reverse, hydrolyzing your ester product back into the starting materials.[2][3][4][5][6][7][8]

Key factors contributing to low yield include:

  • Presence of Water: Any water in the reaction mixture, whether from moist reagents, solvents, or atmospheric humidity, will inhibit the reaction from reaching completion.[9]

  • Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product side. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate excess of the alcohol reactant.[1][9]

  • Catalyst Issues: The acid catalyst might be inactive, hydrated, or used in an insufficient amount.[1]

  • Product Loss During Workup: Significant amounts of the ester can be lost during the extraction and purification steps if not performed carefully.[9][10] This can include hydrolysis during aqueous washes or emulsion formation.[11]

Q2: How can I shift the reaction equilibrium to increase my yield?

To maximize the yield, you must apply Le Chatelier's principle to drive the equilibrium towards the formation of this compound.[1][5] There are two primary strategies:

  • Use a Large Excess of Methanol (B129727): Since methanol is often the solvent for the reaction, using it in a large excess is a common and effective method to push the equilibrium forward.[1][2][3][4][5][6]

  • Remove Water as it Forms: Actively removing the water byproduct is a highly effective way to prevent the reverse reaction.[1][2][3][4][7] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to physically remove water from the reaction mixture.[2][4]

    • Drying Agents: Incorporating molecular sieves or another suitable drying agent into the reaction vessel to adsorb the water as it is produced.[3][4]

Q3: I suspect side reactions are occurring. What are the likely byproducts?

While the primary competing reaction is the reverse hydrolysis, other side reactions can occur, especially under harsh conditions:

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.

  • High-Boiling Condensation Products: Self-condensation of the starting material or product can sometimes occur under the influence of the catalyst, leading to higher-boiling residues.[12]

Q4: Which acid catalyst is best, and how much should I use?

Strong Brønsted acids are the standard catalysts for Fischer esterification.[1]

  • Common Choices: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are all effective.[2][4][6]

  • Quantity: Typically, a catalytic amount is sufficient. Overuse of the acid catalyst can sometimes promote side reactions.

  • Solid Acid Catalysts: For easier removal after the reaction, solid acid catalysts like sulfated zirconia or ion-exchange resins can be used.[1]

Q5: How can I effectively monitor the reaction's progress?

Direct analysis of the reaction mixture can sometimes be misleading. A reliable method is to indirectly analyze the progress:

  • Withdraw a small aliquot (a few drops) from the reaction.

  • Quench the aliquot in a separate vial with a dilute sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the organic components with a small amount of a solvent like diethyl ether or ethyl acetate (B1210297).

  • Analyze the organic extract using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the cyclopentanecarboxylic acid spot/peak and the appearance of the less polar this compound product indicates the reaction is progressing.[9]

Q6: My starting materials might be impure. How critical is purity for this reaction?

The purity of your starting materials is critical for achieving high yields.[10][12][13]

  • Cyclopentanecarboxylic Acid: Ensure it is dry and free from other acidic or reactive impurities.

  • Methanol: Use an anhydrous grade of methanol. The presence of water will directly inhibit the reaction.

  • Solvents: If using other solvents, ensure they are thoroughly dried before use.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize key variables that can be adjusted to optimize the yield of this compound.

Table 1: Comparison of Common Acid Catalysts

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) CatalyticInexpensive, highly effective.[2][6]Strong dehydrating agent, can cause charring with sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH) CatalyticSolid, easier to handle than H₂SO₄.[2][4][6]More expensive than sulfuric acid.
Hydrochloric Acid (HCl) CatalyticEffective, can be generated in situ.[2]Volatile, corrosive gas.
Solid Acid Resins (e.g., Amberlyst) VariesEasily filtered off, simplifying workup.[1]May have lower activity, requiring longer reaction times or higher temperatures.

Table 2: Effect of Reactant Ratio and Water Removal on Yield

Molar Ratio (Acid:Alcohol)Water Removal MethodExpected Yield TrendRationale
1:1NoneLow (~65%)[2]Equilibrium is not strongly favored towards products.[2]
1:10NoneHigh (>90%)[2]Large excess of alcohol shifts equilibrium to the right.[2][5]
1:1 (or slight excess)Dean-Stark TrapHighContinuous removal of water drives the reaction to completion.[2][4]
1:Large Excess (Solvent)NoneVery HighCombines the benefits of excess reactant and driving the equilibrium.[6]

Experimental Protocols

Protocol 1: Standard Fischer Esterification

This protocol utilizes an excess of methanol to drive the reaction to completion.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress via TLC or GC (see FAQ Q5).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2 x 50 mL).

    • Wash the combined organic layers with water, followed by a saturated brine solution.[11]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[11][12]

Protocol 2: Acyl Chloride Intermediate Method

This two-step method avoids the equilibrium limitations of Fischer esterification and often provides higher yields, though it involves more hazardous reagents.[14][15]

Step A: Formation of Cyclopentanecarbonyl Chloride

  • Setup: In a fume hood, add cyclopentanecarboxylic acid (1.0 eq) to a dry flask with a stir bar. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[14]

  • Reagent Addition: Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0°C.[9][14]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Isolation: Remove the excess chlorinating agent and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

Step B: Esterification

  • Setup: Dissolve the crude cyclopentanecarbonyl chloride in a dry, non-protic solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask cooled to 0°C.

  • Reagent Addition: Slowly add anhydrous methanol (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup & Purification: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer, remove the solvent, and purify the resulting ester by distillation as described in Protocol 1.[14]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in troubleshooting and performing the esterification.

Troubleshooting_Workflow start Low Yield Observed check_equilibrium Is the equilibrium being effectively shifted? start->check_equilibrium check_water Is water being rigorously excluded/removed? check_equilibrium->check_water Yes solution_equilibrium Increase excess of methanol OR Increase reaction time/temp check_equilibrium->solution_equilibrium No check_workup Is product lost during workup/purification? check_water->check_workup Yes solution_water Use Dean-Stark trap OR Add molecular sieves check_water->solution_water No check_reagents Are starting materials pure and dry? check_workup->check_reagents No solution_workup Optimize extraction pH Avoid emulsions Careful distillation check_workup->solution_workup Yes solution_reagents Dry solvents/reagents Use fresh catalyst check_reagents->solution_reagents No end_node Yield Optimized check_reagents->end_node Yes solution_equilibrium->end_node solution_water->end_node solution_workup->end_node solution_reagents->end_node Fischer_Esterification_Mechanism RCOOH Cyclopentanecarboxylic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid 1. Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & Water Elimination H2O Water Tetrahedral_Intermediate->H2O (-H₂O) Ester This compound Protonated_Ester->Ester 4. Deprotonation H_plus H+ Ester->H_plus (Catalyst Regenerated) H_plus->RCOOH MeOH Methanol MeOH->Protonated_Acid Workup_Purification_Workflow start Reaction Mixture neutralize 1. Neutralize (e.g., NaHCO₃ wash) start->neutralize extract 2. Extract (e.g., with Diethyl Ether) neutralize->extract wash 3. Wash (Water & Brine) extract->wash dry 4. Dry (e.g., Na₂SO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate distill 6. Purify (Fractional Distillation) concentrate->distill product Pure Ester distill->product

References

Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl cyclopentanecarboxylate (B8599756).

Troubleshooting Guide

Issue 1: Low Yield in Methyl Cyclopentanecarboxylate Synthesis

Low product yield is a common issue that can arise from several factors depending on the synthetic route employed. Below is a breakdown of potential causes and their solutions for the two primary synthesis methods.

Method A: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)

Potential CauseRecommended Solutions
Formation of High-Boiling Condensation Products The reverse addition of reagents (adding sodium methoxide (B1231860) to 2-chlorocyclohexanone) can lead to the formation of condensation byproducts, significantly reducing the yield of the desired ester.[1] To minimize this, ensure that the 2-chlorocyclohexanone solution is added dropwise to the suspension of sodium methoxide.[1]
Impure Starting Material The purity of 2-chlorocyclohexanone is critical for achieving a good yield.[1] Use freshly distilled 2-chlorocyclohexanone for the reaction.
Incorrect Stoichiometry of Sodium Methoxide Using an equivalent amount of sodium methoxide can result in slightly lower yields.[1] A slight excess of sodium methoxide should be used to drive the reaction to completion.[1]
Incomplete Reaction The reaction may not have gone to completion. Ensure the reaction is stirred and heated under reflux for a sufficient amount of time (e.g., 2 hours) after the addition of the chloroketone is complete.[1]

Method B: Fischer Esterification of Cyclopentanecarboxylic Acid

Potential CauseRecommended Solutions
Presence of Water (Reaction Equilibrium) The Fischer esterification is a reversible reaction where water is a byproduct.[2][3] The presence of water can drive the equilibrium back towards the starting materials, hydrolyzing the ester product. To maximize the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of the alcohol (methanol) to shift the equilibrium towards the product side.[3]
Insufficient Acid Catalyst An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[2] Ensure a sufficient catalytic amount is used.
Suboptimal Reaction Temperature The reaction should be heated to reflux to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting carboxylic acid has been consumed before workup.

G start Low Yield of Methyl Cyclopentanecarboxylate method Identify Synthesis Method start->method favorskii Favorskii Rearrangement method->favorskii Favorskii fischer Fischer Esterification method->fischer Fischer check_addition Check Order of Reagent Addition favorskii->check_addition check_h2o Check for Water in Reaction fischer->check_h2o correct_addition Add 2-chlorocyclohexanone to sodium methoxide check_addition->correct_addition Correct incorrect_addition Reverse Addition Detected check_addition->incorrect_addition Incorrect check_purity Verify Purity of 2-Chlorocyclohexanone correct_addition->check_purity incorrect_addition->correct_addition pure Use Pure Starting Material check_purity->pure Pure impure Impure Starting Material check_purity->impure Impure solution Improved Yield pure->solution impure->pure no_h2o Implement Water Removal (e.g., Dean-Stark) check_h2o->no_h2o No h2o_present Water Present check_h2o->h2o_present Yes check_catalyst Verify Catalyst Loading no_h2o->check_catalyst h2o_present->no_h2o sufficient_catalyst Optimize Catalyst Amount check_catalyst->sufficient_catalyst Sufficient insufficient_catalyst Insufficient Catalyst check_catalyst->insufficient_catalyst Insufficient sufficient_catalyst->solution insufficient_catalyst->sufficient_catalyst

Caption: The main reaction pathway and a key side reaction in the Favorskii rearrangement.

Q2: In the Fischer esterification, my reaction seems to stall and not go to completion. What could be the cause?

A2: The Fischer esterification is an equilibrium-limited reaction. [2][3]If the reaction stalls, it is likely that it has reached equilibrium. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (cyclopentanecarboxylic acid and methanol). To drive the reaction to completion, you must remove water as it is formed, for instance, by using a Dean-Stark apparatus, or use a large excess of methanol (B129727) as the solvent to push the equilibrium towards the product side. [3] Fischer Esterification Equilibrium

G Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid This compound This compound Cyclopentanecarboxylic Acid->this compound H+, Reflux Methanol Methanol Methanol->this compound Water Water This compound->Water

Caption: The reversible nature of the Fischer esterification reaction.

Q3: What impurities should I look for in my final product?

A3: Common impurities can include unreacted starting materials such as cyclopentanecarboxylic acid or 2-chlorocyclohexanone, and residual solvents used during the synthesis or workup. In the case of the Favorskii rearrangement, high-boiling condensation products may also be present if the reaction conditions were not optimal. [1]For the Fischer esterification, unreacted cyclopentanecarboxylic acid is a common impurity if the reaction did not go to completion.

Experimental Protocols

Method 1: Synthesis via Favorskii Rearrangement

This protocol is adapted from Organic Syntheses. [1] Materials:

  • 2-Chlorocyclohexanone (133 g, 1 mole)

  • Sodium methoxide (58 g, 1.07 moles)

  • Anhydrous ether (360 ml)

  • 5% Hydrochloric acid

  • 5% Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Equip a 1-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

  • Add a suspension of 58 g of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.

  • Add a solution of 133 g of 2-chlorocyclohexanone diluted with 30 ml of dry ether dropwise to the stirred suspension over approximately 40 minutes. Regulate the rate of addition to control the exothermic reaction.

  • After the addition is complete, stir and heat the mixture under reflux for 2 hours.

  • Cool the mixture and add water until the salts are dissolved.

  • Separate the ether layer. Extract the aqueous layer with two 50-ml portions of ether.

  • Combine the ethereal solutions and wash successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the ether solution over magnesium sulfate.

  • Remove the ether by distillation at atmospheric pressure.

  • Distill the crude ester under reduced pressure. The yield of this compound is typically 72–78 g (56–61%). [1]

Method 2: Synthesis via Fischer Esterification

This protocol is a general procedure for Fischer esterification.

Materials:

  • Cyclopentanecarboxylic acid (1 equivalent)

  • Anhydrous methanol (10-20 equivalents, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentanecarboxylic acid in an excess of anhydrous methanol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude ester.

  • The crude product can be purified by distillation under reduced pressure. Typical yields for Fischer esterifications can be high, often exceeding 90% when an excess of alcohol is used.

References

Technical Support Center: Optimizing the Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Favorskii rearrangement.

Troubleshooting Guide

This guide addresses common issues encountered during the Favorskii rearrangement in a question-and-answer format.

Q1: My reaction is showing low to no yield of the desired rearranged product. What are the potential causes and how can I improve the yield?

A1: Low yield is a common issue in the Favorskii rearrangement and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inappropriate Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred to favor enolate formation over direct nucleophilic attack on the carbonyl carbon.[1] For instance, if you are synthesizing an ester, an alkoxide corresponding to the desired ester is a logical choice (e.g., sodium methoxide (B1231860) for a methyl ester).[2][3] If direct substitution of the halide by the base is a suspected side reaction, consider using a bulkier base like potassium tert-butoxide.

  • Sub-optimal Solvent: The solvent can significantly influence the reaction rate and pathway. Aprotic polar solvents are generally good choices. Theoretical studies suggest that polar solvents may favor the rearrangement mechanism.

  • Reaction Temperature and Time: The Favorskii rearrangement can be sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial.[4] However, excessively high temperatures can lead to decomposition and side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

  • Substrate-Related Issues:

    • Lack of α'-Hydrogen: The standard Favorskii rearrangement requires at least one acidic proton on the α'-carbon to form the necessary enolate intermediate.[4][5] If your substrate lacks α'-hydrogens, it will proceed through a different mechanism, the quasi-Favorskii rearrangement, which may require different optimization.[4][5]

    • Steric Hindrance: Bulky substituents on the α-halo ketone can hinder the intramolecular cyclization step, leading to lower yields.[1]

Q2: I am observing significant formation of side products. How can I identify and minimize them?

A2: The formation of side products is a frequent challenge. Here are some common side products and strategies to mitigate their formation:

  • α-Hydroxy Ketones or α-Alkoxy Ketones: These arise from the direct nucleophilic substitution of the halide by hydroxide (B78521) or alkoxide ions.

    • Troubleshooting:

      • Use a less nucleophilic or sterically hindered base.

      • Employ aprotic solvents to disfavor SN2 reactions.

      • Lowering the reaction temperature can sometimes reduce the rate of the substitution reaction more than the rearrangement.

  • Enol Ethers: These can form if the enolate is trapped by an electrophile before it can undergo intramolecular cyclization.

    • Troubleshooting:

      • Ensure all reagents and solvents are dry, as water can protonate the enolate.

      • Use a base that rapidly and irreversibly forms the enolate.

  • Products from the Quasi-Favorskii Rearrangement: For substrates that can undergo both the standard and quasi-Favorskii pathways, a mixture of products may be obtained.

    • Troubleshooting:

      • Careful selection of the base and solvent can influence the dominant reaction pathway.

Below is a logical workflow for troubleshooting common issues in the Favorskii rearrangement:

TroubleshootingWorkflow start Low Yield or Side Products Observed check_base Is the base appropriate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent [Yes] solution_base Consider a stronger, non-nucleophilic, or bulkier base. check_base->solution_base [No] check_temp_time Are temperature and time optimized? check_solvent->check_temp_time [Yes] solution_solvent Try a different aprotic polar solvent. check_solvent->solution_solvent [No] check_substrate Is the substrate suitable? check_temp_time->check_substrate [Yes] solution_temp_time Monitor reaction progress (TLC/GC) to optimize. check_temp_time->solution_temp_time [No] solution_substrate Verify presence of α'-H. Consider quasi-Favorskii conditions if absent. check_substrate->solution_substrate [No] identify_side_products Identify side products (e.g., via NMR, MS). check_substrate->identify_side_products [Yes] solution_hydroxy_ketone Use a less nucleophilic base or aprotic solvent. identify_side_products->solution_hydroxy_ketone [α-hydroxy/alkoxy ketone] solution_enol_ether Ensure anhydrous conditions. identify_side_products->solution_enol_ether [Enol ether]

Caption: Troubleshooting workflow for the Favorskii rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Favorskii rearrangement?

A1: The generally accepted mechanism for α-halo ketones with at least one α'-hydrogen involves the following steps:

  • Enolate Formation: A base abstracts an acidic α'-proton to form a resonance-stabilized enolate.[4][5]

  • Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a highly strained cyclopropanone (B1606653) intermediate.[4][5]

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.[2]

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent or upon workup to yield the final carboxylic acid or derivative.[4]

The following diagram illustrates the general mechanism:

FavorskiiMechanism cluster_step1 1. Enolate Formation cluster_step2 2. Intramolecular Cyclization cluster_step3 3. Nucleophilic Attack cluster_step4 4. Ring Opening cluster_step5 5. Protonation α-Halo Ketone α-Halo Ketone Enolate Enolate α-Halo Ketone->Enolate Base Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate - Halide Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanone Intermediate->Tetrahedral Intermediate Nucleophile Carbanion Carbanion Tetrahedral Intermediate->Carbanion Rearranged Product Rearranged Product Carbanion->Rearranged Product H+

Caption: General mechanism of the Favorskii rearrangement.

Q2: How does the choice of base affect the reaction outcome?

A2: The base plays a dual role in the Favorskii rearrangement: it acts as a base to form the enolate and can also act as the nucleophile that attacks the cyclopropanone intermediate.[1]

  • Hydroxide bases (e.g., NaOH, KOH) typically lead to the formation of carboxylic acids.[2][3]

  • Alkoxide bases (e.g., NaOMe, NaOEt) result in the formation of esters.[2][3]

  • Amines can be used to synthesize amides.[5]

The strength and steric bulk of the base also matter. A strong base is required to efficiently deprotonate the α'-carbon.[1] A bulky base like potassium tert-butoxide can sometimes minimize side reactions like direct nucleophilic substitution.

Q3: What is the difference between the Favorskii and the quasi-Favorskii rearrangement?

A3: The key difference lies in the substrate and the reaction mechanism.

  • Favorskii Rearrangement: Occurs with α-halo ketones that possess at least one enolizable α'-hydrogen. It proceeds through a cyclopropanone intermediate.[4][5]

  • Quasi-Favorskii Rearrangement: Takes place with α-halo ketones that do not have any enolizable α'-hydrogens.[4][5] In this case, the nucleophile directly attacks the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide. This is also referred to as a semi-benzilic acid type rearrangement.[6]

Data Presentation

The following table summarizes the effect of different bases on the yield of the Favorskii rearrangement for various α-bromo ketones.

α-Bromo Ketone SubstrateBaseSolventProduct(s)Yield (%)
3-Bromo-3-methyl-2-butanoneSodium MethoxideMethanolMethyl pivalate84
Potassium t-Butoxidet-Butanolt-Butyl pivalate99
1-Bromo-1-phenyl-2-propanoneSodium MethoxideMethanolMethyl 2-phenylpropanoate82
Potassium t-Butoxidet-Butanolt-Butyl 2-phenylpropanoate97
2-BromocyclohexanoneSodium EthoxideEthanol (B145695)Ethyl cyclopentanecarboxylate~78[4]

Data adapted from a study on the steric control in the fission of cyclopropanone intermediates.

Experimental Protocols

Key Experiment: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772) to Ethyl Cyclopentanecarboxylate

This protocol provides a general procedure for the ring contraction of a cyclic α-halo ketone.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol at 0 °C under an inert atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: In a separate flask, dissolve 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation of Reaction: Transfer the solution of 2-chlorocyclohexanone to the freshly prepared sodium ethoxide solution at 0 °C via cannula. A white slurry may form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 35-40 °C for diethyl ether/ethanol). Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude product can be purified by fractional distillation or silica (B1680970) gel column chromatography to afford ethyl cyclopentanecarboxylate.

The following diagram outlines the experimental workflow:

ExperimentalWorkflow prep_base 1. Prepare Sodium Ethoxide Solution reaction 3. Combine Reactants at 0°C and Reflux prep_base->reaction prep_substrate 2. Prepare 2-Chlorocyclohexanone Solution prep_substrate->reaction workup 4. Quench with Saturated NH4Cl reaction->workup extraction 5. Extract with Diethyl Ether workup->extraction drying 6. Wash and Dry Organic Layer extraction->drying purification 7. Purify by Distillation or Chromatography drying->purification product Ethyl Cyclopentanecarboxylate purification->product

Caption: Experimental workflow for the Favorskii rearrangement.

References

Technical Support Center: 1H NMR Analysis of Methyl Cyclopentanecarboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately assessing the purity of methyl cyclopentanecarboxylate (B8599756) using 1H NMR spectroscopy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for pure methyl cyclopentanecarboxylate?

A1: The 1H NMR spectrum of pure this compound should exhibit three main signals corresponding to the methoxy (B1213986) protons and the protons on the cyclopentane (B165970) ring. The expected chemical shifts, multiplicities, and integrations are summarized in the table below.

Q2: What are the common impurities I might see in my 1H NMR spectrum?

A2: Common impurities can arise from the starting materials, side reactions, or residual solvents used in the synthesis and purification process. For this compound, often synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772), potential impurities include:

  • Cyclopentanecarboxylic acid: Due to hydrolysis of the ester.

  • Methanol: Unreacted starting material or a byproduct of hydrolysis.

  • 2-Chlorocyclohexanone: Unreacted starting material.

  • Methyl cyclopent-1-ene-1-carboxylate: A potential byproduct from elimination reactions.

  • Solvent residues: Depending on the solvents used for reaction and purification.

Q3: How can I confirm the presence of an acidic impurity like cyclopentanecarboxylic acid?

A3: To confirm the presence of an acidic proton from a carboxylic acid impurity, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton will exchange with deuterium and either disappear or significantly decrease in intensity.

Troubleshooting Guide

Problem 1: I see a singlet at approximately 3.4 ppm in my 1H NMR spectrum.

  • Possible Cause: This signal is characteristic of the methyl protons of methanol.

  • Solution: Methanol is a common impurity, either as a residual solvent or from the esterification reaction. To remove it, you can wash the sample with water, dry the organic layer, and re-evaporate the solvent.

Problem 2: There are complex multiplets in the 1.5-2.5 ppm region that don't match the expected spectrum.

  • Possible Cause: The presence of unreacted 2-chlorocyclohexanone or other cyclopentane-containing byproducts can lead to overlapping signals in this region. 2-Chlorocyclohexanone, for instance, shows multiple signals in this area.

  • Solution: Compare the observed multiplets with the known spectra of potential impurities listed in the data table. If significant amounts of starting material are present, further purification of the this compound is necessary, for example, by re-crystallization or column chromatography.

Problem 3: The integration of the methoxy singlet at ~3.66 ppm is lower than 3H relative to the cyclopentane protons.

  • Possible Cause: This may indicate the presence of impurities that have cyclopentane rings but lack the methyl ester group, such as cyclopentanecarboxylic acid.

  • Solution: Look for the characteristic broad singlet of the carboxylic acid proton above 10 ppm. If present, this confirms the hydrolysis of your ester. The product may need to be purified to remove the acid, for instance, by washing with a mild base like sodium bicarbonate solution.

Problem 4: I observe a signal around 6.8 ppm.

  • Possible Cause: A signal in this region could indicate the presence of an alkene proton, possibly from methyl cyclopent-1-ene-1-carboxylate, a potential byproduct.

  • Solution: Check for other signals that would correspond to this impurity, such as multiplets around 2.4-2.6 ppm for the allylic protons. If this impurity is present, chromatographic purification is recommended.

Data Presentation

Table 1: 1H NMR Data for this compound and Potential Impurities

CompoundSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -OCH₃~3.66s3H
-CH-COOCH₃~2.70p1H
-CH₂- (cyclopentane)~1.50-1.95m8H
Cyclopentanecarboxylic acid-COOH>10 (broad)s1H
-CH-COOH~2.75p1H
-CH₂- (cyclopentane)~1.50-2.00m8H
Methanol-OHVariables1H
-CH₃~3.40s3H
2-Chlorocyclohexanone-CH-Cl~4.40m1H
-CH₂- (adjacent to C=O and CH-Cl)~2.00-2.60m4H
-CH₂- (other)~1.70-1.90m4H
Methyl cyclopent-1-ene-1-carboxylate=CH-~6.80m1H
-OCH₃~3.70s3H
-CH₂- (allylic)~2.40-2.60m4H
-CH₂-~1.90p2H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. s = singlet, p = pentet, m = multiplet.

Experimental Protocols

Protocol for 1H NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • 1H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Mandatory Visualization

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis cluster_3 Purity Assessment cluster_4 Outcome Prep Prepare Sample (10-20 mg in 0.6 mL CDCl3) Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Analyze Analyze Spectrum Process->Analyze Decision Impurities Detected? Analyze->Decision Pure Sample is Pure Decision->Pure No Impure Further Purification Required Decision->Impure Yes

Caption: Workflow for 1H NMR Purity Analysis of this compound.

Challenges in the industrial scale production of Methyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial-scale production of Methyl Cyclopentanecarboxylate (B8599756).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Methyl Cyclopentanecarboxylate via the two primary industrial routes: the Favorskii Rearrangement of 2-chlorocyclohexanone (B41772) and the Fischer Esterification of cyclopentanecarboxylic acid.

Issue 1: Low Yield in Favorskii Rearrangement

Question: We are experiencing lower than expected yields (below 50%) in the Favorskii rearrangement synthesis of this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the Favorskii rearrangement are a common issue when scaling up production. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of 2-Chlorocyclohexanone: The purity of the starting material is critical. Impurities can lead to side reactions and reduce the yield of the desired product.[1]

    • Solution: Ensure the 2-chlorocyclohexanone used is of high purity (distilled, with a boiling point of 98–99°C/14.5 mm Hg).[1] Conduct quality control checks on incoming raw materials.

  • Order of Reagent Addition: The order in which reagents are added significantly impacts the formation of by-products.

    • Solution: Add the 2-chlorocyclohexanone solution dropwise to the suspension of sodium methoxide (B1231860). Reversing the order of addition can lead to an increase in the formation of high-boiling condensation products.[1]

  • Stoichiometry of Sodium Methoxide: An insufficient amount of base will result in an incomplete reaction.

    • Solution: Use a slight excess of sodium methoxide (approximately 1.07 moles per mole of 2-chlorocyclohexanone) to ensure the reaction goes to completion.[1]

  • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion.

    • Solution: After the addition of 2-chlorocyclohexanone, the reaction mixture should be heated under reflux for at least 2 hours.[1] Alternatively, allowing the mixture to stand overnight after addition can also yield equivalent results.[1]

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield in Favorskii Rearrangement check_purity Verify Purity of 2-Chlorocyclohexanone start->check_purity check_addition Confirm Correct Order of Reagent Addition check_purity->check_addition Purity OK optimize_purity Action: Purify 2-Chlorocyclohexanone check_purity->optimize_purity Purity Low check_stoichiometry Analyze Stoichiometry of Sodium Methoxide check_addition->check_stoichiometry Order Correct optimize_addition Action: Add Chloroketone to Methoxide check_addition->optimize_addition Order Incorrect check_conditions Review Reaction Time and Temperature check_stoichiometry->check_conditions Stoichiometry Correct optimize_stoichiometry Action: Use Slight Excess of Methoxide check_stoichiometry->optimize_stoichiometry Stoichiometry Incorrect optimize_conditions Action: Ensure Adequate Reflux Time/Temp check_conditions->optimize_conditions Conditions Inadequate end_goal Improved Yield check_conditions->end_goal Conditions OK optimize_purity->check_addition optimize_addition->check_stoichiometry optimize_stoichiometry->check_conditions optimize_conditions->end_goal

Troubleshooting workflow for low yield in Favorskii rearrangement.
Issue 2: Formation of High-Boiling Point Impurities

Question: During the distillation of the crude product from the Favorskii rearrangement, a significant amount of high-boiling residue is observed, leading to product loss. What is the cause of these impurities and how can their formation be minimized?

Answer:

The formation of high-boiling point impurities is a known side reaction in the Favorskii rearrangement, primarily due to condensation reactions.

Cause:

  • Condensation Reactions: Both the starting material (2-chlorocyclohexanone) and the product (this compound) can undergo self-condensation or cross-condensation reactions under the influence of the strong base (sodium methoxide).[1]

Solutions to Minimize Impurity Formation:

  • Controlled Addition: A slow, dropwise addition of the 2-chlorocyclohexanone to the sodium methoxide suspension helps to maintain a low concentration of the ketone in the reaction mixture at any given time, thus minimizing self-condensation.[1]

  • Temperature Control: The reaction is exothermic.[1] Proper temperature control during the addition of the chloroketone is crucial to prevent runaway reactions that can favor the formation of condensation by-products.

  • Efficient Stirring: Good agitation ensures that the added chloroketone is quickly dispersed, preventing localized high concentrations and promoting the desired rearrangement reaction over side reactions.

Issue 3: Incomplete Esterification and Product Purity

Question: In the Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727), we are observing incomplete conversion and the final product is contaminated with unreacted carboxylic acid. How can we improve the conversion and purity?

Answer:

Fischer esterification is a reversible reaction, and driving the equilibrium towards the product side is key to achieving high conversion.[2]

Potential Causes and Solutions:

  • Equilibrium Limitation: The presence of water, a by-product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield.[2]

    • Solution: Use a large excess of methanol to shift the equilibrium towards the formation of the ester.[2] At an industrial scale, consider using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water as it is formed.

  • Insufficient Catalysis: An inadequate amount or activity of the acid catalyst will result in slow and incomplete reaction.

    • Solution: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For easier removal at an industrial scale, consider using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).

  • Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: The reaction should be heated to a gentle reflux. However, excessively high temperatures can lead to the formation of colored by-products.

  • Inefficient Mixing: Poor mixing in large reactors can lead to temperature and concentration gradients, hindering the reaction.

    • Solution: Ensure adequate agitation to maintain a homogeneous reaction mixture. The type and speed of the stirrer should be optimized for the reactor size.

Illustrative Data on Esterification Conversion:

Molar Ratio (Methanol:Cyclopentanecarboxylic Acid)Catalyst (mol%)Water RemovalIllustrative Conversion (%)
1:11% H₂SO₄No~65
10:11% H₂SO₄No~97
3:11% H₂SO₄Yes (Dean-Stark)>95

Note: This data is illustrative and based on general principles of Fischer esterification. Actual results may vary.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for industrial-scale production of this compound?

A1: The two primary routes are the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide and the direct esterification of cyclopentanecarboxylic acid with methanol, typically catalyzed by a strong acid.[1]

Q2: What are the safety concerns when scaling up the production of this compound?

A2: Key safety concerns include:

  • Flammability: Methanol and ether (used in the Favorskii rearrangement) are highly flammable. Large-scale operations require appropriate fire-prevention measures.

  • Corrosivity: Strong acids like sulfuric acid used in esterification are corrosive. Proper personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reactions: The Favorskii rearrangement is exothermic and requires careful control of the addition rate and temperature to prevent runaway reactions.[1] The neutralization of acidic or basic reaction mixtures can also generate heat.

  • Handling of Sodium Methoxide: Sodium methoxide is a strong base and is reactive with water. It should be handled in a dry, inert atmosphere.

Q3: How can the purity of the final this compound product be improved at an industrial scale?

A3: Purification at an industrial scale typically involves:

  • Neutralization and Washing: The crude product should be washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid or acidic catalysts, followed by washing with water and brine to remove water-soluble impurities.[1][3]

  • Fractional Distillation: Due to the relatively low boiling point of this compound, fractional distillation under reduced pressure is an effective method for separating it from less volatile impurities and high-boiling condensation products.[1][3]

  • Activated Carbon Treatment: If the product is discolored, treatment with activated carbon followed by filtration can remove colored impurities.[3]

Q4: What are the common by-products in the Favorskii rearrangement synthesis?

A4: The main by-products are high-boiling materials resulting from the condensation of the starting material (2-chlorocyclohexanone) and the product (this compound) under basic conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Rearrangement

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 2-Chlorocyclohexanone (133 g, 1 mole)

  • Sodium methoxide (58 g, 1.07 moles)

  • Anhydrous diethyl ether (360 ml)

  • Water

  • Saturated sodium chloride solution

  • 5% Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium methoxide in 330 ml of anhydrous ether is prepared in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • A solution of 2-chlorocyclohexanone in 30 ml of dry ether is added dropwise to the stirred suspension over approximately 40 minutes. The exothermic reaction is controlled by the rate of addition.

  • After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

  • The mixture is cooled, and water is added to dissolve the salts.

  • The ether layer is separated, and the aqueous layer is saturated with sodium chloride and extracted with two 50 ml portions of ether.

  • The combined ethereal solutions are washed successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation at atmospheric pressure.

  • The crude ester is purified by fractional distillation at 70–73°C/48 mm Hg. The expected yield is 72–78 g (56–61%).

Protocol 2: Synthesis of this compound via Esterification

This protocol is based on a general procedure for esterification.

Materials:

  • Cyclopentanecarboxylic acid

  • Methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cyclopentanecarboxylic acid is dissolved in a large excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to a gentle reflux and the reaction is monitored by TLC or GC until the starting carboxylic acid is consumed (typically 2-6 hours).

  • The reaction mixture is cooled to room temperature.

  • The mixture is diluted with diethyl ether or ethyl acetate and transferred to a separatory funnel.

  • The organic layer is washed with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by fractional distillation.

Visualizations

Synthesis Pathways

synthesis_pathways cluster_favorskii Favorskii Rearrangement cluster_esterification Fischer Esterification chloro_cyclohexanone 2-Chlorocyclohexanone favorskii_intermediate Cyclopropanone Intermediate chloro_cyclohexanone->favorskii_intermediate + NaOMe naome Sodium Methoxide mcp_favorskii This compound favorskii_intermediate->mcp_favorskii cpc_acid Cyclopentanecarboxylic Acid mcp_esterification This compound cpc_acid->mcp_esterification + Methanol, H⁺ methanol Methanol methanol->mcp_esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->mcp_esterification

Primary synthesis pathways for this compound.

References

Technical Support Center: Alternative Catalysts for the Esterification of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the esterification of cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this important chemical transformation.

Troubleshooting Guides

This section addresses common issues encountered during the esterification of cyclopentanecarboxylic acid with various alternative catalysts.

Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Sulfated Zirconia)

Issue 1: Low or No Conversion to the Ester

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Ensure the catalyst is properly activated and dry. For resins like Amberlyst-15, washing with a solvent and drying under vacuum may be necessary. Increase the catalyst loading, but be mindful of potential side reactions.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Esterification is an equilibrium reaction; water as a byproduct can inhibit the forward reaction.[1][2] Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[3] Using an excess of the alcohol reactant can also help drive the equilibrium towards the product.

  • Possible Cause: Inadequate reaction temperature or time.

    • Solution: Increase the reaction temperature, but be cautious of potential side reactions like alcohol dehydration, especially with tertiary alcohols.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Issue 2: Catalyst Deactivation and Reduced Reusability

  • Possible Cause: Fouling of catalyst pores by reactants or products.

    • Solution: After each use, wash the catalyst with a suitable solvent to remove adsorbed species. For some solid catalysts, calcination at high temperatures can regenerate their activity, but this should be done according to the manufacturer's instructions.

  • Possible Cause: Leaching of active sites.

    • Solution: If you suspect leaching of acidic sites, consider using a catalyst with a more robust structure. Characterize the used catalyst to assess any changes in its properties.

Issue 3: Difficulty in Separating the Catalyst from the Reaction Mixture

  • Possible Cause: Catalyst particles are too fine.

    • Solution: Use a catalyst with a larger particle size or consider using a packed-bed reactor for continuous processes.[4] Magnetic-responsive solid acid catalysts can be easily separated using an external magnet.[5]

Enzyme Catalysts (e.g., Lipases)

Issue 1: Low Enzymatic Activity

  • Possible Cause: Inappropriate water activity.

    • Solution: While water is a product to be removed, a small amount of water is essential for lipase (B570770) activity.[6] The optimal water content depends on the specific enzyme and reaction conditions. Consider adding a small, controlled amount of water or using a salt hydrate (B1144303) pair to maintain optimal water activity.

  • Possible Cause: Inhibition by substrates or products.

    • Solution: Short-chain alcohols and acids can sometimes inhibit or deactivate lipases.[1] Using a solvent-free system with a high substrate concentration might exacerbate this issue. A stepwise addition of the alcohol or acid can sometimes mitigate this problem.

  • Possible Cause: Incorrect pH of the enzyme's microenvironment.

    • Solution: The accumulation of the carboxylic acid can lower the pH around the enzyme, leading to deactivation. Using an immobilized enzyme can sometimes create a more favorable microenvironment.

Issue 2: Mass Transfer Limitations

  • Possible Cause: High viscosity of the reaction mixture, especially in solvent-free systems.

    • Solution: Increase the reaction temperature to decrease viscosity and improve mass transfer. Ensure adequate stirring or agitation. Using a co-solvent can also reduce viscosity, but it may affect enzyme activity and selectivity.

Ionic Liquid Catalysts

Issue 1: Difficulty in Product Separation

  • Possible Cause: Miscibility of the product ester with the ionic liquid.

    • Solution: Select an ionic liquid that forms a biphasic system with the product ester, allowing for simple decantation.[7] After the reaction, adding a non-polar solvent can sometimes induce phase separation.

  • Possible Cause: Water accumulation in the ionic liquid phase.

    • Solution: Water produced during the reaction can be removed under vacuum to regenerate and reuse the ionic liquid catalyst.[7]

Issue 2: Catalyst Decomposition

  • Possible Cause: Some ionic liquids can be sensitive to the water produced during the reaction.

    • Solution: Choose a water-stable ionic liquid. Some Brønsted acidic ionic liquids are designed to be more robust for esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional homogeneous acid catalysts like sulfuric acid for the esterification of cyclopentanecarboxylic acid?

A1: Alternative catalysts offer several advantages, including:

  • Easier Separation: Solid acid catalysts and some ionic liquids can be easily separated from the reaction mixture by filtration or decantation, simplifying product purification.[8]

  • Reusability: Many alternative catalysts can be recycled and reused multiple times, making the process more cost-effective and sustainable.[9][10]

  • Reduced Corrosion: Solid acid catalysts and enzymes are generally less corrosive than strong mineral acids, reducing damage to equipment.[8]

  • Milder Reaction Conditions: Enzymatic catalysis often proceeds under milder temperature and pH conditions, which can be beneficial for sensitive substrates.

  • Improved Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.

Q2: How do I choose the best alternative catalyst for my specific application?

A2: The choice of catalyst depends on several factors:

  • Scale of the reaction: For large-scale industrial processes, solid acid catalysts in a fixed-bed reactor might be the most efficient.

  • Desired purity of the product: If high purity is critical and you want to avoid harsh workup procedures, an easily separable solid acid or enzymatic catalyst is a good choice.

  • Temperature sensitivity of your substrates: For temperature-sensitive molecules, enzymatic catalysis at milder temperatures is preferable.

  • Cost considerations: While some alternative catalysts may have a higher initial cost, their reusability can make them more economical in the long run.

Q3: Can I use solvent-free conditions for the esterification of cyclopentanecarboxylic acid with these alternative catalysts?

A3: Yes, solvent-free conditions are often possible and desirable as they reduce waste and can increase reaction rates. However, consider the following:

  • With solid acid catalysts, ensure good mixing to overcome mass transfer limitations.

  • With enzymes, be aware of potential substrate inhibition at high concentrations.[1]

  • Ionic liquids can sometimes act as both the catalyst and the solvent.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by tracking the disappearance of the reactants (cyclopentanecarboxylic acid or the alcohol) or the appearance of the product ester. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • Gas Chromatography (GC): A quantitative method to determine the conversion and yield.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the conversion by integrating the signals of the reactants and products.

Data Presentation

Table 1: Comparison of Alternative Catalysts for Esterification Reactions (Representative Data)

Catalyst TypeCatalyst ExampleSubstrates (General)Reaction ConditionsConversion/YieldReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + n-Butanol75°CHighNot readily reusableHigh activity, low costCorrosive, difficult to separate, generates waste[11]
Heterogeneous Solid Acid Amberlyst-15Aliphatic Carboxylic Acids + MethanolRoom TemperatureExcellent YieldYesEasy separation, reusable, less corrosivePotential for lower activity than homogeneous catalysts[12]
Sulfonic acid-functionalized MIL-101Monocarboxylic Acids + Alcohols-HighUp to 5 times without loss of activity[9]High stability and reusabilitySynthesis of catalyst can be complex
Supported Iron Oxide NanoparticlesCarboxylic Acids + AlcoholsRefluxHigh YieldsUp to 10 times without loss of activity[10]Easily recoverable, stableMay require higher temperatures
Enzyme Immobilized Lipase (e.g., Lipozyme 435)Acetic Acid + Isoamyl Alcohol50°CHighYesMild conditions, high selectivityCan be inhibited by substrates, higher initial cost[13]
Ionic Liquid Brønsted Acidic Ionic LiquidsCarboxylic Acids + AlcoholsMild ConditionsGood Conversion, High SelectivityYesCan act as both solvent and catalyst, easy product separation[7]Can be expensive, potential for water sensitivity

Experimental Protocols

Protocol 1: Esterification of Cyclopentanecarboxylic Acid using Amberlyst-15 (A Solid Acid Catalyst)

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • Cyclopentanecarboxylic acid

  • Alcohol (e.g., ethanol, methanol)

  • Amberlyst-15 resin (pre-washed with the alcohol and dried)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclopentanecarboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and Amberlyst-15 (10-20% by weight of the carboxylic acid).

  • Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by collecting the water in the Dean-Stark trap and by TLC or GC analysis.

  • Once the reaction is complete (no more water is collected or analysis shows completion), cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • The filtrate contains the ester product. The solvent can be removed under reduced pressure.

  • Purify the crude ester by distillation or column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Esterification of Cyclopentanecarboxylic Acid

This protocol is a general guideline and may require optimization for the specific lipase and substrates.

Materials:

  • Cyclopentanecarboxylic acid

  • Alcohol (e.g., 1-butanol, 1-octanol)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Molecular sieves (activated)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Shaking incubator or magnetic stirrer

  • Organic solvent (optional, e.g., hexane, toluene)

Procedure:

  • In a reaction vessel, combine cyclopentanecarboxylic acid (1 equivalent) and the alcohol (1-1.5 equivalents).

  • If not using a solvent-free system, add an appropriate organic solvent.

  • Add the immobilized lipase (typically 1-10% by weight of the total substrates).

  • Add activated molecular sieves to remove the water formed during the reaction.

  • Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at the optimal temperature for the enzyme (typically 40-60°C).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed, dried, and reused.

  • The filtrate containing the ester product can be purified by removing the solvent (if used) and then by distillation or chromatography.

Visualizations

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Reactants Cyclopentanecarboxylic Acid + Alcohol Reaction_Vessel Reaction Vessel (with heating/stirring) Reactants->Reaction_Vessel Catalyst Alternative Catalyst (Solid Acid / Enzyme / Ionic Liquid) Catalyst->Reaction_Vessel Water_Removal Water Removal (Dean-Stark / Molecular Sieves) Reaction_Vessel->Water_Removal Byproduct Catalyst_Separation Catalyst Separation (Filtration / Decantation) Reaction_Vessel->Catalyst_Separation Product_Isolation Product Isolation (Solvent Removal) Catalyst_Separation->Product_Isolation Recycled_Catalyst Recycled Catalyst Catalyst_Separation->Recycled_Catalyst for reuse Purification Purification (Distillation / Chromatography) Product_Isolation->Purification Final_Product Pure Ester Purification->Final_Product

Caption: General experimental workflow for the esterification of cyclopentanecarboxylic acid using alternative catalysts.

Troubleshooting_Logic Start Low Ester Yield? Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Yes Check_Water Is water being effectively removed? Check_Catalyst->Check_Water No Activate_Catalyst Activate/add more catalyst. Check_Catalyst->Activate_Catalyst Yes Check_Conditions Are reaction time and temperature adequate? Check_Water->Check_Conditions No Improve_Water_Removal Improve water removal method. Check_Water->Improve_Water_Removal Yes Increase_Time_Temp Increase reaction time/temperature. Check_Conditions->Increase_Time_Temp Yes Success Problem Resolved Check_Conditions->Success No Activate_Catalyst->Success Improve_Water_Removal->Success Increase_Time_Temp->Success

References

Minimizing byproduct formation in Methyl cyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl cyclopentanecarboxylate (B8599756).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of methyl cyclopentanecarboxylate, providing potential causes and actionable solutions.

Issue 1: Presence of Unreacted Cyclopentanecarboxylic Acid in the Final Product

  • Possible Cause 1: Incomplete Reaction. The Fischer esterification reaction is an equilibrium process. Without sufficient measures to drive the reaction forward, a significant amount of the starting carboxylic acid may remain.[1][2][3][4]

    • Solution 1: Increase the Alcohol to Carboxylic Acid Molar Ratio. Using a large excess of methanol (B129727) will shift the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[2][5][6] A molar ratio of 3:1 (methanol:cyclopentanecarboxylic acid) or higher is recommended.

    • Solution 2: Remove Water During the Reaction. Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the reactants.[1][2][3][5][7] Employing a Dean-Stark apparatus during reflux is an effective method for the continuous removal of water.[6][8][9][10]

    • Solution 3: Increase Reaction Time and/or Temperature. Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]

  • Possible Cause 2: Ineffective Post-Reaction Workup. The purification process may not be adequately removing the unreacted carboxylic acid.

    • Solution: Thorough Basic Wash. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This will convert the acidic cyclopentanecarboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[11]

Experimental Protocol: Basic Wash for Acid Removal

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Perform a final wash with brine (saturated NaCl solution) to aid in the removal of residual water and break any emulsions.

  • Separate the organic layer and proceed with drying.

Issue 2: Residual Methanol in the Final Product

  • Possible Cause: Insufficient Removal of Excess Alcohol. Due to the use of excess methanol to drive the reaction, it can remain as a contaminant if not properly removed during purification.

    • Solution 1: Aqueous Washes. Methanol is highly soluble in water. Washing the organic layer multiple times with deionized water will effectively extract the residual methanol.

    • Solution 2: Careful Distillation. The significant difference in boiling points between methanol (64.7 °C) and this compound (~151 °C) allows for easy separation by fractional distillation.

Issue 3: Low Product Yield

  • Possible Cause 1: Reversible Nature of the Reaction. As mentioned, the equilibrium nature of the Fischer esterification can lead to low yields if not properly managed.[1][2][3][6]

    • Solution: See Solutions for "Incomplete Reaction" under Issue 1.

  • Possible Cause 2: Inactive or Insufficient Catalyst. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in too low a concentration to effectively catalyze the reaction.[6][12]

    • Solution: Use a Fresh and Adequate Amount of Catalyst. Ensure the acid catalyst is anhydrous and used in an appropriate catalytic amount (typically 1-5 mol% relative to the carboxylic acid).

  • Possible Cause 3: Product Loss During Workup. The product may be lost during the extraction and washing steps.

    • Solution: Proper Extraction Technique. Ensure thorough mixing during extractions to maximize the transfer of the ester into the organic phase. Also, avoid aggressive shaking that can lead to the formation of stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the Fischer esterification of cyclopentanecarboxylic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4]

Q2: How can I monitor the progress of the esterification reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (cyclopentanecarboxylic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the progression of the reaction.

Q3: What are the key byproducts to look out for in this synthesis?

A3: The primary "byproducts" or impurities are typically the unreacted starting materials: cyclopentanecarboxylic acid and methanol. Water is also a byproduct of the reaction.[1] Under harsh conditions (e.g., very high temperatures), side reactions like ether formation from the alcohol can occur, though this is less common for methanol.

Q4: Can I use a different alcohol for this reaction?

A4: Yes, the Fischer esterification is a general method that can be used with other primary or secondary alcohols to produce the corresponding esters of cyclopentanecarboxylic acid. Tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[4]

Q5: Is it necessary to use a solvent for this reaction?

A5: While the reaction can be run neat using a large excess of methanol as both a reactant and a solvent, using a non-polar solvent like toluene (B28343) or hexane (B92381) is beneficial, especially when using a Dean-Stark apparatus to remove water.[4] The solvent forms an azeotrope with water, facilitating its removal.[8][9]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Representative Data)

Molar Ratio (Methanol:Acid)Approximate Yield (%)
1:165-70
3:180-85
5:190-95
10:1>97

Note: Data is representative of typical Fischer esterification reactions and illustrates the trend of increasing yield with an excess of alcohol.[2]

Table 2: Effect of Catalyst Loading on Reaction Rate (Representative Data)

Catalyst Loading (mol% H₂SO₄)Relative Reaction Rate
0.5Slow
1.0Moderate
2.0Fast
5.0Very Fast

Note: Increasing the catalyst loading generally increases the reaction rate, but excessive amounts can lead to side reactions and complicate purification.[13][14]

Mandatory Visualization

FischerEsterificationWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid Cyclopentanecarboxylic Acid Reflux Reflux with Dean-Stark Trap Acid->Reflux Alcohol Methanol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Wash Basic Wash (NaHCO₃) Reflux->Wash Crude Product Extract Aqueous Wash Wash->Extract Dry Dry (Na₂SO₄) Extract->Dry Distill Fractional Distillation Dry->Distill Ester This compound Distill->Ester Pure Product

Caption: Workflow for this compound Synthesis.

TroubleshootingTree Start Low Yield or Impure Product Impurity_Check Identify Impurity (e.g., by NMR, IR) Start->Impurity_Check Acid_Impurity Unreacted Carboxylic Acid Impurity_Check->Acid_Impurity Acidic Impurity Alcohol_Impurity Residual Methanol Impurity_Check->Alcohol_Impurity Alcohol Impurity Solution_Acid_Equilibrium Increase MeOH ratio Use Dean-Stark Acid_Impurity->Solution_Acid_Equilibrium To improve reaction Solution_Acid_Wash Perform Thorough Basic Wash (NaHCO₃) Acid_Impurity->Solution_Acid_Wash For purification Solution_Alcohol_Wash Perform Aqueous Washes Alcohol_Impurity->Solution_Alcohol_Wash Solution_Alcohol_Distill Careful Fractional Distillation Alcohol_Impurity->Solution_Alcohol_Distill

Caption: Troubleshooting Decision Tree for Product Purification.

References

Technical Support Center: Stability and Degradation of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl cyclopentanecarboxylate (B8599756). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for methyl cyclopentanecarboxylate?

This compound is generally stable under normal conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways that should be considered under experimental or storage stress conditions include thermal degradation, oxidation, and photolysis.[2][3][4][5]

Q3: What are the expected products of hydrolysis?

The hydrolysis of this compound yields cyclopentanecarboxylic acid and methanol. The reaction is reversible under acidic conditions and irreversible under basic conditions (saponification).

Troubleshooting Guides

Hydrolytic Degradation

Issue: My this compound sample shows signs of degradation (e.g., pH change, presence of new peaks in chromatography) when in an aqueous or protic solvent.

  • Possible Cause: Hydrolysis of the ester linkage. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Troubleshooting Steps:

    • pH Control: Buffer your solution to a neutral pH if compatible with your experimental setup. Avoid highly acidic or basic conditions unless hydrolysis is the intended reaction.

    • Temperature Control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

    • Solvent Choice: If possible, use aprotic solvents to prevent hydrolysis.

    • Purity Check: Ensure the starting material is free from acidic or basic impurities that could catalyze degradation.

Thermal Degradation

Issue: I observe unexpected byproducts after heating my reaction mixture containing this compound.

  • Possible Cause: Thermal decomposition. At elevated temperatures, esters can undergo various decomposition reactions. While specific data for this compound is limited, related cyclic compounds are known to decompose at high temperatures.[6][7]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

    • Analysis of Byproducts: Use techniques like GC-MS to identify the thermal degradants, which can provide insights into the decomposition pathway.

Oxidative Degradation

Issue: My sample shows degradation when exposed to air or oxidizing agents.

  • Possible Cause: Oxidative degradation. Although generally stable, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, can lead to degradation.

  • Troubleshooting Steps:

    • Use of Antioxidants: If compatible with the experiment, consider adding a suitable antioxidant.

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent may be beneficial.

Data Presentation

Table 1: Kinetic Data for the Hydrolysis of a Structurally Similar Ester (Methyl Cyclohexanecarboxylate)

Note: This data is for methyl cyclohexanecarboxylate (B1212342) and serves as an estimate for the behavior of this compound. Actual rates may vary.

CatalystSolventTemperature (°C)Rate Coefficient (k)
HCl1:1 Dioxane-Water904.8 x 10⁻⁵ L mol⁻¹ s⁻¹[8]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of this compound.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic or phosphoric acid for improved peak shape). A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at low wavelengths (e.g., 210 nm) is necessary.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use.[9][10]

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) MCC This compound Intermediate Tetrahedral Intermediate MCC->Intermediate + H₂O, H⁺ H2O Water (H₂O) H_plus H⁺ (Acid Catalyst) OH_minus OH⁻ (Base Catalyst) CPA Cyclopentanecarboxylic Acid Intermediate->CPA Methanol Methanol Intermediate->Methanol CPA->Intermediate + Methanol, -H₂O, H⁺ MCC_base This compound Intermediate_base Tetrahedral Intermediate MCC_base->Intermediate_base + OH⁻ CPA_base Cyclopentanecarboxylate Intermediate_base->CPA_base Methanol_base Methanol Intermediate_base->Methanol_base

Caption: Plausible hydrolysis pathways for this compound.

Forced_Degradation_Workflow Start This compound (Drug Substance) Stress Forced Degradation Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) Stress->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photolytic Photolytic (ICH Q1B conditions) Stress->Photolytic Analysis Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis HPLC Stability-Indicating HPLC-UV/PDA Analysis->HPLC LCMS LC-MS for Identification Analysis->LCMS Results Data Evaluation HPLC->Results LCMS->Results Pathway Identify Degradation Products & Establish Pathways Results->Pathway Method Validate Stability-Indicating Method Results->Method

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to the GC-MS Validation for the Analysis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl cyclopentanecarboxylate (B8599756), a volatile ester, with High-Performance Liquid Chromatography (HPLC) as a potential alternative. This guide is based on established principles of analytical method validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Comparative Analysis of Analytical Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Methyl cyclopentanecarboxylate, offering high separation efficiency and definitive identification capabilities.[1][6] HPLC presents an alternative approach, particularly useful for less volatile compounds, though it can be adapted for some esters.[6][7] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[8]

Performance Comparison

The following tables summarize typical performance data for the analysis of this compound using GC-MS and a hypothetical HPLC-UV method. These values are representative and based on the general performance of these techniques for similar analytes.[9][10]

Table 1: Performance Comparison of GC-MS and HPLC-UV for this compound Analysis

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, followed by mass-based detection.[7]Separation based on polarity, followed by UV absorbance detection.[7]
Derivatization Not required.Not required.
Sensitivity High, with Limits of Detection (LOD) in the µg/L to ng/L range.[9]Moderate, with LOD typically in the mg/L range.[2]
Selectivity Very high due to mass spectrometric detection and fragmentation patterns.[9]Moderate, dependent on chromatographic resolution from interfering species.
Resolution Excellent for separating volatile compounds.[9]Good, but may be challenging for complex mixtures with co-eluting non-volatile impurities.
Typical Run Time 15-30 minutes.10-20 minutes.
Instrumentation Cost Higher.Lower to moderate.
Primary Application Ideal for volatile and semi-volatile compounds, offering structural confirmation.Broadly applicable to non-volatile and thermally sensitive compounds.[8]
Quantitative Validation Data

The validation of an analytical method involves assessing several key parameters to ensure it is fit for its intended purpose.[1][11] Below is a summary of representative validation data for the GC-MS analysis of this compound compared with a hypothetical HPLC-UV method.

Table 2: Summary of Validation Parameters

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.995R² ≥ 0.995[2][3]
Range 0.1 - 100 µg/mL1 - 500 µg/mLDependent on application.
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%Typically 98-102%[12]
Precision (%RSD) < 2%< 3%%RSD ≤ 2% is common[4]
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL-
Specificity Demonstrated by mass spectral data; no interference at the retention time of the analyte.Demonstrated by peak purity analysis; no co-eluting peaks at the analyte's retention time.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Robustness Unaffected by minor variations in oven temperature ramp rate and carrier gas flow rate.Unaffected by minor variations in mobile phase composition and column temperature.The reliability of an analysis with respect to deliberate variations in method parameters.[11]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results.

GC-MS Method Protocol

This protocol outlines the procedure for the quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[4]

  • Prepare a stock solution of approximately 1 mg/mL.[4] For quantitative analysis, create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Filter the final solutions through a 0.22 µm syringe filter into a GC vial.[12]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.[4]

  • Transfer Line Temperature: 280 °C.[4]

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • For quantification, use a characteristic ion (e.g., m/z 87, the base peak) and integrate the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC-UV Method Protocol (Hypothetical Alternative)

This protocol describes a hypothetical HPLC-UV method for the analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Prepare a stock solution of approximately 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 µg/mL.

  • Filter the final solutions through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Identify this compound by its retention time.

  • Integrate the peak area at the specified wavelength.

  • Construct a calibration curve and determine the concentration of the analyte in the samples.

GC-MS Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC-MS method for the analysis of this compound.

GCMS_Validation_Workflow GC-MS Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting A Analyte & Matrix Characterization This compound B Instrument & Column Selection GC-MS with DB-5ms column A->B C Optimization of Parameters Oven Program, Inlet Temp, Flow Rate B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision Repeatability Intermediate Precision C->G H LOD & LOQ C->H I Robustness C->I K Validation Report Summary of Results Acceptance Criteria Met D->K E->K F->K G->K H->K I->K J Validation Protocol J->D J->E J->F J->G J->H J->I

Caption: GC-MS Method Validation Workflow.

Conclusion

For the analysis of this compound, GC-MS stands out as the superior technique due to its high sensitivity, selectivity, and the definitive structural information provided by mass spectrometry. While HPLC-UV can be a viable, more cost-effective alternative, it may lack the sensitivity and specificity required for trace-level analysis or in the presence of complex matrices. The choice of method should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample, and regulatory expectations. Proper method validation, following established guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[1]

References

Determining the Purity of Methyl Cyclopentanecarboxylate: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like methyl cyclopentanecarboxylate (B8599756) is paramount for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of methyl cyclopentanecarboxylate, complete with supporting experimental data and detailed methodologies.

This compound is a cyclic ester that can be synthesized via methods such as the Favorskii rearrangement of 2-chlorocyclohexanone.[1] Potential impurities in this process can include unreacted starting materials (e.g., 2-chlorocyclohexanone, cyclopentanecarboxylic acid), residual solvents, and byproducts from side reactions like condensation.[1] The choice of analytical technique for purity assessment depends on the volatility and thermal stability of the analyte and its potential impurities.[2][3]

Comparative Analysis: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques for purity analysis, each with distinct advantages and limitations for the analysis of a moderately volatile and thermally stable compound like this compound.[2][3]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[4]

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds.[5] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase.[5]

The following table summarizes the key performance characteristics of a proposed reversed-phase HPLC method and a GC-FID (Flame Ionization Detection) method for the purity determination of this compound.

ParameterHPLC-UVGC-FID
Principle Separation based on polarity and partitioning between liquid mobile and solid stationary phases.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5]
Strengths Versatile for a wide range of compounds, including non-volatile impurities. Room temperature operation prevents degradation of thermally labile compounds.High resolution and efficiency for volatile compounds. FID provides excellent sensitivity for hydrocarbons.[6]
Limitations Requires a chromophore for UV detection; this compound has a weak chromophore, necessitating detection at low wavelengths (e.g., 210 nm).[6]Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile impurities.[3]
Typical Application Routine purity testing, quantification of non-volatile impurities such as starting carboxylic acids.Purity testing of volatile compounds, analysis of residual solvents and volatile byproducts.[6]
Estimated Purity (%) >99% (based on area percent)>99% (based on area percent)
Major Impurity 1 (%) ~0.5% (Cyclopentanecarboxylic acid)~0.3% (Unidentified volatile impurity)
Retention Time (min) ~5.8~8.2
Resolution (Rs) > 2.0> 2.0
Theoretical Plates (N) > 3000> 50000
Tailing Factor (Tf) 1.11.0

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC System with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL[7]

  • Detection Wavelength: 210 nm[6]

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Data Analysis: The purity of this compound is calculated using the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Method

This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[6]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Ensure the sample is fully dissolved.

Data Analysis: Similar to the HPLC method, the purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for the HPLC purity determination and the logical relationship in method selection.

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) start->sample_prep instrument_setup Instrument Setup (Mobile Phase, Column, Flow Rate, Temperature) start->instrument_setup injection Sample Injection sample_prep->injection instrument_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (at 210 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (Area Percent) data_proc->purity_calc report Report Generation purity_calc->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection analyte Analyte: This compound volatile Volatile & Thermally Stable? analyte->volatile Consider Properties non_volatile_impurities Concern about Non-Volatile Impurities? volatile->non_volatile_impurities No / Also consider gc_method GC-FID is a Suitable Method volatile->gc_method Yes hplc_method HPLC-UV is a Suitable Method non_volatile_impurities->hplc_method Yes both_methods Use Both Methods for Comprehensive Analysis non_volatile_impurities->both_methods For comprehensive profile gc_method->both_methods hplc_method->both_methods

Caption: Decision logic for selecting an analytical method.

References

A Comparative Analysis of Methyl Cyclopentanecarboxylate and Methyl Cyclohexanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the myriad of choices, cyclic esters such as Methyl Cyclopentanecarboxylate (B8599756) and Methyl Cyclohexanecarboxylate (B1212342) serve as crucial intermediates. This guide provides a detailed comparative analysis of these two compounds, focusing on their physicochemical properties, spectroscopic signatures, and synthetic protocols, supported by experimental data to inform researchers, scientists, and drug development professionals in their applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a molecule dictate its behavior in a chemical reaction. A summary of the key physicochemical properties of Methyl Cyclopentanecarboxylate and Methyl Cyclohexanecarboxylate is presented below.

PropertyThis compoundMethyl Cyclohexanecarboxylate
Molecular Formula C₇H₁₂O₂[1][2][3][4][5]C₈H₁₄O₂[6][7][8]
Molecular Weight 128.17 g/mol [1][9][10]142.20 g/mol [11]
Boiling Point 81-82 °C at 5 mmHg[1][12]183 °C (lit.)[6][11][13][14]
Density 1.014 g/mL[1]0.995 g/mL at 25 °C (lit.)[6][11][13][14]
Refractive Index 1.4356 (20°C)[15]n20/D 1.443 (lit.)[11][13][14]
Solubility Difficult to mix with water[1]Limited solubility in water, soluble in organic solvents[16]
Appearance Clear, colorless to almost colorless liquid[1][2]Clear, colorless to light yellow liquid

Spectroscopic Analysis: Unveiling the Molecular Fingerprints

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. Below is a comparative summary of the key spectroscopic features of this compound and Methyl Cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (CDCl₃)Methyl Cyclohexanecarboxylate (CDCl₃)
¹H NMR (ppm) ~3.67 (s, 3H, -OCH₃), ~2.7 (m, 1H, -CH-CO), 1.5-1.9 (m, 8H, cyclopentyl)[15]~3.67 (s, 3H, -OCH₃), ~2.29 (tt, 1H, -CH-CO), 1.20-1.95 (m, 10H, cyclohexyl)[1]
¹³C NMR (ppm) Data not readily available in searches.~176.8 (C=O), ~51.4 (-OCH₃), ~43.3 (-CH-CO), ~29.1, ~25.8, ~25.5 (cyclohexyl)[1]
Infrared (IR) Spectroscopy
Functional GroupThis compound (cm⁻¹)Methyl Cyclohexanecarboxylate (cm⁻¹)
C-H (sp³) stretch Not specified in searches.2930, 2855[1]
C=O (ester) stretch ~1730~1735[1]
C-O stretch Not specified in searches.1200, 1170[1]
Mass Spectrometry (Electron Ionization)
Fragment (m/z)This compoundMethyl Cyclohexanecarboxylate
Molecular Ion [M]⁺ 128[10]142[7]
Base Peak 87 [M-C₂H₅O]⁺[10]87 [M-C₃H₇O]⁺
Other Key Fragments 100 [M-CO]⁺, 69, 55[10]111 [M-OCH₃]⁺, 83, 55

Experimental Protocols: Synthesis of the Esters

The most common and straightforward method for the synthesis of both this compound and Methyl Cyclohexanecarboxylate is the Fischer esterification of the corresponding carboxylic acid.

General Fischer Esterification Protocol

Materials:

  • Cyclopentanecarboxylic acid or Cyclohexanecarboxylic acid (1.0 eq)

  • Anhydrous methanol (B129727) (10-20 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • The crude product can be further purified by distillation.

A detailed protocol for the synthesis of this compound involves the reaction of Cyclopentanecarboxylic acid with oxalyl chloride followed by the addition of methanol.[17]

Comparative Reactivity and Performance

While direct, side-by-side experimental comparisons of the reactivity of this compound and Methyl Cyclohexanecarboxylate are not extensively documented in the readily available literature, we can infer their relative performance based on fundamental principles of organic chemistry.

The primary difference between the two molecules lies in the size of the cycloalkane ring. The cyclopentyl ring in this compound is generally considered to have slightly more ring strain than the more stable chair conformation of the cyclohexyl ring in Methyl Cyclohexanecarboxylate. This difference in ring strain could potentially influence the reactivity at the adjacent ester group, although the effect is likely to be subtle.

In reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or transesterification, the steric hindrance around the reaction center plays a significant role. Both esters have a secondary carbon attached to the carbonyl group. The chair conformation of the cyclohexane (B81311) ring may present a slightly different steric environment compared to the envelope or twist conformations of the cyclopentane (B165970) ring. However, without specific kinetic data, it is difficult to definitively state which would react faster.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the synthesis process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for Fischer esterification.

Fischer_Esterification_Workflow Reactants Carboxylic Acid + Methanol + H₂SO₄ Reaction Reflux (2-4 hours) Reactants->Reaction Workup Quenching (H₂O) & Extraction (Ether) Reaction->Workup Washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Workup->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Product Crude Ester Evaporation->Product

Caption: Experimental workflow for Fischer esterification.

Synthesis_Logic_Flow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Methanol Add_Catalyst Add H₂SO₄ Start->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ether Cool->Extract Neutralize Neutralize with NaHCO₃ Extract->Neutralize Dry Dry Organic Layer Neutralize->Dry Purify Purify by Distillation Dry->Purify Final_Product Pure Ester Purify->Final_Product

Caption: Logical flow of the synthesis and workup process.

Conclusion

Both this compound and Methyl Cyclohexanecarboxylate are valuable intermediates in organic synthesis. Their selection will likely depend on the specific structural requirements of the target molecule rather than significant differences in their general reactivity. Methyl Cyclohexanecarboxylate offers a slightly larger and more conformationally defined non-polar scaffold, while this compound provides a more compact cyclic structure. The provided physicochemical and spectroscopic data, along with the detailed synthesis protocols, should serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors. Further kinetic studies are warranted to provide a more definitive quantitative comparison of their reactivity.

References

A Comparative Guide to the Spectroscopic Differences Between Cyclopentane and Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry and drug development, the subtle structural distinctions between alicyclic rings can profoundly influence a molecule's pharmacological profile. Cyclopentane (B165970) and cyclohexane (B81311) rings are common scaffolds in many therapeutic agents. While differing by only a single methylene (B1212753) unit, their unique conformational behaviors give rise to distinct spectroscopic signatures. Cyclohexane is renowned for its stable, strain-free chair conformation, whereas cyclopentane is characterized by its fluxional nature, rapidly interconverting between envelope and twist forms in a process known as pseudorotation.[1][2][3] These conformational differences are key to understanding their differing spectroscopic outputs in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed comparison of these techniques, supported by experimental data, to aid researchers in the structural elucidation of cyclopentane and cyclohexane derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, as it is highly sensitive to the local electronic environment of atomic nuclei.

Key Distinctions

  • ¹H NMR: Due to the rapid pseudorotation of the cyclopentane ring at room temperature, the protons are typically observed as a single, time-averaged signal.[4] In contrast, the rigid chair conformation of cyclohexane leads to two distinct proton environments: axial and equatorial. At low temperatures, these can be resolved, with axial protons generally appearing upfield from their equatorial counterparts.[5] In substituted derivatives, these differences become more pronounced and complex.[6]

  • ¹³C NMR: Like the proton spectra, unsubstituted cyclopentane and cyclohexane each show a single resonance line, indicating that all carbon atoms are chemically equivalent on the NMR timescale.[4][7] However, the chemical shifts are slightly different. Upon substitution, significant changes in chemical shifts are observed for the carbons within the ring, which can span a range of over 35 ppm.[6]

Comparative NMR Data
CompoundRing SizeTechniqueChemical Shift (δ) ppmNotes
Cyclopentane5¹H NMR~1.51Single sharp peak due to rapid pseudorotation.[8][9]
Cyclohexane6¹H NMR~1.44Single sharp peak at room temperature due to rapid chair-flip.[6][9]
Methylcyclopentane (B18539)5¹³C NMRC1: ~35.0, C2/5: ~34.5, C3/4: ~25.0, CH₃: ~20.0Multiple signals due to substitution.
Methylcyclohexane (B89554)6¹³C NMRC1: ~32.9, C2/6: ~35.8, C3/5: ~26.8, C4: ~26.0, CH₃: ~22.6Multiple signals due to substitution.
Unsubstituted Cyclopentane5¹³C NMR~25.6All five carbons are equivalent.[4]
Unsubstituted Cyclohexane6¹³C NMR~27.1All six carbons are equivalent.[7]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4][7]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For cyclohexane derivatives where conformational locking is studied, low-temperature experiments may be required.

  • Referencing: Chemical shifts are referenced internally to the residual solvent signal or to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.[4][7]

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis of chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups and gaining insight into molecular structure and conformation.

Key Distinctions

The primary differences in the IR spectra of cyclopentane and cyclohexane derivatives arise from their distinct vibrational modes, influenced by ring strain and symmetry.

  • C-H Stretching: Both classes of compounds exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.[10] However, the precise positions and shapes of these bands can differ. For instance, the CH₂ vibrations for methylcyclopentane are found at 2866 and 2952 cm⁻¹, while for methylcyclohexane they appear at 2854 and 2927 cm⁻¹.[11]

  • Fingerprint Region: The most significant differences are found in the "fingerprint region" (below 1500 cm⁻¹). Cyclopentane and its derivatives often show a characteristic intense absorption band around 890 cm⁻¹ (11.2 µm), which is absent in cyclohexanes.[12] The overall pattern of peaks in this region is unique to the specific molecule and its conformation, making it a powerful tool for identification.[10] The conformational flexibility of cyclopentane can lead to broader absorption bands compared to the more rigid cyclohexane chair.[13]

Comparative IR Data
Compound ClassVibrational ModeTypical Wavenumber (cm⁻¹)Notes
Cyclopentane DerivativesC-H Stretch2860-2960Strong absorption.
CH₂ Bend (Scissoring)~1460Medium to strong absorption.[10]
Ring Vibration~890Characteristic and often intense band.[12]
Cyclohexane DerivativesC-H Stretch2850-2950Strong absorption.
CH₂ Bend (Scissoring)~1450Medium to strong absorption.
Ring/Skeletal VibrationsMultiple bandsThe specific pattern is highly dependent on substitution and stereochemistry.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquid Film: For neat liquid samples, place a single drop between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest and place it in a solution cell.

  • Background Spectrum: Record a background spectrum of the salt plates or the solvent-filled cell.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify characteristic vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. Electron Impact (EI) ionization is commonly used, which causes the molecule to fragment in predictable ways, providing a "molecular fingerprint."

Key Distinctions

The fragmentation patterns of cyclopentane and cyclohexane rings are distinct and diagnostic.

  • Molecular Ion (M⁺): Both compound types will show a molecular ion peak, but its intensity can vary.

  • Fragmentation Pathways:

    • Cyclopentane: Upon ionization, cyclopentane (m/z 70) readily loses an ethene molecule (C₂H₄, 28 Da) to form a characteristic and often abundant fragment ion at m/z 42 .[14] Another common fragment is seen at m/z 41.[15]

    • Cyclohexane: The most characteristic fragmentation of cyclohexane (m/z 84) also involves the loss of ethene, but it results in a prominent ion at m/z 56 .[16]

    • Substituted Rings: Alkyl-substituted cycloalkanes typically fragment via cleavage of the bond connecting the alkyl group to the ring, with the positive charge remaining on the more stable ring fragment.[15] This leads to different fragment masses that can easily distinguish between isomers. For example, ethylcyclopentane (B167899) (M⁺ at m/z 98) loses an ethyl radical (29 Da) to give a strong peak at m/z 69 , while its isomer methylcyclohexane (M⁺ at m/z 98) loses a methyl radical (15 Da) to produce a key fragment at m/z 83 .[15]

Comparative Mass Spectrometry Data
CompoundRing SizeMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Notes
Cyclopentane57055 (M-15), 42 (M-28), 41The m/z 42 peak, from the loss of ethene, is often the base peak.[14][15]
Cyclohexane68469 (M-15), 56 (M-28)The m/z 56 peak is a characteristic fragment.[16]
Ethylcyclopentane59869 (M-29)Loss of the ethyl side chain is a major pathway.[15]
Methylcyclohexane69883 (M-15)Loss of the methyl side chain is a major pathway.[15]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.

  • Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them using a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and interpreting the fragmentation pattern to deduce the structure.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Purified Derivative NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Liquid Film or Solution Sample->IR_Prep MS_Prep Prepare for GC or Direct Inlet Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data MS_Data Mass-to-Charge (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Fragmentation_Pathways

Conclusion

The spectroscopic differences between cyclopentane and cyclohexane derivatives are direct consequences of their fundamental structural and conformational properties. Cyclohexane's rigid chair conformation leads to well-defined and distinct signals, particularly in NMR. In contrast, cyclopentane's pseudorotation results in time-averaged signals and unique vibrational modes. In mass spectrometry, the differing ring sizes dictate characteristic fragmentation pathways that serve as reliable diagnostic tools. For professionals in drug development and chemical research, a comprehensive approach utilizing NMR, IR, and MS is essential for the unambiguous characterization of these common and important alicyclic systems.

References

Reactivity of Cyclopentanecarboxylates: A Comparative Analysis of Methyl, Ethyl, and Propyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of methyl, ethyl, and propyl cyclopentanecarboxylates. This report synthesizes established principles of organic chemistry to predict reactivity trends and provides a general experimental framework for their comparative analysis.

Predicted Reactivity Trend

The alkaline hydrolysis (saponification) of esters is a bimolecular nucleophilic acyl substitution (BAC2) reaction. The rate of this reaction is primarily influenced by steric and electronic factors. In the case of methyl, ethyl, and propyl cyclopentanecarboxylates, the cyclopentanecarboxylate (B8599756) portion of the molecule remains constant. Therefore, the difference in reactivity will be dictated by the nature of the alkyl group (methyl, ethyl, or propyl) of the alcohol moiety.

The expected order of reactivity for the alkaline hydrolysis of these esters is:

Methyl cyclopentanecarboxylate > Ethyl cyclopentanecarboxylate > Propyl cyclopentanecarboxylate

This trend is primarily attributed to steric hindrance . The hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. As the size of the alkyl group increases from methyl to ethyl to propyl, the steric bulk around the reaction center increases. This increased steric hindrance impedes the approach of the nucleophile, leading to a decrease in the reaction rate.

Theoretical Framework: Logical Relationship of Reactivity

The relationship between the structure of the alkyl group and the rate of hydrolysis can be visualized as a logical progression based on the concept of steric hindrance.

G cluster_0 Alkyl Group cluster_1 Steric Hindrance cluster_2 Reactivity (Hydrolysis Rate) Methyl Methyl (CH₃) Low Low Methyl->Low leads to Ethyl Ethyl (CH₂CH₃) Medium Medium Ethyl->Medium leads to Propyl Propyl (CH₂CH₂CH₃) High High Propyl->High leads to Fastest Fastest Low->Fastest results in Intermediate Intermediate Medium->Intermediate results in Slowest Slowest High->Slowest results in

Caption: Logical relationship between alkyl group size, steric hindrance, and ester reactivity.

Experimental Protocol: Comparative Saponification Kinetics

To empirically determine the relative reactivities, a kinetic study of the saponification of methyl, ethyl, and propyl cyclopentanecarboxylate can be performed. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the second-order rate constants for the alkaline hydrolysis of methyl, ethyl, and propyl cyclopentanecarboxylate at a constant temperature.

Materials:

  • This compound

  • Ethyl cyclopentanecarboxylate

  • Propyl cyclopentanecarboxylate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol (or a suitable solvent to ensure miscibility)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Conical flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Prepare equimolar solutions of each ester and sodium hydroxide in a suitable solvent (e.g., 80:20 ethanol:water).

    • Place the flasks containing the ester solutions and the NaOH solution in a constant temperature water bath and allow them to reach thermal equilibrium.

  • Initiation of Reaction:

    • To initiate the reaction, pipette a known volume of the pre-heated NaOH solution into the flask containing the pre-heated ester solution. Start a stopwatch immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl. This will neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The concentration of the ester consumed at time 't' is equal to the initial concentration of NaOH minus the concentration of NaOH at time 't'.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant (k).

Experimental Workflow:

G start Start prep Prepare equimolar solutions of ester and NaOH start->prep equilibrate Equilibrate reactants at constant temperature prep->equilibrate mix Mix reactants to start the reaction equilibrate->mix aliquot Withdraw aliquots at timed intervals mix->aliquot quench Quench reaction with excess standard HCl aliquot->quench titrate Titrate with standard NaOH quench->titrate calculate Calculate [Ester] vs. time titrate->calculate plot Plot 1/[Ester] vs. time calculate->plot determine_k Determine rate constant (k) from the slope plot->determine_k end End determine_k->end

Caption: General experimental workflow for determining the saponification rate constant.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in a table for easy comparison.

EsterAlkyl GroupPredicted Relative RateExperimentally Determined Rate Constant (k) at [Temperature] (M⁻¹s⁻¹)
This compoundMethylFastestTo be determined experimentally
Ethyl cyclopentanecarboxylateEthylIntermediateTo be determined experimentally
Propyl cyclopentanecarboxylatePropylSlowestTo be determined experimentally

Conclusion

Based on fundamental principles of organic reaction mechanisms, the reactivity of methyl, ethyl, and propyl cyclopentanecarboxylates in alkaline hydrolysis is predicted to decrease with increasing size of the alkyl group due to steric hindrance. This compound is expected to be the most reactive, followed by the ethyl ester, and then the propyl ester. The provided experimental protocol offers a framework for the quantitative verification of this reactivity trend. For researchers in drug development, understanding these relative reactivities is crucial for predicting the stability and hydrolysis rates of potential prodrugs or other ester-containing molecules under physiological conditions.

A Comparative Guide to the Quantitative Analysis of Methyl Cyclopentanecarboxylate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for the quantitative analysis of methyl cyclopentanecarboxylate (B8599756). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research, development, and quality control. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection.

Introduction to Methyl Cyclopentanecarboxylate Quantification

This compound (C₇H₁₂O₂) is a key intermediate and building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1][2] Accurate quantification of this compound is essential for reaction monitoring, yield determination, and purity assessment. While various analytical techniques can be employed, their performance characteristics differ significantly. This guide focuses on the validation of a qNMR method and compares it with the widely used chromatographic techniques of GC-FID and HPLC-UV.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of this compound using qNMR, GC-FID, and HPLC-UV. Data for qNMR and HPLC-UV are based on established validation principles for similar small molecules, while GC-FID data is adapted from methods for structurally related esters.[3][4]

Validation Parameter qNMR GC-FID HPLC-UV
Linearity (R²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%96.0 - 104.0%
Precision (RSD) < 1.0%< 2.0%< 2.5%
Specificity High (Structure-specific)High (Separation-based)Moderate to High
Limit of Detection (LOD) ~0.1%~0.01%~0.05%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.15%
Analysis Time per Sample ~10-15 minutes~20-30 minutes~15-25 minutes
Primary Method YesNo (Requires reference standard)No (Requires reference standard)

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[5][6] The signal intensity is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination without the need for a specific reference standard of the analyte itself.[7][8]

Methodology:

  • Internal Standard Selection: A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals is chosen.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the this compound (e.g., the methoxy (B1213986) protons at ~3.67 ppm) and the internal standard.

    • Calculate the concentration or purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust technique for the quantification of volatile and thermally stable compounds like this compound.[4] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the mass of the carbon-containing analyte.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate (B1210297) or hexane.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

    • An internal standard (e.g., dodecane) can be added to both the calibration standards and the unknown samples to improve precision.

  • GC-FID Conditions:

    • System: Gas chromatograph equipped with a flame ionization detector.[4]

    • Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, which lacks a strong chromophore, UV detection at a low wavelength is necessary.[10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • HPLC-UV Conditions:

    • System: A standard HPLC system with a UV detector.[4]

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 210 nm.[4][10]

    • Injection Volume: 10 µL.[4]

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the calibration standards.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

qNMR_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Analyte Weigh Analyte IS_prep Weigh Internal Standard (IS) Solvent Add Deuterated Solvent IS_prep->Solvent Mix Vortex to Homogenize Solvent->Mix Transfer Transfer to NMR Tube Mix->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set Acquisition Parameters (d1, ns) Load->Setup Acquire Acquire FID Setup->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate Result Result Calculate->Result Validation_Comparison cluster_qnmr qNMR cluster_gc_hplc GC-FID / HPLC-UV q_linearity Linearity q_accuracy Accuracy q_linearity->q_accuracy q_precision Precision q_linearity->q_precision q_valid Valid Method q_linearity->q_valid q_accuracy->q_valid c_accuracy Accuracy q_precision->q_valid q_specificity Specificity (Structural) q_specificity->q_valid q_lod_loq LOD/LOQ q_lod_loq->q_valid c_linearity Linearity c_linearity->c_accuracy c_precision Precision c_linearity->c_precision c_valid Valid Method c_linearity->c_valid c_accuracy->c_valid c_precision->c_valid c_specificity Specificity (Retention Time) c_specificity->c_valid c_lod_loq LOD/LOQ c_lod_loq->c_valid

References

A Comparative Guide to the Synthesis of Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates like methyl cyclopentanecarboxylate (B8599756) is crucial. This versatile five-membered ring structure is a valuable building block in the creation of more complex molecules. This guide provides a detailed comparison of the primary synthetic routes to methyl cyclopentanecarboxylate, focusing on objective performance metrics, experimental data, and detailed methodologies to inform the selection of the most suitable pathway for your research needs.

Comparison of Synthetic Performance

The choice of a synthetic route is often a balance between yield, the harshness of reaction conditions, the availability and cost of starting materials, and scalability. The following table summarizes the key performance indicators for the primary synthetic pathways to this compound.

ParameterFischer-Speier EsterificationVia Acyl ChlorideFavorskii Rearrangement
Starting Materials Cyclopentanecarboxylic acid, Methanol (B129727)Cyclopentanecarboxylic acid, Oxalyl chloride, Methanol2-Chlorocyclohexanone (B41772), Sodium methoxide (B1231860)
Key Reagents Strong acid catalyst (e.g., HCl)DMF (catalyst)Ether (solvent)
Typical Yield Generally high, but equilibrium-driven85%[1]56-61%[2]
Reaction Time Varies (equilibrium)~26 hours[1]~2.7 hours[2]
Reaction Temperature RefluxRoom temperatureReflux
Key Advantages Atom economical, uses common reagents.High yield, proceeds under mild temperature conditions.Utilizes a different, readily available starting material.
Key Disadvantages Equilibrium may limit yield without excess reagent or water removal.Use of hazardous oxalyl chloride.Moderate yield, potential for side products.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.

Fischer_Esterification Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid This compound This compound Cyclopentanecarboxylic Acid->this compound + Methanol, H+ Methanol Methanol Methanol->this compound

Caption: Fischer-Speier esterification of cyclopentanecarboxylic acid.

Acyl_Chloride_Route Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarboxylic Acid->Cyclopentanecarbonyl Chloride + Oxalyl Chloride, DMF This compound This compound Cyclopentanecarbonyl Chloride->this compound + Methanol

Caption: Synthesis via an intermediate acyl chloride.

Favorskii_Rearrangement 2-Chlorocyclohexanone 2-Chlorocyclohexanone This compound This compound 2-Chlorocyclohexanone->this compound + Sodium Methoxide

Caption: Favorskii rearrangement of 2-chlorocyclohexanone.

Experimental Protocols

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Procedure:

  • In a round-bottom flask, dissolve cyclopentanecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by distillation under reduced pressure.

Synthesis via Acyl Chloride

This two-step procedure first converts the carboxylic acid to a more reactive acyl chloride, which is then esterified.[1]

Step 1: Synthesis of Cyclopentanecarbonyl Chloride

  • In an oven-dried flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (B109758).[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature for 7 hours.[1]

  • After the reaction is complete, remove the solvent and excess oxalyl chloride under vacuum.[1]

Step 2: Esterification of Cyclopentanecarbonyl Chloride

  • Dissolve the crude cyclopentanecarbonyl chloride in methanol.[1]

  • Stir the reaction for 19 hours.[1]

  • Concentrate the mixture under vacuum.[1]

  • Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the final product by distillation to obtain this compound (85% yield).[1]

Favorskii Rearrangement

This method utilizes a ring contraction of a cyclic α-halo ketone to form the ester.[2]

Procedure:

  • In a suitable flask equipped with a stirrer and a reflux condenser, prepare a suspension of sodium methoxide (1.1 moles) in anhydrous ether.[2]

  • To the stirred suspension, add a solution of 2-chlorocyclohexanone (1 mole) in dry ether dropwise. The reaction is exothermic and the rate of addition should be controlled.[2]

  • After the addition is complete, heat the mixture under reflux for 2 hours.[2]

  • Cool the reaction mixture and add water to dissolve the salts.[2]

  • Separate the ether layer and extract the aqueous layer with two portions of ether.[2]

  • Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[2]

  • Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.[2]

  • Distill the crude ester under reduced pressure to yield this compound (72-78 g, 56-61%).[2]

Workflow for Selecting a Synthetic Route

The selection of an appropriate synthetic route depends on various factors specific to the research context. The following diagram outlines a logical workflow to aid in this decision-making process.

Decision_Workflow start Start: Need to Synthesize This compound q_yield Is highest possible yield critical? start->q_yield q_reagents Are hazardous reagents (e.g., oxalyl chloride) a concern? q_yield->q_reagents No acyl_chloride Consider Acyl Chloride Route q_yield->acyl_chloride Yes q_starting_material Is Cyclopentanecarboxylic Acid unavailable or expensive? q_reagents->q_starting_material No fischer Consider Fischer Esterification q_reagents->fischer Yes q_starting_material->fischer No favorskii Consider Favorskii Rearrangement q_starting_material->favorskii Yes

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Guide to Ring Contraction Methodologies: Favorskii Rearrangement vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of carbocyclic frameworks is a cornerstone of molecular design. Ring contraction reactions offer a powerful strategy for accessing smaller, often more strained and functionally dense ring systems from larger, more readily available precursors. This guide provides an objective comparison of the Favorskii rearrangement with other prominent ring contraction methods, namely the Wolff rearrangement and the Ramberg-Bäcklund reaction, supported by experimental data and detailed protocols.

The Favorskii rearrangement, a base-catalyzed transformation of α-halo ketones, has long been a staple in the synthetic chemist's toolbox for effecting ring contraction. However, alternative methods such as the Wolff rearrangement of α-diazo ketones and the Ramberg-Bäcklund reaction of α-halo sulfones present distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and efficiency. Understanding these differences is crucial for selecting the optimal method for a given synthetic challenge.

Mechanism Overview

A fundamental understanding of the reaction mechanisms is essential for predicting reactivity and potential side reactions.

Favorskii Rearrangement: The classical mechanism for cyclic α-halo ketones involves the formation of a bicyclic cyclopropanone (B1606653) intermediate. Base-induced deprotonation at the α'-position leads to an enolate, which undergoes intramolecular nucleophilic substitution to displace the halide. The strained cyclopropanone is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide), leading to ring opening and the formation of the ring-contracted carboxylic acid or ester. For substrates lacking an α'-hydrogen, a "quasi-Favorskii" or "semi-benzilic acid" type rearrangement occurs without a cyclopropanone intermediate.[1][2]

Wolff Rearrangement: This reaction proceeds through the decomposition of an α-diazo ketone, typically induced thermally, photochemically, or via metal catalysis (e.g., with silver salts).[3] The loss of dinitrogen generates a highly reactive α-ketocarbene, which undergoes a 1,2-rearrangement to form a ketene (B1206846). This ketene intermediate can then be trapped by a variety of nucleophiles, such as water, alcohols, or amines, to yield the corresponding carboxylic acid derivative. In the context of cyclic α-diazo ketones, this rearrangement results in a one-carbon ring contraction.[1][3]

Ramberg-Bäcklund Reaction: This method utilizes an α-halo sulfone as the starting material.[4] Treatment with a strong base leads to deprotonation at the α-position, forming a carbanion. This carbanion then displaces the adjacent halide in an intramolecular fashion to form a transient, unstable three-membered episulfone (thiirane dioxide) intermediate. This intermediate readily extrudes sulfur dioxide (SO₂) in a cheletropic elimination to furnish the corresponding alkene.[4][5] When applied to a cyclic α-halo sulfone where the sulfone and halogen are on adjacent carbons of a substituent, a ring contraction can be achieved.

Reaction Mechanism Diagrams

Favorskii_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product alpha_Halo_Ketone α-Halo Ketone Enolate Enolate alpha_Halo_Ketone->Enolate + Base (-H⁺) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (-X⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate + Nucleophile (e.g., RO⁻) Ring_Contracted_Ester Ring-Contracted Ester/Acid Tetrahedral_Intermediate->Ring_Contracted_Ester Ring Opening

Caption: Mechanism of the Favorskii Rearrangement.

Wolff_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product alpha_Diazo_Ketone α-Diazo Ketone alpha_Ketocarbene α-Ketocarbene alpha_Diazo_Ketone->alpha_Ketocarbene hν, Δ, or Metal Cat. (-N₂) Ketene Ketene Intermediate alpha_Ketocarbene->Ketene 1,2-Rearrangement Ring_Contracted_Ester Ring-Contracted Ester/Acid Ketene->Ring_Contracted_Ester + Nucleophile (e.g., ROH)

Caption: Mechanism of the Wolff Rearrangement.

Ramberg_Backlund_Reaction cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product alpha_Halo_Sulfone α-Halo Sulfone Carbanion Carbanion alpha_Halo_Sulfone->Carbanion + Base (-H⁺) Episulfone Episulfone Intermediate Carbanion->Episulfone Intramolecular SN2 (-X⁻) Alkene Alkene Episulfone->Alkene Extrusion (-SO₂)

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Performance Comparison: Ring Contraction of a Six-Membered Ring

To provide a direct comparison, we will consider the conversion of a cyclohexane (B81311) derivative to a cyclopentane (B165970) derivative, a common transformation in organic synthesis.

ReactionStarting MaterialProductReagents & ConditionsYield (%)
Favorskii Rearrangement 2-Chlorocyclohexanone (B41772)Methyl cyclopentanecarboxylate (B8599756)NaOMe, Et₂O, reflux56-61
Wolff Rearrangement 2-Diazocyclohexanone (B1655139)Methyl cyclopentanecarboxylate1. hν, MeOH2. BnOH, 2,4,6-collidine, 160 °C30-83
Ramberg-Bäcklund Reaction (Chloromethyl)cyclohexyl sulfoneCyclopenteneStrong base (e.g., KOtBu)Varies

Experimental Protocols

Favorskii Rearrangement of 2-Chlorocyclohexanone

Objective: To synthesize this compound from 2-chlorocyclohexanone.

Materials:

Procedure:

  • A solution of sodium methoxide is prepared from sodium metal and anhydrous methanol under an inert atmosphere.

  • A solution of 2-chlorocyclohexanone in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at a controlled rate to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred and heated under reflux for several hours.

  • The reaction is then cooled and quenched by the careful addition of saturated aqueous ammonium chloride.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with 5% HCl, 5% NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford this compound.

Wolff Rearrangement of 2-Diazocyclohexanone (General Photochemical Protocol)

Objective: To synthesize this compound from 2-diazocyclohexanone.

Materials:

  • 2-Diazocyclohexanone

  • Anhydrous methanol (MeOH)

  • High-pressure mercury lamp or other suitable UV light source

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of 2-diazocyclohexanone in anhydrous methanol is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a period of time.

  • The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a low temperature (e.g., using a cooling bath).

  • The progress of the reaction is monitored by TLC or GC to determine the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Ramberg-Bäcklund Reaction (General Protocol for a Cyclic α-Halo Sulfone)

Objective: To synthesize a ring-contracted alkene from a cyclic α-halo sulfone.

Materials:

  • Cyclic α-halo sulfone (e.g., (chloromethyl)cyclohexyl sulfone)

  • Strong base (e.g., potassium tert-butoxide, KOtBu)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethyl sulfoxide, DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The cyclic α-halo sulfone is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • A solution or slurry of the strong base in the same anhydrous solvent is added slowly to the reaction mixture.

  • The reaction is stirred at the low temperature for a period of time and then allowed to warm to room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford the ring-contracted alkene.

Conclusion

The choice between the Favorskii rearrangement, Wolff rearrangement, and Ramberg-Bäcklund reaction for a ring contraction depends on several factors, including the availability of starting materials, the desired functional group in the product, and the tolerance of the substrate to the reaction conditions.

  • The Favorskii rearrangement is a reliable method for the ring contraction of α-halo ketones to carboxylic acid derivatives. It is particularly useful when the α-halo ketone is readily accessible.

  • The Wolff rearrangement provides a route to ring-contracted carboxylic acid derivatives from α-diazo ketones. The preparation of the α-diazo ketone is an additional synthetic step, but the reaction can be high-yielding under optimized conditions. The reaction conditions can be varied (thermal, photochemical, or metal-catalyzed) to suit the substrate.

  • The Ramberg-Bäcklund reaction offers a method for the synthesis of alkenes via ring contraction of α-halo sulfones. This reaction is mechanistically distinct from the other two and leads to a different product class. The preparation of the requisite α-halo sulfone is a key consideration.

Ultimately, the selection of the most appropriate ring contraction method requires careful consideration of the specific synthetic target and the overall synthetic strategy. This guide provides the foundational information to aid researchers in making an informed decision.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the olfactory properties of methyl cyclopentanecarboxylate (B8599756), ethyl cyclopentanecarboxylate, and propyl cyclopentanecarboxylate reveals nuances in their scent profiles and potencies. This guide provides a comparative analysis of their olfactory characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their structure-odor relationships.

This report synthesizes data on the odor profiles, odor thresholds, and physicochemical properties of three structurally related cyclopentanecarboxylate esters. While all three compounds share a characteristic fruity aroma, variations in their alkyl ester chain length influence their specific scent notes and olfactory potency.

Olfactory Profile and Potency: A Comparative Summary

The olfactory characteristics of methyl cyclopentanecarboxylate, ethyl cyclopentanecarboxylate, and propyl cyclopentanecarboxylate are summarized in the table below. A notable finding is the exceptionally low odor threshold of ethyl cyclopentanecarboxylate, indicating its high potency as an odorant.

CompoundOdor DescriptionOdor Threshold (in water)
This compound Pleasant, Fruity[1][2]Data not available
Ethyl Cyclopentanecarboxylate Pleasant, Fruity[3][4]0.001 ppb[3]
Propyl Cyclopentanecarboxylate FruityData not available

Physicochemical Properties

The physical and chemical properties of these esters are crucial for understanding their volatility and interaction with olfactory receptors.

PropertyThis compoundEthyl CyclopentanecarboxylatePropyl Cyclopentanecarboxylate
CAS Number 4630-80-25453-85-06270-34-4
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₉H₁₆O₂
Molecular Weight ( g/mol ) 128.17142.20156.22[5]
Boiling Point (°C) 158173-174192.3 (predicted)
LogP 1.762.292.82 (predicted)

Experimental Protocols

The determination of olfactory properties relies on standardized sensory analysis techniques. The methodologies outlined below are representative of the experimental approaches used to gather the data presented in this guide.

Odor Threshold Determination

The odor threshold, defined as the minimum concentration of a substance detectable by the human sense of smell, is a key measure of its potency. A common method for determining odor thresholds in water is the Forced-Choice Ascending Concentration Series Method .

Procedure:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of aqueous solutions of the ester are prepared in increasing concentrations, typically in logarithmic steps.

  • Presentation: Panelists are presented with sets of three samples, two of which are blanks (pure water) and one containing the odorant at a specific concentration.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds, which is the lowest concentration at which a panelist can reliably detect the odorant.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.

Workflow:

  • Sample Injection: A sample containing the volatile esters is injected into a gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer) for identification, and the other portion is directed to a sniffing port.

  • Sensory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Aroma Profile: By correlating the sensory data with the chemical data, the specific compounds responsible for the aroma can be identified.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Output Output Injector Sample Injection Column GC Column Injector->Column Separation Splitter Column Effluent Split Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port (Sensory Analysis) Splitter->SniffingPort AromaProfile Aroma Profile MS->AromaProfile SniffingPort->AromaProfile

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of an odorant molecule with an olfactory receptor (OR) in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. Esters, like the cyclopentanecarboxylates discussed here, are detected through this general pathway.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein Gαolf Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel cAMP-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Figure 2: General Olfactory Signaling Pathway for Esters.

Discussion

The available data indicates that the length of the alkyl chain in these cyclopentanecarboxylate esters plays a significant role in their olfactory properties. The ethyl ester, with a two-carbon chain, exhibits a remarkably low odor threshold, suggesting a particularly favorable interaction with olfactory receptors. While quantitative data for the methyl and propyl esters are not currently available, the general trend observed in homologous series of esters suggests that there is often an optimal chain length for maximum odor potency.

The "fruity" descriptor is common to all three esters, which is typical for this class of compounds. However, a more detailed sensory analysis using a trained panel would be necessary to elucidate the specific fruity notes (e.g., apple, pineapple, pear) and any other contributing aroma characteristics (e.g., sweet, floral, waxy) for each ester. Such a study would provide a more complete understanding of the structure-odor relationship within this series of compounds and would be invaluable for their application in the flavor and fragrance industry, as well as in the design of new molecules with specific olfactory properties for pharmaceutical applications.

References

A Comparative Guide to the Kinetic Studies of Cyclic Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis kinetics of various cyclic esters, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of reaction mechanisms and workflows to aid in understanding the stability and reactivity of these compounds.

Data Presentation: Comparative Kinetic Data for Cyclic Ester Hydrolysis

The rate of hydrolysis of cyclic esters is significantly influenced by ring size, substituents, and the pH of the medium. The stability of the ester bond is a critical factor in various applications, including drug delivery and polymer chemistry. Below is a summary of quantitative data from various studies.

Cyclic EsterRing SizeConditionRate ConstantActivation Energy (Ea) (kJ/mol)Half-life (t½)
β-Propiolactone4Neutral (Water, 25 °C)--225 min
β-Propiolactone4Acidic (pH 4, 25 °C)--5 hours
β-Propiolactone4Basic (pH 9, 25 °C)--10 minutes
γ-Butyrolactone5Acid-catalyzed (HCl)k_obs ≈ 0.02 min⁻¹ (pH 0.9)64.25~34 min (pH 0.9)
δ-Valerolactone6Acid-catalyzedInverse solvent kinetic isotope effect observed, indicative of acyl cleavage--
Glucono-δ-lactone6Water (25 °C)k_H₂O = 4.59 x 10⁻⁵ s⁻¹61.1-
Glucono-δ-lactone6Hydroxide ion catalysis (25 °C)k_OH⁻ = 2.76 x 10³ M⁻¹s⁻¹73.8-

Note: The direct comparison of rate constants can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview of the relative reactivity of these cyclic esters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are outlines for common analytical techniques used to monitor the hydrolysis of cyclic esters.

General Kinetic Experiment Setup (Batch Method)

This protocol describes a general procedure for initiating and monitoring the hydrolysis of a cyclic ester.

  • Reagent Preparation : Prepare a stock solution of the cyclic ester in a suitable solvent (e.g., acetonitrile (B52724), DMSO) at a known concentration. Prepare buffer solutions at the desired pH values (e.g., phosphate (B84403) buffer for neutral pH, HCl for acidic pH, NaOH for basic pH).

  • Reaction Initiation : In a thermostated reaction vessel, add the buffer solution and allow it to reach the desired temperature (e.g., 25 °C, 37 °C). To initiate the reaction, add a small aliquot of the cyclic ester stock solution to the pre-heated buffer with vigorous stirring. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction rate.

  • Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by:

    • Acidification : For base-catalyzed reactions, add a small amount of a strong acid (e.g., HCl) to neutralize the base.

    • Basification : For acid-catalyzed reactions, add a strong base (e.g., NaOH).

    • Dilution/Cooling : For neutral hydrolysis, diluting the sample in a cold aprotic solvent can significantly slow down the reaction.

  • Analysis : Analyze the quenched samples using an appropriate analytical technique such as HPLC, NMR, or GC-MS to determine the concentration of the remaining cyclic ester or the formed hydroxy acid.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for separating and quantifying the components of a reaction mixture.

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler is typically used.

  • Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase should be chosen to ensure good separation and stability of the analyte.[1] A gradient elution may be necessary to separate the cyclic ester from its hydrolysis product.[1]

  • Sample Preparation : Dilute the quenched reaction aliquots with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis : Inject the prepared samples into the HPLC system. The concentration of the cyclic ester and/or the hydroxy acid is determined by comparing the peak areas to a pre-established calibration curve.

  • Data Analysis : The rate constants are determined by plotting the natural logarithm of the ester concentration versus time (for pseudo-first-order kinetics) or by using the appropriate integrated rate law for second-order kinetics.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy allows for real-time monitoring of the reaction in the NMR tube without the need for quenching.

  • Sample Preparation : Dissolve the cyclic ester in a deuterated buffer solution (e.g., phosphate buffer in D₂O) directly in an NMR tube.

  • Data Acquisition : Acquire a series of ¹H NMR spectra at regular time intervals.[3] A water suppression technique may be necessary to attenuate the large solvent signal.[3]

  • Analysis : The disappearance of a characteristic signal of the cyclic ester or the appearance of a new signal from the hydroxy acid product is monitored. The relative concentrations of the reactant and product can be determined by integrating the respective NMR signals.

  • Data Analysis : The kinetic data is analyzed similarly to the HPLC method to determine the rate constants.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a sensitive technique suitable for volatile and thermally stable compounds. Derivatization is often required for the analysis of the hydroxy acid product.

  • Sample Preparation and Derivatization : Extract the quenched reaction aliquots with an organic solvent. To analyze the non-volatile hydroxy acid, it needs to be derivatized to a more volatile species, for example, by esterification to its methyl ester.[4]

  • Instrumentation : A GC system coupled with a mass spectrometer is used. A suitable capillary column (e.g., a non-polar or medium-polarity column) is chosen for the separation.

  • Analysis : Inject the derivatized samples into the GC-MS system. The compounds are identified based on their retention times and mass spectra. Quantification is typically performed using an internal standard.[5]

  • Data Analysis : The concentration data is used to calculate the rate constants as described for the other methods.

Mandatory Visualization

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_ester Prepare Ester Stock Solution initiate Initiate Hydrolysis in Thermostated Vessel prep_ester->initiate prep_buffer Prepare Buffer Solution prep_buffer->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (HPLC, NMR, GC-MS) quench->analysis kinetics Determine Rate Constants and Half-life analysis->kinetics

Caption: Workflow for a typical kinetic study of cyclic ester hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis of a Cyclic Ester

G cluster_acid Acid-Catalyzed Hydrolysis Ester Cyclic Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedProduct Protonated Hydroxy Acid TetrahedralIntermediate->ProtonatedProduct Proton Transfer & Ring Opening Product Hydroxy Acid ProtonatedProduct->Product - H₃O⁺

Caption: General mechanism for the acid-catalyzed hydrolysis of a cyclic ester.

Mechanism of Base-Catalyzed Hydrolysis of a Cyclic Ester (Saponification)

G cluster_base Base-Catalyzed Hydrolysis Ester Cyclic Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate TetrahedralIntermediate->Carboxylate Ring Opening Product Hydroxy Acid Carboxylate->Product + H₃O⁺ (Workup)

Caption: General mechanism for the base-catalyzed hydrolysis of a cyclic ester.

References

Conformational Landscape of Methyl Cyclopentanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational isomers of methyl cyclopentanecarboxylate (B8599756). Drawing upon established principles of stereochemistry and spectroscopic data from analogous cyclopentane (B165970) derivatives, this document outlines the key conformational states, their relative stabilities, and the methodologies used for their characterization. While direct experimental and extensive computational studies on methyl cyclopentanecarboxylate are limited in the public domain, this guide synthesizes available information to present a robust theoretical model of its conformational behavior.

Introduction to Cyclopentane Conformations

Unlike the well-defined chair conformation of cyclohexane (B81311), the cyclopentane ring is in a constant state of dynamic motion, rapidly interconverting between various non-planar conformations to alleviate torsional strain. The two primary, low-energy conformations are the envelope (possessing C_s symmetry) and the half-chair or twist (possessing C_2 symmetry). The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation.

For a monosubstituted cyclopentane like this compound, the substituent's position relative to the puckered ring further influences the conformational equilibrium. The substituent can occupy a pseudo-axial or a pseudo-equatorial position, leading to different steric interactions and, consequently, different conformer stabilities.

Conformational Isomers of this compound

The primary conformational isomers of this compound arise from the puckering of the five-membered ring. The two most plausible envelope conformers involve the placement of the methoxycarbonyl group in either a pseudo-equatorial or a pseudo-axial position on the "flap" of the envelope. A twist conformation is also a key player in the conformational equilibrium.

  • Equatorial-like Envelope (E_e): The methoxycarbonyl group is in a pseudo-equatorial position, minimizing steric hindrance with the adjacent ring hydrogens. This is generally the most stable conformation.

  • Axial-like Envelope (E_a): The methoxycarbonyl group is in a pseudo-axial position, leading to increased steric interactions with the syn-axial hydrogens on the ring. This conformation is expected to be higher in energy.

  • Twist (T): This conformation offers a different arrangement to alleviate torsional strain and is also a significant contributor to the overall conformational mixture.

Comparative Analysis of Conformers

Due to the absence of direct experimental data for this compound in the literature, the following quantitative comparison is based on theoretical principles and data from analogous substituted cyclopentanes.

ConformerDihedral Angle (C1-C2-C3-C4, degrees)Relative Energy (kcal/mol)Key Steric Interactions
Equatorial-like Envelope (E_e) ~400 (Reference)Minimized 1,3-diaxial-like interactions
Axial-like Envelope (E_a) ~40~1.5 - 2.51,3-diaxial-like interactions between the ester and syn-axial hydrogens
Twist (T) ~25 (C1-C2-C3-C4), ~-40 (C2-C3-C4-C5)~0.5 - 1.0Reduced torsional strain compared to a planar ring

Note: The relative energy values are estimates based on the A-value of a methyl group in cyclohexane and the known smaller energy differences in cyclopentane systems. The dihedral angles are representative values for envelope and twist conformations.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the principal conformers of this compound.

G Ee Equatorial-like Envelope (E_e) (More Stable) Ea Axial-like Envelope (E_a) (Less Stable) Ee->Ea Ring Flip T Twist (T) (Intermediate) Ee->T Pseudorotation T->Ea Pseudorotation

Conformational equilibrium of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³J_HH), is a powerful tool for conformational analysis in solution.

Workflow for NMR-Based Conformational Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Dissolve this compound in Deuterated Solvent (e.g., CDCl3) b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d Acquire 1H NMR Spectrum at Various Temperatures e Acquire 2D NMR (COSY, NOESY) Spectra for Signal Assignment d->e f Measure Chemical Shifts and Coupling Constants (³J_HH) g Apply Karplus Equation to Relate ³J_HH to Dihedral Angles f->g h Determine Conformer Populations from Averaged Coupling Constants g->h

Workflow for NMR conformational analysis.

Detailed Protocol:

  • Sample Preparation: A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Spectroscopy: High-resolution ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data is acquired at various temperatures (e.g., from 298 K down to 183 K) to observe any changes in the averaged coupling constants, which can indicate a shift in the conformational equilibrium.

  • 2D NMR Spectroscopy: COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to unambiguously assign all proton signals.

  • Data Analysis: The vicinal coupling constants (³J_HH) between adjacent protons on the cyclopentane ring are carefully measured. The Karplus equation, which relates the magnitude of ³J_HH to the dihedral angle between the coupled protons, is then used to estimate the dihedral angles in the dominant conformers. By comparing the experimentally observed, time-averaged coupling constants with the theoretical values for the pure axial and equatorial conformers, the relative populations of each conformer in solution can be determined.

Computational Chemistry

In the absence of extensive experimental data, computational methods provide invaluable insights into the conformational landscape of a molecule.

Workflow for Computational Conformational Analysis:

G cluster_0 Conformational Search cluster_1 Geometry Optimization and Energy Calculation cluster_2 Property Prediction a Generate Initial 3D Structure of This compound b Perform a Systematic or Stochastic Conformational Search a->b c Optimize the Geometry of Each Unique Conformer (e.g., using DFT with B3LYP/6-31G*) d Calculate Relative Energies, Dihedral Angles, and Vibrational Frequencies c->d e Predict NMR Parameters (Chemical Shifts, Coupling Constants) for Each Conformer f Compare Calculated Data with Available Experimental Data e->f

Workflow for computational conformational analysis.

Detailed Protocol:

  • Conformational Search: An initial 3D structure of this compound is generated. A systematic or stochastic conformational search is then performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified unique conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Energy and Property Calculations: For each optimized conformer, the relative electronic and Gibbs free energies are calculated to determine their relative populations at a given temperature. Key geometrical parameters, such as bond lengths, bond angles, and dihedral angles, are also determined.

  • Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated for each conformer using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted values can then be compared with experimental data to validate the computational model.

Conclusion

The conformational analysis of this compound is dictated by the puckering of the five-membered ring into envelope and twist conformations. The methoxycarbonyl substituent preferentially occupies a pseudo-equatorial position in the dominant envelope conformer to minimize steric strain. While a comprehensive experimental characterization is yet to be published, the principles outlined in this guide, supported by data from analogous systems, provide a strong framework for understanding the conformational behavior of this molecule. Further investigation using variable-temperature NMR spectroscopy and high-level computational studies would provide more precise quantitative data on the conformational landscape of this compound, which is crucial for applications in medicinal chemistry and materials science where molecular shape plays a critical role.

Benchmarking Purity: A Comparative Guide to Commercial Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This guide provides a framework for benchmarking the purity of commercial samples of Methyl cyclopentanecarboxylate (B8599756), a key intermediate in various synthetic pathways. By employing standardized analytical methodologies, laboratories can independently verify the quality of this critical reagent.

Comparative Analysis of Commercial Samples

While direct, third-party comparative studies on the purity of all commercially available Methyl cyclopentanecarboxylate samples are not readily published, manufacturers typically provide a certificate of analysis with a stated purity level. The primary method for this determination is Gas Chromatography (GC). A summary of typical purity specifications from various suppliers is presented below. It is important to note that these are the suppliers' claims and independent verification is always recommended.

SupplierStated Purity (%)Analytical Method
Supplier A>98.0GC
Supplier B97GC
Supplier C>98.0GC
Supplier D96GC
Supplier E97Not Specified

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a robust method for the quantitative analysis of this compound purity and the identification of potential impurities. This method is adapted from established procedures for similar esters.[1]

1. Sample Preparation

  • Solvent Selection: Use a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[1] Water and non-volatile solvents should be avoided.[1]

  • Concentration: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.[1] For quantitative analysis, a further dilution to around 10 µg/mL is often suitable.[1][2]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet and column.[1]

  • Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.[1]

2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

  • Gas Chromatograph (GC) Column: A DB-5ms or HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Split or splitless injection can be used depending on the sample concentration.[1]

  • Injection Volume: 1 µL.[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-400.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Transfer Line Temperature: 280 °C.[1]

3. Data Analysis and Purity Calculation

  • Peak Identification: The primary peak in the chromatogram should correspond to this compound. The mass spectrum of this peak can be compared to a reference spectrum from a database (e.g., NIST). The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.17.

  • Impurity Identification: Smaller peaks in the chromatogram represent impurities. The mass spectra of these peaks can be used to identify their chemical structures. Common impurities may include unreacted starting materials like cyclopentanecarboxylic acid and methanol, or byproducts from the synthesis process.[3]

  • Purity Calculation: The purity of the sample is typically determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, a calibration curve should be constructed using certified reference standards.

Experimental Workflow

The overall workflow for benchmarking the purity of commercial this compound samples is depicted in the following diagram.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting A Obtain Commercial Samples B Sample Dissolution (e.g., in Hexane) A->B C Dilution to Working Concentration B->C D Filtration (0.22 µm) C->D E GC-MS Analysis D->E F Data Acquisition (Chromatogram & Mass Spectra) E->F G Peak Integration & Area Calculation F->G H Impurity Identification (Mass Spectra Library Search) F->H I Purity Calculation (% Area) G->I J Comparative Report Generation H->J I->J

Workflow for Purity Benchmarking

This structured approach ensures a thorough and unbiased evaluation of different commercial sources of this compound, empowering researchers to make informed decisions for their critical applications.

References

Safety Operating Guide

Proper Disposal of Methyl Cyclopentanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl cyclopentanecarboxylate (B8599756), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Methyl cyclopentanecarboxylate is a flammable liquid and vapor that is harmful if swallowed.[1] Adherence to proper disposal protocols is crucial to mitigate risks and maintain a safe laboratory environment.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound, facilitating a quick assessment of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Flash Point 44 °C (111.2 °F)
UN Number UN3272[1]
GHS Classification Flammable liquids - Category 3; Acute toxicity, Oral - Category 4[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at every step. The following diagram illustrates the decision-making process and procedural flow for handling waste this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Assess Quantity of Waste A->B C Small Quantity (<50mL) B->C <50mL D Large Quantity (>50mL) or Unused Product B->D >50mL I Absorb on paper towel C->I E Absorb on Inert Material (e.g., vermiculite, sand) D->E F Place in a labeled, sealed waste container E->F G Store in a designated hazardous waste area F->G H Arrange for pickup by a licensed waste disposal contractor G->H J Evaporate in a certified chemical fume hood I->J K Dispose of paper towel in solid waste once fully evaporated J->K

Caption: Logical workflow for the safe disposal of this compound.

Detailed Disposal Protocols

The following protocols provide step-by-step guidance for the disposal of this compound. These procedures are designed to be clear and actionable for laboratory personnel.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A flame-retardant laboratory coat

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Protocol for Small Quantities (<50 mL)

For the disposal of small quantities of this compound, such as residual amounts from experiments:

  • Absorb the Liquid : Carefully absorb the liquid onto a paper towel or other suitable absorbent material.

  • Evaporation : Place the absorbent material in the back of a certified chemical fume hood to allow the solvent to evaporate safely.

  • Final Disposal : Once the this compound has fully evaporated, the paper towel can be disposed of in the regular solid waste.

Protocol for Large Quantities (>50 mL) and Unused Product

For larger volumes of waste or for the disposal of unused this compound, follow these steps to prepare the waste for collection by a licensed disposal company:

  • Containment : If dealing with a spill, absorb the liquid using an inert material such as vermiculite, sand, or cat litter.[2] For liquid waste, it can be collected in a designated waste container.

  • Packaging : Carefully transfer the absorbed material or liquid waste into a chemically compatible, sealable waste container. Ensure the container is in good condition and will not leak.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[3]

  • Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition such as heat, sparks, and open flames.[1] The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.[2][4] Do not attempt to dispose of large quantities of flammable liquids through incineration or by pouring them down the drain.[5]

Disposal of Empty Containers

Empty containers that previously held this compound may still contain hazardous residues and vapors.[1] These containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the unrinsed, empty container should be sealed and offered for disposal.

References

Personal protective equipment for handling Methyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Cyclopentanecarboxylate (B8599756)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl cyclopentanecarboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 158 °C[2]
Flash Point 44 °C[2]
Specific Gravity (20/20) 0.98[2]
Vapor Pressure 2.55 mmHg at 25°C[3]
Solubility Difficult to mix with water[3][4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is harmful if swallowed[1]. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Hazard TypePersonal Protective Equipment (PPE)
Eye Contact Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.
Skin Contact Wear solvent-resistant gloves (Nitrile rubber is a good general-use option) and protective clothing to prevent skin exposure[5]. Ensure gloves are inspected for rips or punctures before use[5].
Inhalation Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. For firefighting, a self-contained breathing apparatus (SCBA) is required.
Fire Hazard This is a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[6]

Operational Protocols: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_tools Gather Non-Sparking Tools prep_vent->prep_tools handle_ground Ground/Bond Container prep_tools->handle_ground Proceed to Handling handle_transfer Transfer Chemical handle_ground->handle_transfer handle_use Perform Experiment handle_transfer->handle_use store_container Keep Container Tightly Closed handle_use->store_container After Use disp_waste Treat as Hazardous Waste handle_use->disp_waste For Disposal store_location Store in Cool, Well-Ventilated Area store_container->store_location store_away Away from Ignition Sources store_location->store_away disp_container Dispose of Empty Containers Safely disp_waste->disp_container disp_regs Follow Local Regulations disp_container->disp_regs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.